Skp protein
Description
Properties
CAS No. |
118549-95-4 |
|---|---|
Molecular Formula |
C10H8N2OS |
Synonyms |
Skp protein |
Origin of Product |
United States |
Foundational & Exploratory
The Architects of Cellular Demolition: A Technical Guide to the Discovery and History of Eukaryotic Skp1 and Skp2 Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise regulation of protein abundance is fundamental to eukaryotic cell function, and its deregulation is a hallmark of numerous diseases, including cancer. Central to this regulation is the ubiquitin-proteasome system, which targets proteins for degradation. This technical guide provides an in-depth exploration of the discovery and history of two key players in this system: S-phase kinase-associated protein 1 (Skp1) and S-phase kinase-associated protein 2 (Skp2). These proteins form the core of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, a versatile machine responsible for the timely destruction of a multitude of cellular regulators. We will delve into the seminal experiments that unveiled their functions, present key quantitative data, detail critical experimental protocols, and visualize the intricate molecular pathways they govern. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking a deeper understanding of the Skp1-Skp2 axis and its potential as a therapeutic target.
Introduction: The SCF Complex and the Dawn of a New Regulatory Paradigm
The discovery of the ubiquitin-proteasome system revolutionized our understanding of protein regulation. It became clear that protein degradation was not a random process but a highly specific and controlled mechanism essential for cellular homeostasis. A key breakthrough in this field was the identification of a multi-protein E3 ubiquitin ligase complex, named the SCF complex, which plays a pivotal role in targeting proteins for degradation, particularly those involved in cell cycle control.[1] The core components of this complex are Skp1, Cullin 1 (Cul1), and an F-box protein.[2][3] Skp1 acts as an adaptor, linking the Cullin scaffold to a variable F-box protein, which in turn serves as the substrate receptor, thereby conferring specificity to the complex.[2][3]
The Discovery of Skp1: The Constant Adaptor
The story of Skp1's discovery is intertwined with investigations into cell cycle control in the mid-1990s.
-
Initial Identification: In 1995, Skp1 (then also known as p19) was identified as a protein that interacts with the Cyclin A/CDK2 complex, suggesting its involvement in cell cycle regulation.[4] Concurrently, other groups independently cloned and sequenced the gene, initially naming it OCP2 and TCEB1L.[4]
-
A Bridge to Ubiquitination: A landmark 1996 study by Bai et al. established the crucial link between Skp1 and the ubiquitin-proteasome machinery.[4][5] Their work in yeast and human cells revealed that Skp1 binds to a novel motif, which they termed the "F-box," present in a variety of cell cycle regulators, including Cdc4 and Cyclin F.[1] This led to the "F-box hypothesis," which correctly proposed that F-box proteins recruit specific substrates for ubiquitination and that Skp1 acts as the bridge connecting them to the core ubiquitination machinery.[1]
Skp1 is a highly conserved and essential protein in eukaryotes, functioning as a stable and invariable component of the SCF complex.[2][4] In humans, a single functional isoform of Skp1 has been identified, while other organisms like C. elegans and A. thaliana possess multiple Skp1-related genes, suggesting functional diversification.[4]
The Emergence of Skp2: The Substrate-Specific F-box Protein
While Skp1 provides the constant link, the specificity of the SCF complex is determined by the F-box protein. One of the most extensively studied F-box proteins is Skp2.
-
Co-discovery with Skp1: Skp2 was first identified alongside Skp1 as a protein that associates with the Cyclin A-Cdk2 complex in transformed cells, leading to their names as S-phase kinase-associated proteins.[6][7][8]
-
The p27Kip1 Connection: A series of pivotal studies in the late 1990s solidified the role of Skp2 as a key regulator of the cell cycle. It was demonstrated that Skp2 is the F-box protein component of the SCF complex that specifically targets the cyclin-dependent kinase (CDK) inhibitor p27Kip1 for ubiquitination and subsequent degradation.[9][10] The degradation of p27Kip1 is a critical step for cells to transition from the G1 to the S phase of the cell cycle.[11]
-
Phosphorylation-Dependent Recognition: A crucial aspect of Skp2-mediated p27Kip1 degradation is its dependence on phosphorylation. Skp2 only recognizes and binds to p27Kip1 when it is phosphorylated on a specific threonine residue (Thr187) by cyclin E/A-Cdk2 complexes.[6][8][12] This requirement ensures that p27Kip1 is degraded only at the appropriate time in the cell cycle. The accessory protein Cks1 is also required for the stable binding of phosphorylated p27Kip1 to Skp2.[13]
The discovery of the Skp2-p27Kip1 axis provided a clear molecular mechanism for how the cell cycle is propelled forward and established Skp2 as a proto-oncogene, as its overexpression leads to the inappropriate degradation of p27Kip1, a tumor suppressor.[8][12][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to human Skp1 and Skp2.
| Protein | Gene | Chromosome Location | Molecular Weight (kDa) | Key Interacting Partners |
| Skp1 | SKP1 | 5q31.1[5] | ~19[4] | Cul1, F-box proteins (e.g., Skp2, β-TrCP, Fbw7), Cks1[1][2][3] |
| Skp2 | SKP2 | 5p13.2[14] | ~45[8] | Skp1, Cul1, Rbx1, Cks1, p27Kip1, p21Cip1, p57Kip2, Cyclin D, Cyclin E, c-Myc, FOXO1[10][12][15] |
| Interaction | Dissociation Constant (Kd) | Experimental Method | Reference |
| Skp1 - Skp2 | Not explicitly found in searches | Co-immunoprecipitation, Yeast two-hybrid | [9] |
| Skp2 - p27Kip1 (phosphorylated) | Not explicitly found in searches | In vitro binding assays, Co-immunoprecipitation | [6][12] |
Key Experimental Protocols
The discovery and characterization of Skp1 and Skp2 relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for some of the key experiments.
Yeast Two-Hybrid Screening for Protein-Protein Interactions
This technique was instrumental in identifying interacting partners of Skp1 and F-box proteins.
Principle: The yeast two-hybrid system detects protein-protein interactions by reconstituting the function of a transcription factor. A "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and a "prey" protein (from a cDNA library) is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.
Detailed Protocol:
-
Vector Construction:
-
Clone the coding sequence of the bait protein (e.g., Skp1) into a yeast expression vector containing the GAL4 DNA-binding domain (pGBKT7).
-
Prepare a cDNA library from the desired cell type or organism in a yeast expression vector containing the GAL4 activation domain (pGADT7).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate (B1210297) method.
-
-
Selection of Interactors:
-
Plate the transformed yeast on selective medium lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.
-
Replica-plate the colonies onto a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine, and containing X-α-Gal. Colonies that grow and turn blue indicate a positive interaction.
-
-
Identification of Prey Plasmids:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
-
Perform a control transformation with a non-interacting bait protein to rule out false positives.
-
In Vitro Ubiquitination Assay
This assay is crucial for demonstrating the E3 ligase activity of the SCFSkp2 complex towards a specific substrate.
Principle: The ubiquitination of a substrate protein is reconstituted in a test tube using purified components. The ubiquitinated substrate can then be detected by western blotting.
Detailed Protocol:
-
Purification of Components:
-
Express and purify recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH3/Cdc34), and ubiquitin.
-
Purify the SCFSkp2 complex (recombinant or from cell lysates via immunoprecipitation).
-
Purify the substrate protein (e.g., p27Kip1). If phosphorylation is required, treat the substrate with the appropriate kinase (e.g., Cyclin E/A-Cdk2).
-
-
Ubiquitination Reaction:
-
Set up the reaction mixture in a buffer containing ATP. The typical components include:
-
E1 enzyme
-
E2 enzyme
-
Ubiquitin
-
SCFSkp2 complex
-
Substrate protein (phosphorylated p27Kip1)
-
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody specific to the substrate protein (e.g., anti-p27Kip1).
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be visible in a positive reaction.
-
Co-immunoprecipitation (Co-IP)
Co-IP is a standard method to verify protein-protein interactions within a cellular context.
Principle: An antibody against a specific protein ("bait") is used to pull down the protein from a cell lysate. If other proteins ("prey") are bound to the bait, they will also be pulled down and can be detected by western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Skp2) or a control IgG antibody.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot using an antibody against the prey protein (e.g., anti-p27Kip1) to determine if it was co-immunoprecipitated with the bait.
-
Visualizing the Skp1-Skp2 Pathway
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and pathways involving Skp1 and Skp2.
Caption: Assembly of the SCF E3 Ubiquitin Ligase Complex.
Caption: The SCF-Skp2 mediated degradation of p27Kip1.
Caption: Experimental workflow for Co-immunoprecipitation.
Conclusion and Future Directions
The discovery of Skp1 and Skp2 was a watershed moment in cell cycle research, providing a mechanistic understanding of how key regulatory proteins are eliminated in a timely and specific manner. The elucidation of the SCFSkp2-p27Kip1 axis has had profound implications for cancer biology, as the deregulation of this pathway is a common feature of many human malignancies.[12][16] Skp2 is now recognized as a bona fide oncogene, and its overexpression is often correlated with poor prognosis.[14]
This has spurred significant interest in developing therapeutic strategies to inhibit Skp2 function. Small molecule inhibitors that disrupt the Skp1-Skp2 interaction or the binding of Skp2 to its substrates are actively being investigated as potential anti-cancer agents.[10][17][18] A deeper understanding of the intricate regulation of the SCF complex and the expanding list of Skp2 substrates will undoubtedly open new avenues for therapeutic intervention. This technical guide has provided a historical and methodological foundation for researchers and drug development professionals to build upon as they continue to explore the multifaceted roles of Skp1 and Skp2 in health and disease.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of SCF ubiquitin-ligase complex at the beginning of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability [frontiersin.org]
- 5. S-phase kinase-associated protein 1 - Wikipedia [en.wikipedia.org]
- 6. rupress.org [rupress.org]
- 7. F-box protein Skp2: a novel transcriptional target of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Insights into SCF ubiquitin ligases from the structure of the Skp1–Skp2 complex | Semantic Scholar [semanticscholar.org]
- 10. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Deregulated proteolysis by the F-box proteins SKP2 and β-TrCP: tipping the scales of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SKP2 - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 16. Inverse relationship between Skp2 ubiquitin ligase and the cyclin dependent kinase inhibitor p27Kip1 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Skp Protein: A Technical Guide to its Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial Skp (Seventeen kilodalton protein) is a crucial periplasmic chaperone protein involved in the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria. Its primary function is to prevent the aggregation of newly translocated OMPs as they traverse the aqueous environment of the periplasm, thereby ensuring their correct folding and insertion into the outer membrane. This technical guide provides an in-depth overview of the initial characterization of Skp, focusing on its structure, function, and the key experimental methodologies used to elucidate its properties.
Core Concepts
Skp exists as a homotrimer in solution, forming a unique "jellyfish-like" structure.[1][2] This structure consists of a central β-barrel "body" from which three flexible α-helical "tentacles" extend, creating a protected internal cavity.[3][4] This cavity encapsulates unfolded or partially folded OMPs, shielding their hydrophobic regions from the aqueous periplasm and preventing their aggregation.[5][6] Skp is considered a "holdase" chaperone, meaning it binds to and stabilizes its substrate proteins without actively refolding them in an ATP-dependent manner.[6] The release of the OMP from Skp is thought to be driven by the increased thermodynamic stability of the folded OMP upon its interaction with the β-barrel assembly machinery (BAM) complex in the outer membrane.[6]
Quantitative Data Summary
The interaction between Skp and its OMP substrates has been quantified, revealing a high-affinity binding relationship. The following tables summarize key quantitative data from initial characterization studies.
| Parameter | Value | OMP Substrate | Method | Reference |
| Dissociation Constant (Kd) | ||||
| OmpC·Skp3 complex | (5.5 ± 0.4) x 10² pM | OmpC | Single-Molecule Detection | [1] |
| OmpC·(Skp3)2 complex | 1.2 ± 0.4 µM | OmpC | Single-Molecule Detection | [1] |
| Stoichiometry | ||||
| Skp self-trimerization (C1/2) | (2.5 ± 0.7) x 10² nM | - | Fluorescence Correlation Spectroscopy | [1] |
| OmpC:Skp complex | 1:3 (OmpC:Skp monomers) | OmpC | Single-Molecule Detection | [1] |
| OmpC:(Skp3)2 complex | 1:2 (OmpC:Skp trimers) | OmpC | Single-Molecule Detection | [1] |
| Inhibition of OMP Folding | ||||
| tOmpA Folding Inhibition | 2:1 (Skp:tOmpA) | tOmpA | Tryptophan Fluorescence Assay | [7] |
| PagP Folding Inhibition | 2:1 (Skp:PagP) | PagP | Tryptophan Fluorescence Assay | [7] |
Table 1: Binding Affinities and Stoichiometry of Skp Interactions.
Key Experimental Protocols
The initial characterization of Skp involved a combination of biochemical, biophysical, and structural biology techniques. Detailed methodologies for the key experiments are provided below.
Recombinant Skp Protein Purification
Objective: To obtain a highly pure and homogenous sample of Skp for in vitro studies.
Methodology:
-
Expression: The gene encoding Skp is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[7][8]
-
Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) to a specific optical density, and protein expression is induced with an agent like IPTG.[7][8]
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[7][8]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the tagged Skp is eluted using a competitive ligand (e.g., imidazole).[6][9]
-
Size-Exclusion Chromatography (Gel Filtration): To further purify the protein and remove aggregates, the eluted fractions are subjected to size-exclusion chromatography. This step separates proteins based on their hydrodynamic radius and allows for the isolation of the trimeric form of Skp.[10]
-
Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm.[11]
Chaperone Activity Assay (Light Scattering)
Objective: To assess the ability of Skp to prevent the aggregation of a model substrate protein.
Methodology:
-
Substrate Preparation: A model substrate protein, such as denatured OmpC, is prepared in a denaturing buffer (e.g., 8 M urea).[8]
-
Reaction Setup: The chaperone assay is performed in a quartz cuvette within a fluorescence spectrophotometer or a dedicated light scattering instrument. The reaction buffer is pre-warmed to the desired temperature.[4][12]
-
Initiation of Aggregation: The denatured substrate is rapidly diluted into the reaction buffer, which initiates its aggregation.[8]
-
Monitoring Aggregation: The aggregation of the substrate is monitored over time by measuring the increase in light scattering at a specific wavelength (e.g., 360 nm or 500 nm).[4][12]
-
Assessing Chaperone Activity: To test the chaperone activity of Skp, the experiment is repeated with the addition of varying concentrations of purified Skp to the reaction buffer before the addition of the substrate. A reduction in the rate and extent of light scattering in the presence of Skp indicates its chaperone activity.[8]
X-ray Crystallography for Structure Determination
Objective: To determine the three-dimensional atomic structure of the this compound.
Methodology:
-
Crystallization Screening: High-purity, concentrated Skp is used for crystallization screening. The protein is mixed with a variety of crystallization reagents (precipitants, buffers, salts) in a high-throughput manner using techniques like hanging-drop or sitting-drop vapor diffusion.[10][13]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and other additives, as well as pH and temperature, to obtain large, well-diffracting crystals.[14]
-
Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[15]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of Skp is built into the electron density map and refined to achieve the best fit with the experimental data.[15]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Affinity of Skp to OmpC revealed by single-molecule detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessing Bacterial Chaperone Activity via Thermal Unfolding of a Model Protein [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Observation of the Uptake of Outer Membrane Proteins by the Periplasmic Chaperone Skp | PLOS One [journals.plos.org]
- 9. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Video: Assessing Bacterial Chaperone Activity via Thermal Unfolding of a Model Protein - Experiment [jove.com]
- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phys.libretexts.org [phys.libretexts.org]
The Central Role of Skp1 in the SCF Ubiquitin Ligase Complex: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Skp1-Cullin1-F-box (SCF) complex is the largest and most extensively characterized family of E3 ubiquitin ligases, playing a pivotal role in regulating a vast array of cellular processes by targeting specific proteins for proteasomal degradation.[1][2] At the heart of this complex lies the S-phase kinase-associated protein 1 (Skp1), an essential adaptor protein that orchestrates the assembly and substrate specificity of the entire ligase. This technical guide provides an in-depth exploration of Skp1's function, structure, and regulation within the SCF complex. It details the molecular interactions that govern SCF assembly, the mechanism of substrate ubiquitination, and the regulatory post-translational modifications that modulate Skp1 activity. Furthermore, this document presents quantitative data on protein-protein interactions, detailed protocols for key experimental analyses, and visual diagrams of critical pathways and workflows to serve as a comprehensive resource for professionals in biomedical research and drug discovery.
Core Components and Assembly of the SCF E3 Ubiquitin Ligase
The SCF complex is a modular E3 ubiquitin ligase composed of four core components: Skp1, Cullin 1 (Cul1), an F-box protein, and the RING-box protein 1 (Rbx1).[3][4]
-
Skp1 (S-phase Kinase-Associated Protein 1): Functions as the central adaptor or connector protein. It forms a bridge linking the Cullin 1 scaffold to a variable F-box protein.[1]
-
Cullin 1 (Cul1): Acts as the molecular scaffold. Its N-terminal domain binds to Skp1, while its C-terminal domain binds to Rbx1, creating a horseshoe-shaped structure.[1][5]
-
F-box Protein (FBP): This component provides substrate specificity. The human genome encodes approximately 69 F-box proteins, each containing a conserved ~50 amino acid F-box motif that binds to Skp1.[4][6] Their variable C-terminal domains (e.g., WD40 repeats or Leucine-Rich Repeats) are responsible for recognizing and binding specific target proteins (substrates).[7][8]
-
Rbx1 (RING-box protein 1): Also known as Roc1, this small protein contains a RING finger domain. It is the catalytic core of the complex, responsible for recruiting the ubiquitin-charged E2 conjugating enzyme.[3][9]
The assembly is hierarchical: Cul1 serves as the backbone, simultaneously binding Skp1 at its N-terminus and Rbx1 at its C-terminus. Skp1, in turn, recruits a specific F-box protein, which brings the target substrate into close proximity with the Rbx1-E2 enzyme module, facilitating the transfer of ubiquitin.[4][5]
Skp1's Multifaceted Function
Skp1's primary role is more than just a static linker; it is an active participant in the SCF complex's function and regulation.
The Adaptor Role: Bridging Cul1 and F-box Proteins
Skp1 is the indispensable link between the catalytic core (Cul1-Rbx1) and the substrate recognition unit (F-box protein).[3] The F-box motif, a defining feature of all F-box proteins, mediates the direct interaction with Skp1.[1] This interaction is crucial for bringing the F-box protein and its bound substrate into the vicinity of the E2 enzyme recruited by Rbx1.[3]
Stabilizing F-box Proteins
Beyond its adaptor function, Skp1 plays a critical role in the structural integrity and stability of many F-box proteins. Co-expression of Skp1 with certain F-box proteins has been shown to prevent their aggregation, increase their cellular concentration, and facilitate their correct folding, which is necessary for substrate binding.[10] This suggests Skp1 acts as a molecular chaperone for its binding partners, ensuring the availability of functional substrate receptors.
Regulation of Skp1 Activity
The function of Skp1 and the assembly of the SCF complex are tightly regulated through several mechanisms.
-
Post-Translational Modifications: Skp1 is subject to various post-translational modifications, including phosphorylation and a unique type of glycosylation.[11][12] In the amoeba Dictyostelium, prolyl hydroxylation and subsequent glycosylation of Skp1 can influence its conformation and enhance its binding to F-box proteins, suggesting a mechanism for regulating SCF assembly in response to environmental cues like oxygen levels.[13][14] Phosphorylation of Skp1 has also been predicted to regulate its interaction with specific F-box proteins.[12]
-
Dimerization: Skp1 from Dictyostelium can form a stable homodimer in vitro.[15] The dimer interface significantly overlaps with the binding site for F-box proteins, rendering the dimer incapable of binding to them.[15][16] This suggests that the monomer-dimer equilibrium could be a regulatory switch, controlling the pool of Skp1 available to form active SCF complexes. Only the Skp1 monomer can bind to F-box proteins.[15]
The Ubiquitination Cascade Mediated by SCF
The SCF complex catalyzes the final step in the ubiquitin conjugation cascade: the transfer of ubiquitin from an E2 enzyme to a lysine (B10760008) residue on the target substrate.
-
Activation (E1): A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent reaction.[17]
-
Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[17]
-
Ligation (E3): The SCF complex (E3) performs two critical functions:
-
Transfer: The complex brings the E2~Ub and the substrate into close proximity, allowing the E2 to transfer the ubiquitin to the substrate. This process is repeated to form a polyubiquitin (B1169507) chain (typically linked via lysine 48), which acts as a degradation signal.[2]
-
Degradation: The polyubiquitinated substrate is recognized and degraded by the 26S proteasome.[3]
Quantitative Data on Skp1 Interactions
The assembly and function of the SCF complex are governed by specific protein-protein interactions with defined affinities.
| Interacting Proteins | Organism/System | Method | Dissociation Constant (Kd) | Reference |
| Skp1 - Skp1 (Dimerization) | Dictyostelium discoideum | Sedimentation Velocity | 2.5 µM | [15][16] |
| Skp1-Fbw7 - Cul1 | Human (in vitro) | Surface Plasmon Resonance | Picomolar range | [18] |
| Skp1 - Fbs1 (F-box protein) | Mammalian | Not specified | "Very strong" interaction | [15] |
Skp1 as a Therapeutic Target
Given the SCF complex's critical role in degrading numerous proteins involved in cell cycle control and signal transduction, its dysregulation is frequently implicated in cancer.[4][19] Skp1, as an essential and central component, has emerged as an attractive target for anti-cancer drug development.[19] Inhibiting the Skp1-F-box protein interaction is a key strategy. Small molecules have been developed that bind to Skp1, disrupt its interaction with F-box proteins like Skp2, and lead to the accumulation of tumor suppressor proteins (e.g., p27), thereby inducing cell cycle arrest and exhibiting anti-cancer activity.[20][21]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Skp1 and Interacting Proteins
This protocol outlines a general procedure to isolate Skp1 and its binding partners from cell lysates.
Objective: To verify the interaction between Skp1 and a putative F-box protein in vivo.
Methodology:
-
Cell Lysis: Harvest cells expressing tagged or endogenous Skp1 and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with control IgG antibodies and protein A/G beads to remove proteins that non-specifically bind to the beads or antibodies.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Skp1 (or its tag) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Skp1 and the suspected interacting F-box protein.
In Vitro Ubiquitination Assay
This protocol reconstitutes the SCF-mediated ubiquitination of a substrate using purified components.
Objective: To determine if a specific substrate is ubiquitinated by a particular SCF complex in vitro.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., Cdc34)
-
Recombinant, purified SCF complex (or its individual components: Skp1, Cul1-Rbx1, F-box protein)
-
Recombinant substrate protein (often phosphorylated in vitro beforehand if required for recognition)
-
Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., HEPES-based buffer with MgCl2)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate.
-
Initiation: Initiate the reaction by adding the purified SCF complex. For negative controls, omit ATP, the E3 ligase, or ubiquitin.
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-90 minutes). Aliquots can be taken at different time points to observe the reaction progress.[22]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to mono-, di-, and poly-ubiquitinated substrate should be visible.[22]
Mass Spectrometry for Identification of Interacting Proteins
This protocol follows Co-IP to identify a broad range of Skp1 interactors.
Objective: To identify the components of the Skp1 interactome.
Methodology:
-
Co-IP: Perform a Co-Immunoprecipitation experiment as described in Protocol 7.1, typically using a tagged version of Skp1 for high-specificity pulldowns.
-
Elution and Digestion: Elute the protein complexes from the beads under denaturing conditions. Reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to match the experimental peptide fragmentation spectra to theoretical spectra generated from a protein sequence database. Proteins that are significantly enriched in the Skp1-IP sample compared to a control IgG-IP are identified as potential interacting partners.[23]
Conclusion
Skp1 is a linchpin of the SCF E3 ubiquitin ligase system, performing essential roles as both a structural adaptor and a functional regulator. Its interactions with Cul1 and a diverse family of F-box proteins are fundamental to the targeted degradation of a multitude of cellular proteins, thereby controlling processes from cell cycle progression to signal transduction. The regulation of Skp1 itself, through post-translational modifications and dimerization, adds a sophisticated layer of control over SCF activity. As a validated therapeutic target, further elucidation of Skp1's function and the intricate network of its interactions will continue to provide critical insights for the development of novel therapeutics aimed at correcting pathological protein degradation pathways.
References
- 1. The role of SCF ubiquitin-ligase complex at the beginning of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCF complex - Wikipedia [en.wikipedia.org]
- 4. Role of SKP1-CUL1-F-Box-Protein (SCF) E3 Ubiquitin Ligases in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Insights into SCF ubiquitin ligases from the structure of the Skp1-Skp2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Skp1 stabilizes the conformation of F-box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of SKP1 Glycosylation in SCF Assembly and the Characterization of the Interaction of an F-Box Protein and Its Binding Partner - ProQuest [proquest.com]
- 12. Systematic Functional Prioritization of Protein Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycosylation of Skp1 Affects Its Conformation and Promotes Binding to a Model F-Box Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skp1 Dimerization Conceals its F-box Protein Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skp1 Dimerization Conceals Its F-Box Protein Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Skp1 in lung cancer: clinical significance and therapeutic efficacy of its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Skp1 inhibitor has potent preclinical efficacy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. deshaieslab.com [deshaieslab.com]
- 23. bio.ijs.si [bio.ijs.si]
The Role of Skp2 as an F-box Protein in Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-phase kinase-associated protein 2 (Skp2) is a critical F-box protein that functions as the substrate recognition component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, known as SCF-Skp2. This complex plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition, by targeting various cell cycle regulatory proteins for ubiquitination and subsequent proteasomal degradation. The dysregulation of Skp2 is frequently observed in a multitude of human cancers, positioning it as a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of Skp2-mediated substrate recognition, the structure and function of the SCF-Skp2 complex, and detailed protocols for key experimental assays used in its study.
Introduction: The SCF-Skp2 E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF complex is the largest family of E3 ubiquitin ligases and is composed of four core components: Skp1, Cullin-1 (Cul1), Rbx1 (also known as Roc1), and a variable F-box protein.[1] The F-box protein is responsible for substrate specificity.
Skp2 is a well-characterized F-box protein that contains an F-box domain for interaction with Skp1 and a leucine-rich repeat (LRR) domain for substrate binding.[1] By assembling into the SCF complex, Skp2 brings its bound substrates into proximity with the E2 ubiquitin-conjugating enzyme, which is recruited by Rbx1, facilitating the transfer of ubiquitin to the substrate.
The Mechanism of Skp2-Mediated Substrate Recognition
The recognition of substrates by Skp2 is a tightly regulated process that often depends on post-translational modifications of the substrate, primarily phosphorylation. This ensures that proteins are targeted for degradation at specific times and cellular locations.
The Critical Role of Substrate Phosphorylation
A hallmark of Skp2-mediated substrate recognition is its dependence on the prior phosphorylation of the target protein. This phosphorylation event creates a phosphodegron, a specific motif that is recognized by the LRR domain of Skp2. A prime example of this is the tumor suppressor protein p27Kip1 (p27), a key inhibitor of cyclin-dependent kinases (CDKs). For p27 to be recognized by Skp2, it must first be phosphorylated on Threonine 187 (Thr187) by the Cyclin E-CDK2 complex.[2][3] This phosphorylation is a critical prerequisite for the interaction between p27 and the SCF-Skp2 complex.[3] Similarly, the tumor suppressor FOXO1 is targeted by Skp2 for degradation only after being phosphorylated at Serine 256 by Akt.[4][5]
The Essential Cofactor: Cks1
In the case of certain substrates, including p27 and p21, the interaction with Skp2 requires an accessory protein called Cks1 (Cyclin-dependent kinase subunit 1).[1] Cks1 acts as a molecular adapter, bridging the interaction between the phosphorylated substrate and Skp2.[6] It binds to both Skp2 and the phosphorylated substrate, thereby significantly increasing the binding affinity and specificity of the interaction.[6] The crystal structure of the Skp2-Cks1-p27 phosphopeptide complex reveals that Cks1 creates a binding pocket that accommodates the phosphorylated Thr187 of p27.
Key Substrates of Skp2 and Their Cellular Functions
Skp2 targets a diverse range of proteins for degradation, many of which are key regulators of cell cycle progression, proliferation, and apoptosis. The dysregulation of these substrates due to Skp2 overexpression is a common feature in cancer. A summary of key Skp2 substrates and their functions is provided in the table below.
| Substrate | Function | Phosphorylation Site(s) for Skp2 Recognition | Kinase(s) |
| p27Kip1 | CDK inhibitor, negative regulator of G1/S transition. | Threonine 187 | Cyclin E-CDK2 |
| p21Cip1 | CDK inhibitor, involved in cell cycle arrest. | Serine 130 | Cyclin E-CDK2 |
| FOXO1 | Transcription factor, promotes apoptosis and cell cycle arrest. | Serine 256 | Akt |
| c-Myc | Transcription factor, promotes cell proliferation. | Threonine 58 | GSK3 |
| Cyclin E | Activator of CDK2, promotes G1/S transition. | Threonine 380 | Cyclin E-CDK2 (autophosphorylation) |
| p130/RBL2 | Pocket protein, negative regulator of cell cycle entry. | Multiple CDK-dependent sites | CDKs |
Quantitative Data on Skp2 Interactions
The affinity of Skp2 for its substrates and cofactors has been quantified in several studies. This data is crucial for understanding the dynamics of the SCF-Skp2 complex and for the development of targeted inhibitors.
| Interacting Proteins | Method | Dissociation Constant (Kd) |
| Skp2 - Cks1 | Fluorescence Polarization | ~140 nM |
| Skp2/Cks1 - p27 (phospho-Thr187 peptide) | Fluorescence Polarization | ~37 nM |
| Skp2 - p21 (in the presence of Cks1) | In vitro binding assays | Phosphorylation-dependent |
| Skp2 - FOXO1 (phospho-Ser256) | Co-immunoprecipitation | Phosphorylation-dependent |
Signaling Pathways and Logical Relationships
The activity of the SCF-Skp2 complex is integrated into complex cellular signaling networks that control cell proliferation and survival. A key pathway involves the regulation of p27 degradation to control the G1/S transition.
Caption: The SCF-Skp2 signaling pathway for p27 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Skp2 in substrate recognition.
Co-immunoprecipitation (Co-IP) of Skp2 and its Substrates
This protocol describes the immunoprecipitation of Skp2 from cell lysates to identify interacting proteins, such as p27.
Caption: Workflow for Co-immunoprecipitation of Skp2.
Materials:
-
Cells expressing endogenous or tagged Skp2 and substrate.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-Skp2 antibody and control IgG.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard.
-
Immunoprecipitation: Add the anti-Skp2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., p27).
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate (e.g., p27) by the SCF-Skp2 complex in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), and ubiquitin.
-
Recombinant SCF-Skp2 complex (or individual purified components: Skp1, Cul1, Rbx1, Skp2, and Cks1).
-
Recombinant substrate (e.g., p27, pre-phosphorylated by Cyclin E-CDK2).
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, and the SCF-Skp2 complex (and Cks1 if required).
-
Substrate Addition: Add the phosphorylated substrate to the reaction mixture.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody to detect the appearance of higher molecular weight polyubiquitinated forms of p27.
In Vitro Kinase Assay for Substrate Phosphorylation
This protocol describes the phosphorylation of a Skp2 substrate, such as p27, by its specific kinase, Cyclin E-CDK2.
Materials:
-
Recombinant active Cyclin E-CDK2 kinase.
-
Recombinant p27 substrate.
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
[γ-³²P]ATP or cold ATP.
Procedure:
-
Reaction Setup: Combine the kinase buffer, Cyclin E-CDK2, and p27 in a microcentrifuge tube.
-
Initiation: Start the reaction by adding ATP (radiolabeled or cold).
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding Laemmli sample buffer.
-
Analysis: If using radiolabeled ATP, analyze the products by SDS-PAGE and autoradiography to visualize the phosphorylated p27. If using cold ATP, analyze by Western blotting with a phospho-specific antibody (e.g., anti-phospho-p27 Thr187).
Conclusion
Skp2, as the substrate recognition subunit of the SCF E3 ubiquitin ligase, is a master regulator of cell cycle progression and is intricately linked to the development and progression of cancer. Its ability to selectively target key tumor suppressors and cell cycle inhibitors for degradation underscores its importance as a therapeutic target. A thorough understanding of the molecular mechanisms governing Skp2-substrate recognition, including the critical roles of phosphorylation and cofactors like Cks1, is essential for the rational design of novel anti-cancer therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this crucial F-box protein and its role in cellular homeostasis and disease.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skp2 inhibits FOXO1 in tumor suppression through ubiquitin-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of the Periplasm: A Technical Guide to the Skp Chaperone's Role in Outer Membrane Protein Folding
For Immediate Release
[City, State] – [Date] – In the complex cellular machinery of Gram-negative bacteria, the journey of an outer membrane protein (OMP) from its synthesis in the cytoplasm to its final destination in the outer membrane is fraught with peril. The aqueous environment of the periplasm presents a significant challenge, where unfolded OMPs are prone to aggregation. A key player in preventing this catastrophic misfolding is the periplasmic chaperone Skp (Seventeen kilodalton protein). This technical guide provides an in-depth exploration of the mechanism of Skp in OMP folding, targeting researchers, scientists, and drug development professionals.
The "Holdase" Mechanism: Sequestering Unfolded OMPs
Skp functions as an ATP-independent "holdase" chaperone, capturing and sequestering unfolded OMPs to prevent their aggregation in the periplasm. [9] Its structure, resembling a "jellyfish," is crucial to this function. Skp exists as a homotrimer, with each monomer contributing to a central, hydrophobic cavity. [2] This cage-like structure encapsulates the unfolded OMP, shielding its hydrophobic regions from the aqueous environment.
The interaction between Skp and its OMP substrates is dynamic. While sequestered, the OMP is maintained in a folding-competent, yet unfolded state. [4] This dynamic binding allows for the eventual release of the OMP to the β-barrel assembly machinery (BAM) complex in the outer membrane for its final folding and insertion.
Stoichiometry and Substrate Specificity: A Flexible Guardian
The stoichiometry of the Skp-OMP complex is adaptable, depending on the size of the OMP substrate. For smaller, 8-stranded β-barrel OMPs like tOmpA and PagP, a 1:1 Skp trimer to OMP ratio is typically observed. [2, 3] However, for larger OMPs with 10 or 16 β-strands, such as OmpT, OmpF, and tBamA, a 2:1 stoichiometry (two Skp trimers to one OMP) is often required for complete sequestration and prevention of folding. [2, 3] This adaptability highlights Skp's ability to handle a diverse range of OMP clients.
Skp exhibits broad substrate specificity, binding to a variety of unfolded OMPs. [2] The binding affinity is generally in the low nanomolar range, indicating a strong and stable interaction.
Quantitative Analysis of Skp-OMP Interactions
To provide a clear overview for comparative analysis, the following tables summarize the currently available quantitative data on Skp-OMP binding affinities and the kinetic effects of Skp on OMP folding.
Table 1: Skp-OMP Binding Affinities
| OMP Substrate | Dissociation Constant (Kd) (nM) | Experimental Method | Reference |
| OmpA | In the low nanomolar range | Not specified | [1] |
| OmpG | In the low nanomolar range | Not specified | [1] |
| YaeT | In the low nanomolar range | Not specified | [1] |
| NalP | In the low nanomolar range | Not specified | [1] |
| uOmpX | ~3.6 (at 25°C) | Single-molecule FRET | [2] |
| uOmpX | ~359 (at 37°C) | Single-molecule FRET | [2] |
| OmpC | 550 ± 40 pM (for OmpC·Skp3 complex) | Single-molecule detection | [3][4] |
| OmpC | 1.2 ± 0.4 µM (for OmpC·(Skp3)2 complex) | Single-molecule detection | [3][4] |
Table 2: Effect of Skp on OMP Folding Kinetics
| OMP Substrate (Strands) | Skp:OMP Molar Ratio | Effect on Folding Rate | Reference |
| tOmpA (8) | 1:1 | Retards folding | [1][5] |
| tOmpA (8) | 2:1 | Prevents folding | [1][5] |
| PagP (8) | 1:1 | Retards folding | [1][5] |
| PagP (8) | 2:1 | Prevents folding | [1][5] |
| OmpF (16) | 2:1 | Decreases folding rate, but does not prevent folding | [1][5] |
| OmpF (16) | 4:1 | Inhibits folding | [1][5] |
| tBamA (16) | 2:1 | Decreases folding rate, but does not prevent folding | [1][5] |
| tBamA (16) | 4:1 | Inhibits folding | [1][5] |
The Periplasmic OMP Folding Pathway: A Coordinated Effort
Skp does not act in isolation. It is part of a larger network of periplasmic chaperones that ensure the proper biogenesis of OMPs. The primary pathway for OMP transport is thought to be mediated by the chaperone SurA, which delivers OMPs directly to the BAM complex. [6, 9] The Skp pathway is considered a secondary, or rescue, pathway. [6, 11] OMPs that fall off the SurA pathway can be captured by Skp, preventing their aggregation and allowing for a second chance at delivery to the BAM complex. [6]
The following diagrams illustrate the key pathways and experimental workflows related to Skp-mediated OMP folding.
Caption: The OMP Biogenesis Pathway in Gram-Negative Bacteria.
Caption: A General Experimental Workflow for Studying Skp-OMP Interactions.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and advancement of research in this field. Below are outlines of key experimental protocols used to investigate the Skp-OMP interaction.
In Vitro OMP Folding Assay using Tryptophan Fluorescence
This assay monitors the change in the fluorescence of tryptophan residues within an OMP as it folds from an unfolded state in a denaturant into a lipid environment, with and without the presence of Skp.
-
Protein Preparation: Purified OMP is denatured in 8 M urea (B33335). Purified Skp is prepared in a compatible buffer.
-
Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared from lipids such as DMPC or E. coli polar lipid extract by extrusion.
-
Folding Reaction: The denatured OMP is rapidly diluted into a buffer containing the liposomes to a final urea concentration that allows folding (e.g., <1 M). For experiments with Skp, the chaperone is pre-incubated with the denatured OMP before dilution.
-
Fluorescence Measurement: The tryptophan fluorescence emission is monitored over time using a fluorometer. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the tryptophan residues moving into the hydrophobic environment of the lipid bilayer upon folding.
-
Data Analysis: The kinetic traces are fitted to exponential equations to determine the folding rates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Skp-OMP Complexes
NMR spectroscopy provides atomic-level insights into the structure and dynamics of the Skp-OMP complex.
-
Isotope Labeling: For protein-observed NMR, the OMP is typically uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively. Skp is left unlabeled.
-
Sample Preparation: The labeled, unfolded OMP is complexed with unlabeled Skp in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a physiological pH).
-
NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain spectra of the complex.
-
Data Analysis: Changes in the chemical shifts and line broadening of the OMP resonances upon binding to Skp provide information about the binding interface and the conformational state of the OMP within the complex.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination
Cryo-EM allows for the visualization of the Skp-OMP complex at near-atomic resolution.
-
Complex Formation: Purified Skp and unfolded OMP are mixed at an appropriate molar ratio to form a stable complex.
-
Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution three-dimensional reconstruction of the Skp-OMP complex.
Implications for Drug Development
The essential role of Skp and the broader OMP biogenesis pathway in the viability of Gram-negative bacteria makes it an attractive target for the development of novel antibiotics. Targeting Skp could disrupt the proper folding and insertion of OMPs, leading to a compromised outer membrane and increased susceptibility of the bacteria to other antibiotics or host immune defenses. A thorough understanding of the Skp-OMP interaction mechanism is paramount for the rational design of inhibitors that can specifically block this crucial chaperone's function.
Conclusion
The bacterial chaperone Skp plays a vital role in the biogenesis of outer membrane proteins by preventing their aggregation in the periplasm. Its flexible, cage-like structure and adaptable stoichiometry allow it to effectively sequester a wide range of unfolded OMPs. As a key component of a redundant yet crucial chaperone network, Skp represents a promising target for the development of new antibacterial therapies. Further research into the intricate details of its mechanism will undoubtedly pave the way for innovative strategies to combat the growing threat of antibiotic resistance.
References
- 1. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperones Skp and SurA dynamically expand unfolded OmpX and synergistically disassemble oligomeric aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Critical Role of Skp2 in Targeting p27 for Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a pivotal regulator of cell cycle progression, primarily by controlling the transition from the G1 to the S phase.[1][2] The timely degradation of p27 is essential for cellular proliferation, and its dysregulation is a hallmark of many human cancers.[1][2][3] A key E3 ubiquitin ligase complex, the SCF-Skp2 (Skp1-Cullin1-F-box protein), is responsible for recognizing and targeting p27 for proteasomal degradation.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms governing Skp2-mediated p27 degradation, detailed experimental protocols for studying this process, and a summary of key quantitative data.
The Molecular Machinery of p27 Degradation
The degradation of p27 is a tightly regulated process orchestrated by a series of molecular events, culminating in its ubiquitination and subsequent destruction by the 26S proteasome. The central player in this pathway is the SCF-Skp2 E3 ubiquitin ligase complex.
The SCF-Skp2 E3 Ubiquitin Ligase Complex
The SCF complex is a multi-subunit E3 ubiquitin ligase composed of three core components: Skp1, Cullin-1 (Cul1), and Roc1/Rbx1. The specificity of the SCF complex for its substrates is determined by a variable F-box protein, which in the case of p27 recognition, is Skp2 (S-phase kinase-associated protein 2).[4][7] Skp2 acts as the substrate receptor, binding directly to p27 and presenting it to the catalytic core of the ligase for ubiquitination.
The Prerequisite of p27 Phosphorylation
The interaction between Skp2 and p27 is not constitutive; it is strictly dependent on the prior phosphorylation of p27.[8][9][10] The key phosphorylation event occurs on Threonine 187 (Thr187) in the C-terminal region of p27.[6][10][11][12] This phosphorylation is primarily catalyzed by the Cyclin E/A-Cdk2 complex, whose activity increases as cells prepare to enter the S phase.[6][11] The phosphorylation of p27 at Thr187 creates a binding site that is recognized by the Skp2 F-box protein.[8][10] Mutation of Thr187 to a non-phosphorylatable residue, such as alanine (B10760859) (T187A), prevents Skp2 binding and leads to the stabilization of p27.[1][12]
The Essential Co-factor: Cks1
Efficient recognition and ubiquitination of phosphorylated p27 by the SCF-Skp2 complex requires an accessory protein called Cks1 (Cyclin-dependent kinase subunit 1).[3][4] Cks1 acts as an essential cofactor that enhances the binding affinity of Skp2 for Thr187-phosphorylated p27.[4][13] Cks1 binds to both Skp2 and the phosphorylated p27, forming a high-affinity ternary complex and ensuring the efficient delivery of p27 to the SCF E3 ligase for ubiquitination.[2][4][14]
Signaling Pathway and Logical Relationships
The degradation of p27 is a critical checkpoint in the G1/S transition of the cell cycle. The following diagrams illustrate the core signaling pathway and the logical flow of the experimental procedures used to investigate this process.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions and kinetics of the Skp2-p27 degradation pathway.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |
| p27 (phosphopeptide) - Cks1-Skp2-Skp1 | Fluorescence Polarization | ~7 µM | [15] |
| p27 (phosphopeptide) - Cks1-Skp2-Skp1 | Fluorescence Polarization | 2.78 ± 0.19 µM | [15] |
| FITC-p27 (RxL peptide) - CDK2-Cyclin A | Fluorescence Polarization | 2.1 µM | [11] |
| FITC-p27 (RxL peptide) - CDK2-Cyclin E | Fluorescence Polarization | 0.14 µM | [11] |
| Experiment | Cell Line | Half-life of p27 (Control) | Half-life of p27 (with Skp2 overexpression/stabilization) | Reference(s) |
| Pulse-Chase Analysis | NIH3T3 | < 1 hour | > 3 hours (with dominant-negative Skp2) | [16] |
| Cycloheximide Chase Assay | 3T3-L1 | Progressively declined | Stabilized | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Skp2 in p27 degradation.
Co-Immunoprecipitation (Co-IP) of Skp2 and p27
This protocol is designed to detect the in vivo interaction between Skp2 and p27.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against Skp2 or p27 for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Antibodies against Skp2 and p27 for Western blotting
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: (Optional but recommended) Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (anti-Skp2 or anti-p27) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Skp2 and p27.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of p27 in a test tube to directly assess the activity of the SCF-Skp2 complex.[1][18][19]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3/Cdc34)
-
Recombinant ubiquitin
-
Recombinant SCF-Skp2 complex (or purified from cells)
-
Recombinant Cks1
-
Recombinant Cyclin E-Cdk2
-
In vitro translated and 35S-methionine labeled p27 (wild-type and T187A mutant)
-
ATP-regenerating system (creatine kinase, creatine (B1669601) phosphate)
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Phosphorylation of p27: In a microcentrifuge tube, incubate 35S-labeled p27 with recombinant Cyclin E-Cdk2 and ATP in kinase buffer for 30-60 minutes at 30°C.
-
Ubiquitination Reaction: To the phosphorylated p27, add the ubiquitination buffer, E1, E2, ubiquitin, ATP-regenerating system, and the SCF-Skp2 complex with Cks1.
-
Incubation: Incubate the reaction mixture at 30°C for 30-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the higher molecular weight ubiquitinated forms of p27.
Pulse-Chase Analysis of p27 Stability
This method is used to determine the half-life of the p27 protein within cells.[16][20][21][22][23]
Materials:
-
Pulse medium: Methionine- and cysteine-free DMEM supplemented with dialyzed FBS and 35S-methionine/cysteine.
-
Chase medium: Regular complete DMEM containing an excess of non-radioactive methionine and cysteine.
-
Cell lysis buffer (as in Co-IP)
-
Antibody against p27 for immunoprecipitation
-
Protein A/G beads
Procedure:
-
Pulse Labeling: Starve cells in methionine/cysteine-free medium for 30-60 minutes. Replace with pulse medium and incubate for a short period (e.g., 20-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the pulse medium, wash the cells with PBS, and add the chase medium.
-
Time Points: Harvest cells at various time points during the chase period (e.g., 0, 30, 60, 120, 240 minutes).
-
Cell Lysis and Immunoprecipitation: Lyse the cells at each time point and perform immunoprecipitation for p27 as described in the Co-IP protocol.
-
Analysis: Analyze the immunoprecipitated p27 by SDS-PAGE and autoradiography. Quantify the band intensity at each time point to determine the rate of p27 degradation and calculate its half-life.
In Vitro Kinase Assay for Cdk2-mediated p27 Phosphorylation
This assay directly measures the ability of Cdk2 to phosphorylate p27.[24][25][26][27][28]
Materials:
-
Recombinant Cdk2/Cyclin E or Cdk2/Cyclin A
-
Recombinant p27 (as substrate)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Cdk2/Cyclin complex, and recombinant p27.
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated p27 by autoradiography.
Conclusion
The degradation of p27 mediated by the SCF-Skp2 E3 ubiquitin ligase is a cornerstone of cell cycle control. The intricate interplay between Cdk2-mediated phosphorylation, the substrate recognition function of Skp2, and the essential role of the Cks1 co-factor ensures the precise and timely removal of p27, thereby licensing cells to enter the S phase. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical pathway and to explore novel therapeutic strategies targeting the Skp2-p27 axis in cancer and other proliferative disorders. The development of specific inhibitors of the Skp2-p27 interaction holds significant promise for restoring cell cycle control in malignant cells.
References
- 1. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three different binding sites of Cks1 are required for p27-ubiquitin ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bi-partite binding of the N-terminus of Skp2 to cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | Binding of phospho-p27/p21:Cdk2:Cyclin E/A to the SCF(Skp2):Cks1 complex [reactome.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Skp2-mediated p27(Kip1) degradation during S/G2 phase progression of adipocyte hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 19. Regulation of Skp2 Levels by the Pim-1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pulse-chase experiment for the analysis of protein stability in cultured mammalian cells by covalent fluorescent labeling of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. promega.com [promega.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Pivotal Role of the Periplasmic Chaperone Skp in Bacterial Outer Membrane Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biogenesis of outer membrane proteins (OMPs) is a fundamental process for the survival and pathogenesis of Gram-negative bacteria. This intricate process involves the transport of newly synthesized OMPs from the cytoplasm, across the inner membrane and the aqueous periplasm, to their final destination in the outer membrane. A key player in this perilous journey is the periplasmic chaperone Skp (Seventeen kilodalton protein). This technical guide provides a comprehensive overview of the critical role of Skp in outer membrane biogenesis, detailing its structure, mechanism of action, interaction with OMPs and the β-barrel assembly machinery (BAM) complex, and its function in cellular quality control. This document synthesizes current research findings, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Introduction: The Challenge of OMP Transport
Outer membrane proteins are a class of β-barrel proteins that perform a multitude of essential functions, including nutrient uptake, signal transduction, and antibiotic resistance.[1] However, their biogenesis is fraught with challenges. After being synthesized in the cytoplasm, unfolded OMPs are translocated across the inner membrane via the Sec machinery.[2] Upon entering the periplasm, a crowded and oxidizing environment, these hydrophobic proteins are highly susceptible to aggregation and misfolding. To prevent this, a network of periplasmic chaperones is employed to shield and transport OMPs to the outer membrane. Among these, Skp plays a crucial, multifaceted role.
The Architecture of Skp: A "Jellyfish-like" Chaperone
Skp exists as a homotrimer, with each monomer contributing to a unique "jellyfish-like" structure. The core of the trimer forms a β-barrel "body" from which three long, α-helical "tentacles" extend, creating a central cavity.[3] This cavity is lined with hydrophobic residues, providing a protective environment for unfolded OMPs, sequestering them from the aqueous periplasm and preventing their aggregation.[1]
The Chaperone Function of Skp: A Holdase and Escort
Skp functions primarily as an ATP-independent "holdase" chaperone. It binds to unfolded OMPs as they emerge from the Sec translocon in the inner membrane, encapsulating their hydrophobic β-barrel domains within its central cavity.[3] This interaction prevents the OMPs from aggregating and maintains them in a folding-competent, unfolded state.[4]
The stoichiometry of the Skp-OMP complex is dependent on the size of the OMP substrate. Smaller, 8-stranded β-barrel OMPs typically bind to a single Skp trimer.[1][5] In contrast, larger OMPs, such as 16-stranded β-barrels, may require the binding of two Skp trimers to ensure complete sequestration of their hydrophobic surfaces.[1][5] This multivalency allows Skp to accommodate a wide range of OMP substrates.
Quantitative Analysis of Skp-OMP Interactions
The interaction between Skp and its OMP substrates is characterized by high affinity, ensuring efficient capture and protection of the unfolded proteins. The binding affinities and stoichiometries for several Skp-OMP complexes have been determined and are summarized below.
| OMP Substrate | Number of β-strands | Skp:OMP Stoichiometry | Binding Affinity (Kd) | Reference(s) |
| tOmpA | 8 | 1:1 | Low nanomolar range | [1] |
| PagP | 8 | 1:1 | Low nanomolar range | [1] |
| OmpT | 10 | 1:1 and 2:1 | Not specified | [1] |
| OmpF | 16 | 2:1 | Not specified | [1] |
| tBamA | 16 | 2:1 | Not specified | [1] |
| OmpC | 16 | 1:1 and 2:1 | 550 ± 40 pM (for 1:1) | [4][6][7][8] |
Interaction with the BAM Complex and OMP Insertion
The ultimate destination for Skp-bound OMPs is the β-barrel assembly machinery (BAM) complex, a multi-protein complex embedded in the outer membrane that catalyzes the folding and insertion of OMPs.[9][10] While the chaperone SurA is considered the primary delivery vehicle for many OMPs to the BAM complex, Skp also plays a crucial role, particularly in a quality control capacity.[2][11]
Skp is capable of delivering OMPs directly to the BAM complex. The release of the OMP from the Skp chaperone is thought to be triggered by the interaction of the OMP's C-terminal β-signal with the BAM complex, a process driven by the favorable thermodynamics of OMP folding and insertion into the lipid bilayer.[1][12]
Skp's Role in Quality Control: Rescuing Stalled OMPs
A critical and more recently elucidated function of Skp is its role in the quality control of OMP biogenesis.[11][12] OMPs can sometimes stall at the BAM complex in a partially folded state, obstructing the assembly machinery.[12] In such cases, Skp acts to remove these stalled OMPs from the BAM complex, effectively clearing the assembly line.[12]
Once the stalled OMP is extracted, the Skp-OMP complex is then targeted for degradation by the periplasmic protease DegP.[11][12] This sacrificial role of Skp ensures the efficient functioning of the OMP biogenesis pathway by eliminating non-productive intermediates.
Experimental Protocols
In Vitro OMP Folding Assay using Tryptophan Fluorescence
This assay monitors the folding of an OMP into lipid vesicles by measuring the change in the fluorescence of its tryptophan residues. Tryptophan fluorescence is sensitive to the local environment; as the OMP folds and inserts into the hydrophobic environment of the lipid bilayer, a blue shift and an increase in fluorescence intensity are typically observed.
Materials:
-
Purified, unfolded OMP (e.g., in 8 M urea)
-
Purified Skp
-
Large unilamellar vesicles (LUVs) of desired lipid composition
-
Fluorescence spectrophotometer
-
Folding buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare LUVs by extrusion.
-
In a quartz cuvette, add the folding buffer and LUVs.
-
To study the effect of Skp, pre-incubate the unfolded OMP with the desired molar ratio of Skp for a defined period at room temperature.
-
Initiate the folding reaction by diluting the unfolded OMP (or the Skp-OMP complex) into the cuvette containing the LUVs. The final urea (B33335) concentration should be low enough not to disrupt the vesicles.
-
Immediately begin monitoring the tryptophan fluorescence emission (typically between 320-360 nm) upon excitation at around 295 nm over time.
-
The change in fluorescence intensity over time reflects the kinetics of OMP folding.
SDS-PAGE Analysis of OMP Folding and Insertion
This method relies on the observation that many folded β-barrel OMPs are resistant to denaturation by SDS at room temperature, causing them to migrate faster on an SDS-PAGE gel than their unfolded counterparts.
Materials:
-
Products from the in vitro folding assay
-
SDS-PAGE loading buffer (without boiling)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie blue stain or Western blotting reagents
Procedure:
-
At various time points during the in vitro folding reaction, take aliquots of the reaction mixture.
-
Immediately mix the aliquots with SDS-PAGE loading buffer. Do not boil the samples.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie blue or perform a Western blot using an antibody specific to the OMP.
-
The folded OMP will appear as a faster-migrating band compared to the unfolded OMP. The intensity of the bands can be quantified to determine the fraction of folded OMP over time.
Co-immunoprecipitation (Co-IP) to Study Skp-BAM Interaction
Co-IP is used to investigate protein-protein interactions in vivo. An antibody against a known protein (the "bait") is used to pull down this protein and any interacting partners from a cell lysate.
Materials:
-
E. coli cells expressing tagged versions of Skp or a BAM complex subunit (e.g., His-tag, FLAG-tag)
-
Lysis buffer (non-denaturing)
-
Antibody specific to the tag
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Grow E. coli cells to mid-log phase and induce expression of the tagged protein.
-
Harvest the cells and lyse them using a non-denaturing lysis buffer to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the clarified lysate with an antibody specific to the tag on the bait protein.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., a BAM complex subunit).
Implications for Drug Development
The essential role of Skp and the BAM complex in the biogenesis of outer membrane proteins makes them attractive targets for the development of novel antibiotics. Inhibiting the function of Skp would lead to the accumulation of toxic, aggregated OMPs in the periplasm, disrupting outer membrane integrity and ultimately leading to cell death. Similarly, targeting the Skp-BAM interaction could prevent the proper assembly of OMPs, with similar bactericidal consequences. A thorough understanding of the molecular mechanisms governing Skp's function is therefore paramount for the rational design of such inhibitors.
Conclusion
The periplasmic chaperone Skp is a vital component of the outer membrane biogenesis pathway in Gram-negative bacteria. Its unique "jellyfish-like" structure enables it to effectively sequester and transport unfolded outer membrane proteins, preventing their aggregation in the periplasm. Beyond its canonical chaperone role, Skp is also a key player in the quality control of OMP assembly, ensuring the efficient functioning of the BAM complex. The quantitative data on its interactions and the detailed experimental protocols provided in this guide offer a solid foundation for further research into this essential bacterial protein and for the exploration of its potential as a novel antimicrobial target.
References
- 1. Reconstitution of Outer Membrane Protein Assembly from Purified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. The Bam complex catalyzes efficient insertion of bacterial outer membrane proteins into membrane vesicles of variable lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. sketchviz.com [sketchviz.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reconstitution of Bam Complex-Mediated Assembly of a Trimeric Porin into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iscrm.uw.edu [iscrm.uw.edu]
An In-depth Technical Guide on the Evolutionary Conservation of Skp1 and Skp2 Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical regulatory mechanism in all eukaryotic cells, controlling the degradation of a vast array of proteins. Central to this system are the E3 ubiquitin ligases, which provide substrate specificity for ubiquitination. One of the most important classes of E3 ligases is the Skp1-Cul1-F-box (SCF) complex.[1][2][3] This multi-protein complex is essential for orchestrating the degradation of key regulatory proteins involved in cell cycle progression, signal transduction, and transcription.[1][4]
This guide focuses on two core components of the SCF complex: S-phase kinase-associated protein 1 (Skp1) and S-phase kinase-associated protein 2 (Skp2). Skp1 functions as a crucial adaptor protein, linking the Cullin-1 (Cul1) scaffold to a variable F-box protein.[1][3][5] The F-box protein, in turn, is responsible for recognizing and recruiting specific substrates for ubiquitination.[1] Skp2 is one of the most well-characterized F-box proteins and plays a pivotal role in cell cycle control by targeting tumor suppressors and cell cycle inhibitors for degradation.[6][7][8]
Understanding the evolutionary conservation of Skp1 and Skp2 is paramount for biomedical research and drug development. Their highly conserved nature across diverse species, from yeast to humans, underscores their fundamental biological importance.[5][9] This conservation allows for the use of model organisms to dissect their complex roles in human physiology and disease. For drug development professionals, the conserved structures and functions of Skp1 and Skp2 present both opportunities and challenges for designing targeted therapeutics, particularly in the context of cancer, where their activity is often dysregulated.[1][10][11]
Evolutionary Conservation of Skp1
Skp1 is a highly conserved protein that is essential for the assembly and function of the SCF complex.[5][9] Its primary role is to act as an adaptor, bridging the Cul1 protein to one of the many F-box proteins, thereby allowing for the specific targeting of a wide range of substrates for degradation.[3][5]
Skp1 Sequence and Structural Conservation
The amino acid sequence and structural elements of Skp1 are remarkably conserved across eukaryotic evolution.[5][9] This high degree of conservation is indicative of its fundamental and indispensable role in cellular function.
| Organism | Sequence Identity to Human Skp1 | Sequence Similarity to Human Skp1 |
| Mus musculus (Mouse) | 99% | 100% |
| Drosophila melanogaster (Fruit Fly) | 77% | 100% |
| Caenorhabditis elegans (Nematode) | 71% | 97% |
| Arabidopsis thaliana (Thale Cress) | 58% | 71% |
| Saccharomyces cerevisiae (Budding Yeast) | 43% | 98% |
| Magnaporthe oryzae (Rice Blast Fungus) | 57% | - |
| Fusarium oxysporum | 81% | - |
| Schizosaccharomyces pombe (Fission Yeast) | 70% | - |
Data compiled from multiple sources.[5][12]
The structural conservation of Skp1 is equally striking. Human Skp1 consists of a BTB/POZ fold domain at its N-terminus, which is crucial for its interaction with Cul1, and a C-terminal extension of two alpha-helices that, in conjunction with the BTB/POZ fold, creates the binding site for F-box proteins.[3][5] This structural architecture is preserved in Skp1 orthologs across different species, highlighting the evolutionary pressure to maintain the integrity of the SCF complex.
Skp1 Functional Conservation
The functional conservation of Skp1 is evident from its roles in various cellular processes across different organisms. In budding yeast, Skp1 is not only a core component of the SCF complex but also an intrinsic kinetochore protein required for proper chromosome segregation during mitosis.[9] This dual functionality suggests a deep evolutionary link between cell cycle regulation and chromosome dynamics.[9]
While a single Skp1 gene is found in protists, fungi, and some vertebrates, many plant and animal species possess multiple Skp1 homologs.[13][14] These homologs have evolved at different rates, with some being highly conserved and ubiquitously expressed, likely performing fundamental functions, while others have evolved more rapidly and exhibit more restricted expression patterns, suggesting they may have acquired new, more specialized roles.[13][14]
Evolutionary Conservation of Skp2
Skp2 is the F-box protein component of the SCF complex that is responsible for recognizing and targeting a number of key cell cycle regulators for degradation.[1][6][7] Its substrates include the cyclin-dependent kinase (CDK) inhibitors p27Kip1, p21Cip1, and p57Kip2, as well as other important proteins like c-Myc and E2F1.[6][7][15] By mediating the degradation of these proteins, Skp2 plays a critical role in promoting the transition from the G1 to the S phase of the cell cycle.[6][7]
Skp2 Sequence and Structural Conservation
While F-box proteins as a family are quite diverse to accommodate a wide range of substrates, the core structural elements of Skp2 are conserved. Skp2 contains an N-terminal F-box motif, which is responsible for its interaction with Skp1, and a C-terminal domain composed of leucine-rich repeats (LRRs) that mediates substrate recognition.[16] The evolutionary conservation of the F-box motif is essential for the assembly of the SCF complex, while the conservation of the LRR domain in Skp2 orthologs reflects the importance of its specific substrates, like p27, across different species.
| Organism | Skp2 Ortholog | Key Conserved Function |
| Mus musculus (Mouse) | Skp2 | Regulation of p27 and cell cycle progression |
| Drosophila melanogaster (Fruit Fly) | dSkp2 | Regulation of cell cycle and growth |
| Caenorhabditis elegans (Nematode) | FSN-1 | Regulation of synapse development (a specialized role) |
| Saccharomyces cerevisiae (Budding Yeast) | Met30 | Regulation of methionine biosynthesis (a specialized role) |
Note: While direct orthologs with the same name are not always present, functionally analogous F-box proteins exist.
Skp2 Functional Conservation
The central function of Skp2 in cell cycle regulation is highly conserved in vertebrates.[17] The mechanism by which SCF-Skp2 targets p27 for degradation is a classic example of this conservation. p27 must first be phosphorylated on a specific threonine residue (Thr187 in humans) to be recognized by Skp2.[18][19] This phosphorylation-dependent recognition is a conserved feature of the Skp2-p27 axis.
The subunit composition of the SCF complex involving Skp2 is also evolutionarily conserved.[17][20] The association of Skp2 with Skp1, Cul1, and the E2 ubiquitin-conjugating enzyme CDC34 is observed from yeast to humans, indicating that this molecular machinery for promoting S phase has been maintained throughout eukaryotic evolution.[17]
Signaling Pathways and Logical Relationships
The role of Skp1 and Skp2 is best understood in the context of the SCF signaling pathway, which controls the degradation of numerous cellular proteins.
SCF-Skp2 Ubiquitination Pathway
The following diagram illustrates the canonical SCF-Skp2 pathway leading to the degradation of the CDK inhibitor p27.
Caption: The SCF-Skp2 pathway targets phosphorylated p27 for ubiquitination and proteasomal degradation.
Experimental Protocols
The study of Skp1 and Skp2 conservation and function relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify SCF Complex Interactions
This protocol is used to determine if Skp1 and Skp2 physically associate within a cell.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody specific to one of the proteins of interest (e.g., anti-Skp2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the other protein of interest (e.g., anti-Skp1) to detect its presence in the immunoprecipitated complex.
-
Yeast Two-Hybrid (Y2H) System for Protein-Protein Interaction Screening
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[21][22][23]
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., Skp1) into a vector that fuses it to a DNA-binding domain (DB-X).
-
Clone the coding sequence of the "prey" protein (e.g., Skp2) into a vector that fuses it to a transcription activation domain (AD-Y).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.[21]
-
The reporter strain contains one or more reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DNA-binding domain.
-
-
Interaction Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine).
-
If the bait and prey proteins interact, the DNA-binding domain and the activation domain are brought into close proximity, reconstituting a functional transcription factor.
-
This reconstituted transcription factor then activates the expression of the reporter genes, allowing the yeast to grow on the selective medium and/or exhibit a color change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).[24]
-
-
Controls:
Experimental Workflow for Identifying SCF-Skp2 Substrates
The following diagram outlines a typical workflow to identify new substrates of the SCF-Skp2 complex.
Caption: A Co-IP and mass spectrometry workflow to identify proteins interacting with Skp2.
Implications for Drug Development
The high degree of conservation and the critical roles of Skp1 and Skp2 in cell cycle regulation make them attractive targets for anti-cancer drug development.[1][10] Overexpression of Skp2 is a common feature in many human cancers and is often associated with a poor prognosis.[6][8]
-
Targeting the Skp1-Skp2 Interaction: Since the formation of the SCF-Skp2 complex is dependent on the interaction between Skp1 and the F-box motif of Skp2, small molecules designed to disrupt this interface could effectively inhibit the degradation of Skp2 substrates like p27.[10][16][25] This would lead to the accumulation of tumor suppressors and subsequent cell cycle arrest in cancer cells.
-
Inhibiting Skp2 E3 Ligase Activity: Developing inhibitors that specifically block the substrate-binding site on Skp2 is another promising strategy.[10] This approach would prevent the recognition of proteins like p27, leading to their stabilization and the suppression of tumor growth.
-
Leveraging Model Organisms: The evolutionary conservation of the SCF pathway allows for the use of model organisms like yeast, fruit flies, and mice to screen for and test the efficacy of potential drug candidates before advancing to human trials.
Conclusion
Skp1 and Skp2 are evolutionarily conserved proteins that are fundamental to the regulation of the eukaryotic cell cycle. Skp1's role as a stable adaptor and Skp2's function as a substrate-specific receptor in the SCF E3 ubiquitin ligase complex have been maintained throughout evolution, highlighting their indispensable nature. The high degree of sequence, structural, and functional conservation makes the SCF-Skp2 axis a critical area of study for understanding basic cellular processes and for developing novel therapeutics to combat diseases like cancer that arise from its dysregulation.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Budding Yeast SKP1 Encodes an Evolutionarily Conserved Kinetochore Protein Required for Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 12. Skp1, a component of E3 ubiquitin ligase, is necessary for growth, sporulation, development and pathogenicity in rice blast fungus (M agnaporthe oryzae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly heterogeneous rates of evolution in the SKP1 gene family in plants and animals: functional and evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. emboj.embopress.org [emboj.embopress.org]
- 18. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human CUL1 forms an evolutionarily conserved ubiquitin ligase complex (SCF) with SKP1 and an F-box protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 22. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 24. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 25. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of small molecule inhibitors targeting Skp2
An In-depth Technical Guide to the Discovery of Small Molecule Inhibitors Targeting Skp2
For Researchers, Scientists, and Drug Development Professionals
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle regulation by targeting various tumor suppressor proteins for proteasomal degradation.[1][2] Among its key substrates is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[3][4] The overexpression of Skp2 is a common feature in numerous human cancers and is often associated with a poor prognosis, making it an attractive target for therapeutic intervention.[1][5] This guide provides a comprehensive overview of the discovery of small molecule inhibitors targeting Skp2, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.
Core Concepts in Skp2 Inhibition
The primary strategies for inhibiting Skp2 function with small molecules revolve around disrupting its protein-protein interactions, which are essential for its E3 ligase activity. These interactions include:
-
Skp2-Skp1 Interaction: This interaction is crucial for the assembly of the functional SCF-Skp2 complex.[3][6]
-
Skp2-p27 Interaction: Direct inhibition of the binding between Skp2 and its substrate p27 prevents the ubiquitination and subsequent degradation of p27.[6][7]
-
Skp2-Cks1 Interaction: Cks1 is an accessory protein that enhances the binding of phosphorylated p27 to Skp2, making this interaction a viable target.[8][9]
Quantitative Data on Skp2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several small molecule inhibitors of Skp2 across various cancer cell lines. This data is essential for comparing the potency of different compounds and understanding their potential therapeutic applications.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Target Interaction | Reference |
| SZL-P1-41 (#25) | PC-3 (Prostate) | ~5 | Skp2-Skp1 | [10] |
| LNCaP (Prostate) | ~5 | Skp2-Skp1 | [10] | |
| C1 | 501Mel (Melanoma) | ~10 | Skp2-p27 | [7] |
| C2 | ECC-1 (Endometrial) | 14.3 | Skp2-p27 | [11] |
| C20 | ECC-1 (Endometrial) | Not specified | Skp2-p27 | [11] |
| Gentian Violet | HeLa (Cervical) | 0.4 | Skp2-p27 | [5] |
| tsFT210 (Murine Breast) | 0.6 | Skp2-p27 | [5] | |
| NSC689857 | Not specified | Not specified | Skp2-Cks1 | [8] |
| NSC681152 | Not specified | Not specified | Skp2-Cks1 | [8] |
Signaling Pathways Involving Skp2
The Skp2 signaling pathway is intricately linked with cell cycle control and is influenced by upstream signaling cascades such as the PI3K/Akt pathway. Understanding these connections is vital for the rational design of Skp2-targeted therapies.
Caption: The PI3K/Akt pathway positively regulates Skp2, which then promotes the ubiquitination and degradation of p27, leading to cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in Skp2 inhibitor discovery.
High-Throughput Screening (HTS) for Skp2 Inhibitors
This workflow outlines the general process for identifying novel small molecule inhibitors of Skp2.
Caption: A typical high-throughput screening workflow for the discovery of Skp2 inhibitors.
In Vitro Ubiquitination Assay for Skp2-mediated p27 Degradation
This assay is fundamental for confirming that a hit compound directly inhibits the E3 ligase activity of the SCF-Skp2 complex towards its substrate p27.[2][12][13][14]
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH3/CDC34)
-
Recombinant human ubiquitin
-
Recombinant SCF-Skp2 complex (Skp1, Cul1, Rbx1, and Skp2)
-
Recombinant human p27 (or in vitro translated 35S-methionine labeled p27)
-
Recombinant Cyclin E/CDK2
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 30 µL reaction, add the components in the following order:
-
15 µL of 2x ubiquitination reaction buffer
-
1 µL of 10x ATP solution (final concentration ~0.33 mM)
-
1 µL of E1 (final concentration ~50 nM)
-
1 µL of E2 (final concentration ~200 nM)
-
2 µL of ubiquitin (final concentration ~5 µg)
-
1 µL of Cyclin E/CDK2 (to phosphorylate p27, making it a substrate for Skp2)
-
1 µL of recombinant p27 (final concentration ~100 nM)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Add nuclease-free water to a volume of 27 µL.
-
-
Initiation of Reaction: Add 3 µL of the SCF-Skp2 complex (final concentration ~20 nM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Termination of Reaction: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Perform Western blotting using an anti-p27 antibody to detect the unmodified p27 and higher molecular weight ubiquitinated p27 species. An anti-ubiquitin antibody can also be used to confirm polyubiquitination. A decrease in the intensity of the ubiquitinated p27 bands in the presence of the test compound indicates inhibition.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Skp2-Cks1 Interaction
The AlphaScreen assay is a bead-based, no-wash immunoassay that is well-suited for HTS to identify inhibitors of protein-protein interactions.[8][9]
Materials:
-
GST-tagged Skp2/Skp1 complex
-
His-tagged Cks1
-
AlphaScreen GST Donor beads
-
AlphaScreen Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well microplate.
-
Protein Incubation: Add His-tagged Cks1 to the wells and incubate with the compounds for 15-30 minutes at room temperature.
-
Addition of Second Protein: Add the GST-tagged Skp2/Skp1 complex to the wells.
-
Bead Addition: In subdued light, add a mixture of GST Donor beads and Nickel Chelate Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding and proximity-dependent signal generation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal in the presence of a test compound indicates disruption of the Skp2-Cks1 interaction.
Conclusion
The discovery of small molecule inhibitors targeting Skp2 represents a promising avenue for the development of novel cancer therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The continued application of high-throughput screening technologies, coupled with detailed biochemical and cell-based assays, will be instrumental in identifying and optimizing the next generation of Skp2 inhibitors for clinical development.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.univr.it [docs.univr.it]
- 3. SCF complex - Wikipedia [en.wikipedia.org]
- 4. Substrate recognition and ubiquitination of SCFSkp2/Cks1 ubiquitin-protein isopeptide ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Guide: Phenotypic Characterization of Skp Gene Deletion Mutants in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the phenotypic consequences resulting from the deletion of the skp gene in Escherichia coli. It covers the role of the Skp protein, the phenotype of single and double deletion mutants, quantitative data on physiological changes, and detailed experimental protocols for phenotyping.
Introduction: The Role of Skp in E. coli
In Gram-negative bacteria like Escherichia coli, the periplasm contains a sophisticated network of molecular chaperones that ensure the proper folding and transport of newly synthesized proteins destined for the outer membrane.[1] The Seventeen Kilodalton Protein (Skp) is a key periplasmic chaperone that plays a crucial role in the biogenesis of outer membrane proteins (OMPs).[2][3] Skp functions by binding to unfolded OMPs as they emerge from the Sec translocation machinery in the inner membrane, preventing their aggregation in the aqueous periplasm and facilitating their delivery to the β-barrel assembly machinery (BAM) complex in the outer membrane.[4][5][6]
E. coli employs two main, partially redundant pathways for OMP transport: the SurA pathway and the Skp/DegP pathway.[7][8][9] SurA is considered the primary chaperone for the bulk of OMPs, while the Skp/DegP system acts as a secondary, parallel pathway.[7][8] The functional redundancy of these pathways is underscored by the severe or lethal phenotypes observed when components from both are simultaneously deleted.[9]
Phenotype of the Δskp Single Gene Deletion Mutant
Deletion of the skp gene alone is not lethal to E. coli, and the resulting mutant displays relatively minor and subtle phenotypes under standard laboratory conditions.[10][11] This is largely due to the compensatory action of the primary SurA chaperone pathway.[7]
-
Outer Membrane Integrity and OMP Assembly: The most direct consequence of skp deletion is a mild defect in the assembly of OMPs.[10][11] Studies have reported decreased levels of several major OMPs, including LamB, OmpA, OmpC, and OmpF, in the outer membrane of skp-null mutants.[7] The absence of Skp can lead to the accumulation of unfolded OMP intermediates in the periplasm, which in turn activates the σE envelope stress response.[7]
-
Specific Substrate Dependence: While many OMPs can be efficiently processed by the SurA pathway, the assembly of the essential OMP LptD, which is responsible for lipopolysaccharide (LPS) transport to the outer leaflet, shows a notable dependence on Skp.[10][11][12] This dependence becomes critical when other periplasmic chaperones, such as FkpA, are also absent.[10][11]
-
Stress Sensitivity: Δskp mutants can exhibit increased sensitivity to certain stressors, particularly hydrophobic agents and some antibiotics, likely due to subtle alterations in the integrity of the outer membrane barrier.[13]
Synthetic Phenotypes of Δskp Double Mutants
The critical role of Skp is most evident when its deletion is combined with mutations in other genes involved in OMP biogenesis. These genetic interactions reveal the functional redundancy within the periplasmic chaperone network.
-
Δskp ΔsurA (Synthetic Lethality): The simultaneous loss of both the Skp and SurA chaperone pathways is lethal to the cell.[9][11][12] This synthetic lethal interaction provides the strongest evidence that these two pathways are parallel and essential for OMP biogenesis. Depleting SurA in a Δskp background results in a bacteriostatic effect, where cell growth ceases, and cells exhibit a filamentous morphology.[9]
-
Δskp ΔdegP: The DegP protein functions in the same pathway as Skp and has both chaperone and protease activities. The Δskp ΔdegP double mutant is viable but exhibits a temperature-sensitive phenotype, failing to grow in rich medium at 37°C.[4] This is attributed to the toxic accumulation of aggregated protein in the periplasm in the absence of both a key chaperone (Skp) and the primary periplasmic protease (DegP) that would clear such aggregates.[4]
-
Δskp ΔfkpA and Δskp ΔbamB: The deletion of skp in combination with a deletion of fkpA (another periplasmic chaperone) or bamB (a non-essential component of the BAM complex) leads to a significant impairment in the assembly of the LptD protein.[10][11][12] This indicates that Skp, FkpA, and the BAM complex cooperate to ensure the efficient biogenesis of this essential OMP.
Quantitative Data Summary
The phenotypic effects of skp deletion can be quantified through various assays. The following tables summarize representative quantitative data.
Table 1: Growth Characteristics of skp Deletion Mutants
| Strain | Condition | Relative Growth Rate (vs. Wild-Type) | Phenotype Description | Citation(s) |
|---|---|---|---|---|
| Δskp | Rich Medium (LB), 37°C | ~1.0 (No significant change) | Minor to no growth defect. | [10][11] |
| Δskp ΔdegP | Rich Medium (LB), 37°C | No Growth | Temperature-sensitive lethal phenotype. | [4] |
| Δskp (SurA depleted) | Rich Medium (LB), 37°C | Growth Arrest | Bacteriostatic effect, synthetic lethality. |[9] |
Table 2: Outer Membrane Protein and Stress Response Changes
| Strain | Parameter Measured | Result | Implication | Citation(s) |
|---|---|---|---|---|
| Δskp | Levels of OMPs (LamB, OmpA, OmpC, OmpF) | Decreased | Impaired OMP biogenesis. | [7] |
| Δskp ΔfkpA | Correctly assembled LptD levels | Substantially Reduced | Skp and FkpA are cooperatively required for LptD assembly. | [11][12] |
| Δskp ΔdegP | σE stress response (rpoHP3 promoter activity) | ~3-fold increase | Accumulation of unfolded OMPs in the periplasm. |[7] |
Table 3: Stress Sensitivity of Δskp Mutant | Stressor | Assay | Result for Δskp vs. Wild-Type | Citation(s) | | :--- | :--- | :--- | :--- | | Vancomycin (B549263) | Disk Diffusion | Increased sensitivity (larger zone of inhibition) | Compromised outer membrane barrier. |[13] | | Hydrophobic agents | Varies | Generally increased sensitivity | Compromised outer membrane barrier. |[13] |
Mandatory Visualizations
Diagram 1: OMP Biogenesis Pathways in E. coli
Caption: Parallel chaperone pathways for OMP biogenesis in E. coli.
Diagram 2: Experimental Workflow for Phenotypic Analysis
Caption: Workflow for construction and analysis of a gene deletion mutant.
Diagram 3: Genetic Interactions of the skp Gene
Caption: Synthetic detrimental and lethal interactions with Δskp.
Experimental Protocols
Construction of Gene Deletion Mutant (Lambda Red Method)
This protocol is based on the widely used Lambda Red recombinase system for generating in-frame, single-gene knockouts, as was done for the Keio collection.[14]
-
Primer Design: Design ~70 nucleotide primers. The 50 nucleotides at the 5' end of each primer must be homologous to the regions immediately upstream (Forward primer) and downstream (Reverse primer) of the skp gene. The 3' end of the primers will be complementary to a template plasmid carrying an antibiotic resistance cassette (e.g., kanamycin) flanked by FLP recognition target (FRT) sites.
-
PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette, which will now be flanked by the skp homology regions.
-
Preparation of Competent Cells: Grow E. coli strain BW25113 (or a similar strain) carrying the pKD46 plasmid, which expresses the λ Red recombinase genes under an arabinose-inducible promoter. Induce expression with L-arabinose and prepare electrocompetent cells.
-
Electroporation: Transform the purified PCR product from step 2 into the induced, electrocompetent cells. The λ Red system will mediate homologous recombination, replacing the native skp gene with the resistance cassette.
-
Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin) to select for successful recombinants. Verify the correct insertion and deletion by colony PCR using primers that flank the skp locus.
-
(Optional) Cassette Removal: To create a markerless deletion, transform the mutant with a plasmid expressing the FLP recombinase (e.g., pCP20), which will excise the resistance cassette via the FRT sites, leaving a small scar sequence.
Growth Curve Analysis
This protocol measures and compares the growth kinetics of wild-type and mutant strains.[15][16]
-
Inoculation: Inoculate single colonies of the wild-type and Δskp mutant strains into 5 mL of liquid medium (e.g., LB). Grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight cultures into fresh, pre-warmed medium in a 96-well microplate to a starting optical density at 600 nm (OD600) of ~0.05. Include multiple replicate wells for each strain and a media-only control.
-
Incubation and Measurement: Incubate the microplate in a temperature-controlled plate reader at 37°C with continuous shaking. Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 12-24 hours.
-
Data Analysis: Subtract the background OD600 (from media-only wells) from all readings. Plot OD600 versus time. The maximum specific growth rate (µ) can be calculated from the slope of the linear portion of the curve on a semi-logarithmic plot (ln(OD) vs. time).[17]
Outer Membrane Protein Profiling
This protocol allows for the analysis of OMP levels in the mutant compared to the wild-type.[18][19]
-
Cell Culture and Harvest: Grow 50-100 mL cultures of wild-type and Δskp strains to mid-log phase (OD600 ~0.6-0.8). Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a buffered solution and lyse the cells using a French press or sonication.
-
Membrane Fractionation: Remove unbroken cells by low-speed centrifugation. Pellet the total membrane fraction by ultracentrifugation.
-
Outer Membrane Isolation: Resuspend the total membrane pellet. The inner membrane can be selectively solubilized using a detergent like Sarkosyl (N-lauroylsarcosine), leaving the outer membrane fraction intact.
-
Analysis: Pellet the insoluble outer membrane fraction by ultracentrifugation. Analyze the protein composition by resuspending the pellet in sample buffer and running it on an SDS-PAGE gel. Proteins can be visualized by Coomassie staining or quantified more precisely using Western blotting with specific antibodies or by mass spectrometry-based quantitative proteomics.[18][20]
Stress Sensitivity Disk Diffusion Assay
This protocol assesses the sensitivity of strains to various chemical stressors.[21]
-
Lawn Preparation: Dilute an overnight culture of the test strain and spread it evenly onto the surface of an LB agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper filter discs onto the surface of the agar.
-
Application of Stressor: Pipette a small, fixed volume (e.g., 5-10 µL) of the chemical stressor (e.g., vancomycin solution, SDS solution) onto each disk.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow). A larger zone indicates greater sensitivity to the substance. Compare the zone diameters for the Δskp mutant with the wild-type.
References
- 1. The Periplasmic Chaperones Skp and SurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of the periplasmic chaperone Skp of Escherichia coli for phospholipids, lipopolysaccharides and non-native outer membrane proteins. Role of Skp in the biogenesis of outer membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Skp, a molecular chaperone of gram-negative bacteria, is required for the formation of soluble periplasmic intermediates of outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Periplasmic Chaperones Skp, SurA, and DegQ in Outer Membrane Protein Biogenesis in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Evidence for Parallel Pathways of Chaperone Activity in the Periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Role for Skp in LptD Assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silhavylab.scholar.princeton.edu [silhavylab.scholar.princeton.edu]
- 13. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 14. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fitness of Escherichia coli mutants with reduced susceptibility to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Growth data of the E. coli strains carrying the reduced genomes - Springer Nature - Figshare [springernature.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Proteomics of the E. coli Membranome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the role of the Escherichia coli periplasmic chaperone SurA using differential proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The quantitative and condition-dependent Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Microbiological Testing: Monitoring the Development of Bacterial Stress - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Skp1-Skp2 Interaction: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Skp1-Cullin-F-box (SCF) complex is a crucial multi-component E3 ubiquitin ligase that plays a pivotal role in cellular regulation by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] The specificity of the SCF complex is conferred by the F-box protein, which acts as the substrate recognition subunit.[1][3][4][5] S-phase kinase-associated protein 2 (Skp2), a well-characterized F-box protein, is a key regulator of cell cycle progression, particularly the G1-S transition.[2][6] Skp2 recognizes and targets several tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for degradation.[2][7][8]
Skp2 integrates into the SCF complex via a direct interaction with Skp1, an adaptor protein that links the F-box protein to the core ligase machinery, comprising Cullin-1 (Cul1) and the RING-finger protein Rbx1.[3][7][9] The overexpression of Skp2 is a common feature in many human cancers and is often associated with a poor prognosis, making the Skp1-Skp2 interaction a highly attractive target for therapeutic intervention.[7][10][11] This technical guide provides an in-depth analysis of the Skp1-Skp2 interaction, covering its structural basis, key quantitative data, relevant experimental protocols, and its significance in drug discovery.
Structural Overview of the Skp1-Skp2 Complex
The crystal structure of the human Skp1-Skp2 complex reveals the intricate molecular details governing their interaction.[1][4][5] Skp2, like other F-box proteins, contains a defining F-box domain at its N-terminus, which is essential for binding to Skp1.[2][3][12] The C-terminal region of Skp2 consists of leucine-rich repeats (LRRs) that are responsible for substrate recognition.[3][11]
The interaction between Skp1 and Skp2 is not solely mediated by the F-box domain. Structural studies have shown a bipartite interface where Skp1 contacts both the F-box domain and the substrate-recognition domain of Skp2.[1][4] This extensive interface ensures a stable and rigid connection, which is thought to be critical for optimally positioning the substrate for the ubiquitination reaction.[1][13] The rigidity of the entire SCF complex, including the Skp1-Skp2 submodule, is crucial for its E3 ligase activity.[13]
Quantitative and Structural Data
Structural and biochemical analyses have provided key quantitative data that characterize the Skp1-Skp2 complex. These parameters are essential for understanding the stability of the complex and for designing targeted inhibitors.
| PDB ID | Complex Description | Resolution (Å) | Method | Key Findings |
| 1FQV | Human Skp1-Skp2 Complex | 2.70 | X-Ray Diffraction | Revealed the bipartite binding interface involving both the F-box and substrate-recognition domains of Skp2.[1][4] |
| 2AST | Human Skp1-Skp2-Cks1 bound to a p27 phosphopeptide | 2.30 | X-Ray Diffraction | Showed how the accessory protein Cks1 binds to Skp2 to facilitate the recognition of the phosphorylated p27 substrate.[14][15] |
| Cryo-EM | Hexameric CDK2-cyclin A-CKS1-p27-SKP1-SKP2 complex | 3.4 (global) | Cryo-Electron Microscopy | Provided the structure of the larger assembly, showing the dynamic nature of the complex.[16] |
Signaling and Regulatory Pathways
The Skp1-Skp2 interaction is the linchpin for the assembly of the SCF-Skp2 E3 ligase, which in turn regulates key cell cycle proteins. The canonical pathway involves the degradation of the CDK inhibitor p27.
As depicted, progression through the cell cycle involves the phosphorylation of p27 by the CDK2-Cyclin A complex.[14] This phosphorylation event creates a binding site for the SCF-Skp2 ligase, a process greatly enhanced by the accessory protein Cks1, which binds to Skp2 and increases its affinity for phosphorylated p27.[14][17] Skp1 acts as the stable adaptor, connecting Skp2 to the Cul1 scaffold.[3] The Rbx1 component then recruits a ubiquitin-conjugating enzyme (E2), leading to the polyubiquitination of p27 and its subsequent degradation by the 26S proteasome.[2][8]
Experimental Protocols
The structural and functional analysis of the Skp1-Skp2 interaction relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Recombinant Protein Expression and Purification
Objective: To produce pure Skp1 and Skp2 proteins for in vitro assays and structural studies.
Protocol:
-
Cloning: Clone the cDNAs for human Skp1 and Skp2 into appropriate expression vectors. For affinity purification, use tags such as His6 (hexahistidine) for Skp1 and GST (Glutathione-S-transferase) for Skp2.
-
Transformation: Transform Escherichia coli expression strains (e.g., BL21(DE3)) with the expression plasmids.
-
Protein Expression: Grow the bacterial cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.
-
Affinity Chromatography:
-
For His6-Skp1: Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) resin column. Wash the column extensively and elute the protein using an imidazole (B134444) gradient.
-
For GST-Skp2: Load the clarified lysate onto a glutathione-agarose resin column. After washing, elute the protein with a buffer containing reduced glutathione.
-
-
Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted proteins to SEC to remove aggregates and ensure homogeneity.
-
Quality Control: Verify protein purity and identity using SDS-PAGE and Western blotting.
In Vitro Interaction Assay (GST Pull-Down)
Objective: To confirm a direct physical interaction between Skp1 and Skp2.
Protocol:
-
Immobilization: Incubate purified GST-Skp2 (bait) with glutathione-agarose beads for 1-2 hours at 4°C to immobilize it. Use GST alone as a negative control.
-
Washing: Wash the beads three times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.
-
Binding: Add purified His6-Skp1 (prey) to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with binding buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE and visualize with Coomassie blue staining or by Western blotting using an anti-His antibody to detect the presence of Skp1.
X-Ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the Skp1-Skp2 complex.
Protocol:
-
Complex Formation: Mix purified Skp1 and Skp2 in a slight molar excess of one component and purify the complex using SEC.
-
Crystallization Screening: Concentrate the purified complex to 5-10 mg/mL. Use robotic systems to screen a wide range of crystallization conditions (precipitants, pH, salts, additives) via sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Refine the initial hit conditions by varying precipitant concentration, pH, and temperature to obtain large, single, diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data to determine space group and unit-cell dimensions. Solve the phase problem using molecular replacement (if a homologous structure exists) or other methods. Build and refine the atomic model against the electron density map.
-
Validation: Validate the final structure using established crystallographic metrics (e.g., R-work, R-free) and deposit it in the Protein Data Bank (PDB).[15]
Therapeutic Targeting of the Skp1-Skp2 Interaction
Given the oncogenic role of Skp2, inhibiting its function is a promising strategy for cancer therapy.[7][10] Disrupting the Skp1-Skp2 interaction would prevent the assembly of the SCF-Skp2 complex, thereby stabilizing tumor suppressors like p27.[10][11] This has spurred the development of small-molecule inhibitors targeting the Skp1-Skp2 interface.
A common approach is in silico or virtual high-throughput screening to identify compounds that could bind to "hot spot" residues at the protein-protein interface.[7] This computational approach is followed by experimental validation.
This workflow led to the identification of a potent and specific Skp2 inhibitor, known as Compound #25 or SZL-P1-41.[10][18] This compound was shown to physically bind to the F-box domain of Skp2, preventing its association with Skp1.[10] Consequently, treatment with this inhibitor stabilized p27, induced senescence, and suppressed tumor growth in preclinical models, validating the Skp1-Skp2 interface as a druggable target.[7][10][18]
The interaction between Skp1 and Skp2 is fundamental to the assembly and function of the SCF-Skp2 E3 ubiquitin ligase, a master regulator of the cell cycle. A deep understanding of the structural and biophysical properties of this interaction, gained through techniques like X-ray crystallography and in vitro binding assays, has been instrumental. This knowledge has not only elucidated a key biological mechanism but has also paved the way for the structure-based design of novel anti-cancer therapeutics that specifically disrupt this critical protein-protein interface. Future research will likely focus on optimizing these inhibitors and exploring their efficacy in clinical settings.
References
- 1. Insights into SCF ubiquitin ligases from the structure of the Skp1–Skp2 complex | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 3. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into SCF ubiquitin ligases from the structure of the Skp1-Skp2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SCF complex - Wikipedia [en.wikipedia.org]
- 7. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The F-box protein Skp2 is a ubiquitylation target of a Cul1-based core ubiquitin ligase complex: evidence for a role of Cul1 in the suppression of Skp2 expression in quiescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles of SKP2 in Cancer Drug Resistance [mdpi.com]
- 12. Bi-partite binding of the N-terminus of Skp2 to cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
The Identification and Characterization of Skp2 Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical E3 ubiquitin ligase that plays a pivotal role in the regulation of the cell cycle, proliferation, and tumorigenesis. As the substrate recognition component of the Skp1-Cullin-1-F-box (SCF) complex, Skp2 targets a multitude of proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the methodologies used to identify and characterize Skp2 substrates, detailed experimental protocols, and a summary of key substrates and their signaling pathways.
Skp2 Substrates and their Significance
Skp2 substrates are primarily involved in cell cycle control, acting as tumor suppressors and negative regulators of cell proliferation. By mediating their degradation, Skp2 effectively removes the brakes on cell cycle progression, particularly at the G1/S transition. Skp2 targets its substrates for either K48-linked polyubiquitination, which leads to their degradation by the 26S proteasome, or K63-linked polyubiquitination, which can modulate protein function and signaling without degradation.[1]
Key Proteolytic Substrates of Skp2
The following table summarizes some of the most well-characterized substrates of Skp2 that are targeted for proteasomal degradation. While precise degradation kinetics are often cell-type and condition-dependent, this table provides an overview of their stability and the functional consequences of their degradation by Skp2.
| Substrate | Function | Phosphorylation Requirement for Skp2 Recognition | Consequence of Degradation | Protein Half-Life (Qualitative) |
| p27Kip1 | Cyclin-dependent kinase (CDK) inhibitor, blocks G1/S transition.[4] | Phosphorylation on Threonine 187 by Cyclin E/CDK2 is critical for Skp2-mediated degradation.[1] | Promotes G1/S phase transition and cell proliferation. | Short half-life, rapidly degraded.[5] |
| p21Cip1 | CDK inhibitor, involved in cell cycle arrest in response to DNA damage.[1][6][7] | Phosphorylation on Serine 130 stimulates ubiquitylation, but is not an absolute requirement.[6] | Abrogates DNA damage-induced cell cycle arrest. | Highly unstable protein.[6] |
| p57Kip2 | CDK inhibitor with roles in development and tumor suppression. | Phosphorylation at Threonine 310 is required for SCFSkp2-mediated ubiquitylation.[8][9] | Promotes cell cycle progression. | Degraded at a much slower rate without phosphorylation.[9] |
| FOXO1 | Forkhead box transcription factor, tumor suppressor that induces apoptosis and cell cycle arrest.[10][11][12][13] | Akt-mediated phosphorylation on Serine 256 is a prerequisite for Skp2-mediated ubiquitination.[1][10][11] | Inhibits tumor suppression and promotes cell survival. | Tightly controlled by Skp2-mediated degradation.[11] |
| c-Myc | Transcription factor, oncoprotein that drives cell proliferation and growth.[14][15][16][17] | Phosphorylation-independent recognition.[16] | Regulates Myc protein levels and transcriptional activity. | Unstable protein.[15] |
| Cyclin D | G1 cyclin, promotes G1/S transition.[1] | Promotes cell cycle progression. | ||
| Cyclin E | G1/S cyclin, essential for S phase entry.[1][18][19] | Phosphorylation of Threonine 380 provides the signal for its ubiquitin-dependent proteolysis by Skp2.[18] | Orderly progression through S phase. | Rapidly degraded. |
Experimental Protocols for Skp2 Substrate Identification and Characterization
The identification and validation of Skp2 substrates involve a combination of in vitro and in vivo techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol is used to determine if Skp2 and a putative substrate interact within the cellular environment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against Skp2 or the putative substrate
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and harvest cells expressing endogenous or overexpressed Skp2 and the putative substrate.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Skp2) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative substrate.
In Vivo Ubiquitination Assay
This assay is designed to demonstrate that a specific substrate is ubiquitinated in a Skp2-dependent manner within cells.
Materials:
-
Plasmids encoding HA-tagged ubiquitin, Flag-tagged substrate, and Myc-tagged Skp2
-
Cell lysis buffer (denaturing buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, supplemented with protease inhibitors and 10 mM N-ethylmaleimide)
-
Dilution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Antibody against the tagged substrate (e.g., anti-Flag)
-
Protein A/G beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect cells with plasmids expressing HA-ubiquitin, Flag-substrate, and Myc-Skp2 (or a control vector).
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow accumulation of ubiquitinated proteins.
-
Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysate 10-fold with dilution buffer.
-
Immunoprecipitate the substrate protein using an anti-Flag antibody and Protein A/G beads.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins.
-
Analyze the ubiquitination status of the substrate by Western blotting with an anti-HA antibody. An increase in the high molecular weight smear in the presence of Skp2 indicates increased ubiquitination.
GST Pull-Down Assay for In Vitro Interaction
This assay determines if Skp2 and a substrate can interact directly in a purified system.
Materials:
-
GST-tagged Skp2 and a purified (e.g., His-tagged) substrate protein
-
Glutathione-Sepharose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Wash buffer
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate purified GST-Skp2 with Glutathione-Sepharose beads for 1-2 hours at 4°C to immobilize the protein.
-
Wash the beads to remove unbound GST-Skp2.
-
Incubate the beads with the purified substrate protein for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes with elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the substrate protein.
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay measures the half-life of a protein to determine if it is destabilized by Skp2.[6][8][19]
Materials:
-
Cycloheximide (CHX) solution (e.g., 10 mg/ml in DMSO)
-
Cell culture medium
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells under the desired conditions (e.g., with or without Skp2 overexpression or knockdown).
-
Add CHX to the culture medium at a final concentration of 10-100 µg/ml to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze the levels of the substrate protein at each time point by Western blotting.
-
Quantify the band intensities and plot the protein levels against time to determine the protein's half-life. A shorter half-life in the presence of Skp2 indicates Skp2-mediated degradation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Skp2 and its substrates, as well as the experimental workflow for their identification.
Conclusion
The identification and characterization of Skp2 substrates are crucial for understanding the molecular mechanisms underlying cell cycle regulation and oncogenesis. The methodologies outlined in this guide provide a robust framework for researchers to discover and validate novel Skp2 targets. A thorough understanding of the intricate signaling networks governed by Skp2 will undoubtedly pave the way for the development of innovative therapeutic strategies aimed at inhibiting its oncogenic functions. The continued exploration of the Skp2 substrate landscape will be essential for realizing the full potential of Skp2-targeted cancer therapies.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skp2 in the ubiquitin-proteasome system: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP2 is an SKP2 deubiquitylase that stabilizes both SKP2 and its substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of p57Kip2 mediated by SCFSkp2-dependent ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Skp2/Low p57Kip2 Expression is Associated with Poor Prognosis in Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of FoxO protein stability via ubiquitination and proteasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. bu.primo.exlibrisgroup.com [bu.primo.exlibrisgroup.com]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Skp2 regulates Myc protein stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. The F-box protein SKP2 binds to the phosphorylated threonine 380 in cyclin E and regulates ubiquitin-dependent degradation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Skp: A Technical Guide to Substrate Specificity and Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Seventeen Kilodalton Protein (Skp) is a crucial periplasmic chaperone in Gram-negative bacteria, playing a vital role in the biogenesis of outer membrane proteins (OMPs). As OMPs are synthesized in the cytoplasm and translocated across the inner membrane, they must traverse the aqueous periplasm in an unfolded state to reach the β-barrel assembly machinery (BAM) complex in the outer membrane. Skp acts as a "holdase," preventing the aggregation of these unfolded OMPs (uOMPs) and ensuring their safe passage. This technical guide provides an in-depth exploration of the substrate specificity of bacterial Skp and its intricate binding mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.
Skp Structure and General Function
Skp exists as a homotrimer with a unique "jellyfish-like" architecture. The trimer forms a central cavity with long, flexible α-helical "tentacles" extending from a β-barrel body. This central cavity is predominantly hydrophobic and serves as the binding site for unfolded OMP substrates. By sequestering the hydrophobic regions of uOMPs within this cavity, Skp effectively prevents their aggregation in the aqueous periplasm.
Substrate Specificity
Skp exhibits broad substrate specificity, primarily targeting unfolded outer membrane proteins. However, proteomics studies have revealed that its clientele extends beyond OMPs to include some soluble periplasmic proteins.
Known Substrates of E. coli Skp:
A proteomics approach involving the overexpression of a tagged Skp fusion protein and subsequent affinity chromatography has identified a range of interacting partners. These include:
-
Outer Membrane Proteins (OMPs):
-
OmpA
-
OmpC
-
OmpF
-
LamB (maltoporin)
-
FadL
-
BtuB
-
-
Periplasmic Proteins:
-
MalE
-
OppA
-
It is important to note that Skp does not appear to recognize a specific linear amino acid sequence or "degron." Instead, its substrate recognition is based on the conformational state of the target protein. Skp preferentially binds to partially folded or unfolded proteins that expose hydrophobic residues, a common characteristic of OMPs transiting the periplasm. This mode of recognition allows Skp to engage a wide array of OMPs regardless of their specific sequence.
Quantitative Analysis of Skp-Substrate Interactions
The interaction between Skp and its substrates is characterized by high affinity, with dissociation constants (Kd) typically in the nanomolar to picomolar range. This tight binding ensures that unfolded OMPs remain associated with the chaperone during their transit through the periplasm.
| Substrate (from E. coli unless specified) | Method | Dissociation Constant (Kd) | Stoichiometry (Skp trimer:OMP) | Reference |
| OmpC | Single-Molecule Detection | 550 ± 40 pM | 1:1 and 2:1 | |
| OmpA | Fluorescence Spectroscopy | Nanomolar range | 1:1 | |
| OmpG | Fluorescence Spectroscopy | Nanomolar range | 1:1 | |
| YaeT (BamA) | Fluorescence Spectroscopy | Nanomolar range (lowest among tested) | 1:1 | |
| NalP (from N. meningitidis) | Fluorescence Spectroscopy | Nanomolar range (highest among tested) | 1:1 | |
| FomA (from F. nucleatum) | Fluorescence Spectroscopy | Nanomolar range | 1:1 | |
| LipA (from P. aeruginosa) | Not specified | 20 nM and 2 µM (two binding modes) | 1:1 and 2:1 | |
| PagP | Not specified | Not specified | 1:1 | |
| OmpT | Not specified | Not specified | 2:1 | |
| OmpF | Not specified | Not specified | 2:1 |
Skp Substrate Binding Mechanism
The binding of an unfolded OMP to the Skp trimer is a dynamic process involving both electrostatic and hydrophobic interactions. The positively charged surface of Skp is thought to facilitate the initial encounter with the negatively charged outer membrane, where the BAM complex resides.
The stoichiometry of the Skp-OMP complex is dependent on the size of the substrate. Smaller, 8-stranded β-barrel OMPs like OmpA and PagP typically bind to a single Skp trimer in a 1:1 ratio. Larger OMPs, such as the 10- and 16-stranded OmpT and OmpF, can bind to two Skp trimers, forming a 2:1 complex. This multivalency allows Skp to effectively shield the larger hydrophobic surfaces of bigger OMPs.
Upon binding, the β-barrel domain of the OMP is maintained in an unfolded state deep within the Skp cavity. However, soluble periplasmic domains of the OMP can remain folded and protrude from the chaperone's cavity, tumbling independently. This "domain-based chaperoning" ensures that the transmembrane portion of the OMP remains insertion-competent for the BAM complex.
The release of the OMP from Skp is an energy-independent process, likely driven by the favorable thermodynamics of the OMP folding and inserting into the outer membrane via the BAM complex.
Visualizing Skp-Mediated OMP Transport and Experimental Workflows
OMP Transport and Insertion Pathway
The following diagram illustrates the journey of an OMP from the cytoplasm to the outer membrane, highlighting the role of Skp.
Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the key steps in a co-immunoprecipitation experiment to identify Skp-interacting proteins.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Skp and Interacting Proteins
This protocol is adapted for the isolation of protein complexes from E. coli.
Materials:
-
E. coli strain expressing a tagged version of Skp (e.g., His-tagged or Strep-tagged).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: Dependent on the tag (e.g., high concentration of imidazole (B134444) for His-tags, desthiobiotin for Strep-tags).
-
Antibody-coupled magnetic or agarose (B213101) beads.
Procedure:
-
Cell Culture and Harvest: Grow the E. coli culture to mid-log phase and induce expression of the tagged Skp. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control beads (without antibody) for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the antibody-coupled beads to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the washed beads in Elution Buffer and incubate according to the manufacturer's instructions to release the bound protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interactors, perform mass spectrometry.
In Vivo Disulfide Cross-linking of Skp-OMP Complexes
This method can be used to trap transient interactions between Skp and its substrates in the periplasm.
Materials:
-
E. coli strains with cysteine mutations introduced at specific sites in Skp and the OMP of interest.
-
Oxidizing agent (e.g., copper (II)-phenanthroline).
-
Quenching solution (e.g., N-ethylmaleimide (NEM) or iodoacetamide).
-
TCA (trichloroacetic acid).
Procedure:
-
Strain Construction: Generate single-cysteine mutations in both Skp and the OMP at positions predicted to be in close proximity in the complex.
-
Cell Growth: Co-express the mutant proteins in E. coli.
-
Cross-linking: Induce protein expression and grow cells to the desired density. Add the oxidizing agent to the culture to catalyze disulfide bond formation between the engineered cysteines.
-
Quenching: Stop the cross-linking reaction by adding a quenching solution that alkylates free cysteines.
-
Protein Precipitation: Precipitate total cellular proteins using TCA.
-
Analysis: Resuspend the protein pellet in sample buffer (with and without reducing agent) and analyze by SDS-PAGE and Western blotting to detect the cross-linked Skp-OMP complex.
In Vitro OMP Folding and Insertion Assay
This assay assesses the ability of Skp to maintain an OMP in a folding-competent state for insertion into a lipid bilayer.
Materials:
-
Purified Skp and unfolded OMP (solubilized in 8 M urea).
-
Liposomes or proteoliposomes containing the BAM complex.
-
Folding Buffer: Typically a buffered solution (e.g., Tris or HEPES) at a specific pH.
Procedure:
-
Preparation of Skp-OMP Complex: Mix purified Skp with the unfolded OMP in urea.
-
Folding Initiation: Rapidly dilute the Skp-OMP complex or the unfolded OMP alone into the Folding Buffer containing liposomes.
-
Monitoring Folding: OMP folding and insertion into the lipid bilayer can be monitored by various techniques:
-
SDS-PAGE Mobility Shift: Many folded OMPs exhibit a characteristic shift in mobility on SDS-PAGE compared to their unfolded counterparts.
-
Tryptophan Fluorescence: The fluorescence of tryptophan residues often changes upon transfer from an aqueous to a membrane environment.
-
Protease Accessibility: The folded, inserted OMP will have domains that are protected from protease digestion.
-
-
Data Analysis: Compare the extent and rate of OMP folding in the presence and absence of Skp to determine its chaperone activity.
Conclusion
The bacterial chaperone Skp is a versatile and essential component of the OMP biogenesis pathway. Its broad substrate specificity, based on conformational recognition rather than a specific sequence motif, allows it to handle a wide range of OMPs. The high-affinity binding of Skp to unfolded OMPs, with a stoichiometry that adapts to the size of the substrate, ensures their protection from aggregation during transit through the periplasm. The detailed understanding of Skp's mechanism of action, facilitated by the experimental approaches outlined in this guide, is not only crucial for fundamental microbiology but also presents opportunities for the development of novel antimicrobial strategies targeting OMP biogenesis.
Methodological & Application
Application Notes and Protocols for Studying Skp1-F-box Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the interactions between Skp1 (S-phase kinase-associated protein 1) and F-box proteins, crucial components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Understanding these interactions is vital for dissecting cellular regulation and for the development of therapeutics targeting ubiquitin-mediated protein degradation pathways.
Introduction to Skp1-F-box Interactions
The SCF complex is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in targeting a wide array of substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome. The specificity of the SCF complex is conferred by the F-box protein, which acts as a receptor for specific substrates. Skp1 functions as an adaptor protein, bridging the F-box protein to the core components of the ligase, Cullin 1 (Cul1) and the RING-box protein 1 (Rbx1). The interaction between Skp1 and the F-box domain of the F-box protein is a critical determinant of SCF complex assembly and function.
I. Qualitative and Semi-Quantitative Interaction Methods
This section details methods primarily used to identify and confirm Skp1-F-box protein interactions.
Yeast Two-Hybrid (Y2H) System
Application Note:
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in a high-throughput manner.[1][2] It is particularly well-suited for screening entire cDNA libraries to discover new F-box proteins that interact with Skp1. The principle relies on the reconstitution of a functional transcription factor in yeast. One protein (the "bait," e.g., Skp1) is fused to a DNA-binding domain (DBD), and a library of potential interacting proteins (the "prey," e.g., F-box proteins) is fused to a transcriptional activation domain (AD). An interaction between the bait and prey brings the DBD and AD into proximity, activating reporter genes and allowing yeast to grow on selective media.[2]
Advantages:
-
Ideal for discovery-based screening of large libraries.[3]
-
Detects interactions in an in vivo (yeast) context.
-
Can identify transient or weak interactions due to the amplification of the signal through reporter gene expression.
Limitations:
-
High rate of false positives and false negatives.[3]
-
Interactions must occur in the yeast nucleus for the reporter to be activated.[3]
-
Post-translational modifications of the proteins may differ between yeast and the organism of interest, potentially affecting the interaction.[3]
-
The fusion tags may interfere with protein folding and interaction.
Experimental Protocol: Y2H Library Screening with Skp1 as Bait
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence of Skp1 into a Y2H bait vector (e.g., pGBKT7), which contains a DNA-binding domain (e.g., GAL4-DBD).
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109 or Y2H Gold) and select for transformants on appropriate dropout media (e.g., SD/-Trp).
-
-
Bait Auto-activation and Toxicity Test:
-
Before screening, test the bait for auto-activation by co-transforming the bait plasmid with an empty prey vector into the yeast reporter strain.
-
Plate the transformants on selective media (e.g., SD/-Trp/-His and SD/-Trp/-His/-Ade). Growth in the absence of an interacting prey indicates auto-activation.
-
Assess bait toxicity by observing the growth of yeast expressing the bait construct compared to a control.
-
-
Y2H Library Screening:
-
Transform a cDNA or ORF library (cloned into a prey vector with an activation domain, e.g., pGADT7) into the yeast strain already containing the Skp1 bait plasmid.
-
Alternatively, use a mating-based approach by mating the bait-containing yeast strain with a pre-transformed library strain of the opposite mating type.
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for positive interactions.
-
-
Identification of Positive Interactors:
-
Isolate plasmids from the positive yeast colonies.
-
Rescue the prey plasmids by transforming the isolated plasmid DNA into E. coli.
-
Sequence the prey plasmids to identify the interacting F-box proteins.
-
-
Confirmation of Interactions:
-
Re-transform the identified prey plasmids with the Skp1 bait plasmid into the yeast reporter strain to confirm the interaction.
-
Perform control transformations with empty bait and prey vectors to eliminate false positives.
-
Co-Immunoprecipitation (Co-IP)
Application Note:
Co-Immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment.[4] This method involves using an antibody to pull down a specific protein of interest (the "bait," e.g., Skp1), along with any proteins that are bound to it (the "prey," e.g., F-box proteins). Co-IP is an excellent method for validating interactions discovered by other techniques like Y2H and for studying endogenous protein complexes.[5]
Advantages:
-
Detects interactions between proteins in their native conformation and cellular context.[4]
-
Can be used to study endogenous protein interactions.
-
Provides evidence for in vivo interactions.
Limitations:
-
The interaction may be indirect (mediated by other proteins in a complex).
-
The antibody may block the interaction site.
-
Transient or weak interactions can be difficult to detect.
-
Requires a specific and high-affinity antibody for the bait protein.
Experimental Protocol: Co-IP of Skp1 and an F-box Protein
-
Cell Culture and Lysis:
-
Culture cells expressing endogenous or epitope-tagged Skp1 and the F-box protein of interest.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to Skp1 (or its epitope tag) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the F-box protein to detect its co-precipitation with Skp1. An antibody against Skp1 should also be used to confirm the successful immunoprecipitation of the bait protein.
-
Pull-Down Assay
Application Note:
A pull-down assay is an in vitro method used to detect direct physical interactions between two or more proteins.[6] This technique utilizes a purified "bait" protein that is tagged (e.g., with GST or a His-tag) and immobilized on an affinity resin. This bait-resin complex is then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" from the solution and can be detected by Western blotting.[6]
Advantages:
-
Can demonstrate a direct physical interaction between proteins.[6]
-
Useful for confirming interactions and mapping interaction domains.
-
Relatively simple and does not require specialized equipment.
Limitations:
-
The interaction is studied in vitro, which may not fully reflect the cellular environment.
-
Fusion tags on the bait protein can sometimes interfere with its folding or interaction capabilities.
-
Non-specific binding to the resin or the bait protein can be an issue.
Experimental Protocol: GST Pull-Down Assay for Skp1 and an F-box Protein
-
Expression and Purification of GST-tagged Bait Protein:
-
Express a GST-fusion of Skp1 in E. coli.
-
Lyse the bacteria and purify the GST-Skp1 fusion protein using glutathione-agarose beads.
-
Wash the beads extensively to remove unbound proteins.
-
-
Preparation of Prey Protein Lysate:
-
Prepare a cell lysate from cells expressing the F-box protein of interest, as described in the Co-IP protocol. Alternatively, use an in vitro transcribed/translated F-box protein.
-
-
Binding Reaction:
-
Incubate the immobilized GST-Skp1 with the cell lysate containing the F-box protein for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with GST alone immobilized on beads to check for non-specific binding to the GST tag.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the F-box protein.
-
II. Quantitative Interaction Methods
This section covers techniques that provide quantitative data on the binding affinity and kinetics of Skp1-F-box interactions.
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[7] In an SPR experiment, one protein (the "ligand," e.g., Skp1) is immobilized on a sensor chip surface, and its binding partner (the "analyte," e.g., an F-box protein) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[7]
Advantages:
-
Provides real-time kinetic data (on- and off-rates).[8]
-
Label-free, avoiding potential interference from labels.[7]
-
High sensitivity, requiring small amounts of protein.[8]
Limitations:
-
Requires purified proteins.
-
Immobilization of the ligand can sometimes affect its activity.
-
Can be sensitive to buffer conditions and non-specific binding.
Experimental Protocol: SPR Analysis of Skp1-F-box Interaction
-
Protein Preparation:
-
Express and purify high-quality Skp1 and the F-box protein. Ensure proteins are in a suitable buffer for SPR analysis (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Immobilize Skp1 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. Aim for a low immobilization level to avoid mass transport limitations.
-
A reference flow cell should be prepared by activating and deactivating it without immobilizing any protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Data Collection:
-
Inject a series of concentrations of the F-box protein (analyte) over the Skp1-immobilized and reference flow cells.
-
Include a buffer-only injection (zero concentration) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
III. Quantitative Data Summary
The binding affinities for Skp1 and various F-box proteins can vary significantly, reflecting the diverse roles of different SCF complexes. Below is a summary of reported dissociation constants (KD).
| Skp1 Partner | Organism/System | Method | Dissociation Constant (K D) | Reference |
| Skp1 (homodimer) | Dictyostelium discoideum | Sedimentation Velocity | 2.5 µM | [9] |
| Skp1 (homodimer) | Human | In vitro | 1.1 - 2.5 µM | [9] |
| Skp1-β-TrCP1 | Human | X-ray Crystallography | 4.80 x 10⁻⁷ M (480 nM) | [10] |
| Skp1tr-F-box Fbw7 | Human | ELISA (IC50) | ~1,000-fold weaker than Cul1 binding | [4] |
| Skp1-Fbs1/OCP1 | Mammalian | Not Specified | ~20 nM | [9] |
IV. Visualizations
Signaling Pathway of the SCF Complex
Caption: The SCF E3 Ubiquitin Ligase Pathway.
Experimental Workflow for Studying Skp1-F-box Interactions
Caption: A typical workflow for identifying and characterizing Skp1-F-box protein interactions.
References
- 1. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pull-Down Assay for Protein-Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 6. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of Interaction and Localization of Arabidopsis SKP1-LIKE (ASK) and F-Box (FBX) Proteins | PLOS One [journals.plos.org]
- 8. Structural, Expression and Interaction Analysis of Rice SKP1-Like Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skp1 Dimerization Conceals its F-box Protein Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Skp2 E3 Ligase Ubiquitination Assay
Introduction
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cell cycle regulation by targeting various cell cycle inhibitors, such as p27Kip1, p21Cip1, and p57Kip2, for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] The degradation of these inhibitors is essential for the G1/S phase transition.[3] Overexpression of Skp2 is linked to the progression of numerous cancers, making the SCF-Skp2 complex a significant target for therapeutic drug development.[1][4] The in vitro ubiquitination assay is a fundamental tool for studying the biochemical activity of the Skp2 E3 ligase, identifying its substrates, and screening for potential inhibitors.[5]
Principle of the Assay
This assay reconstitutes the enzymatic cascade of ubiquitination in a controlled cell-free system.[5] The process involves three key enzymatic steps:
-
E1 (Ubiquitin-activating enzyme) : Activates ubiquitin in an ATP-dependent reaction.[6]
-
E2 (Ubiquitin-conjugating enzyme) : Receives the activated ubiquitin from E1.[7]
-
E3 (Ubiquitin ligase - SCF-Skp2 complex) : Recognizes the specific substrate (e.g., phosphorylated p27) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[2][8]
The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the substrate, marking it for degradation. The results are typically visualized by Western blotting, where ubiquitinated substrates appear as a characteristic ladder of higher molecular weight bands.[5]
Skp2-Mediated Ubiquitination Pathway
The diagram below illustrates the sequential enzymatic reactions leading to substrate ubiquitination by the SCF-Skp2 complex. The process begins with the activation of Ubiquitin (Ub) by the E1 enzyme, followed by its transfer to an E2 conjugating enzyme. The SCF-Skp2 E3 ligase complex then recruits both the ubiquitin-loaded E2 and the phosphorylated substrate (p27), facilitating the final transfer of ubiquitin to the substrate.
Caption: Skp2 ubiquitination signaling pathway.
Experimental Protocol
This protocol describes a standard in vitro ubiquitination assay using purified, recombinant components. All steps should be performed on ice unless otherwise specified.
Materials and Reagents
| Component | Stock Concentration | Final Concentration |
| Enzymes & Substrates | ||
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 50 - 100 nM |
| E2 Conjugating Enzyme (e.g., UbcH3) | 25 µM | 0.2 - 1 µM |
| SCF-Skp2/Cks1 Complex (E3 Ligase) | 1-10 µM | 0.1 - 0.5 µM |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 50 - 100 µM |
| Substrate (e.g., p27, pre-phosphorylated) | 10-50 µM | 1 - 10 µM |
| Buffers & Reagents | ||
| 10X Ubiquitination Reaction Buffer | 10X | 1X |
| ATP (magnesium salt) | 100 mM | 2 - 10 mM |
| Dithiothreitol (DTT) | 1 M | 1 - 2 mM |
| 5X SDS-PAGE Sample Buffer | 5X | 1X |
| Nuclease-free water (dH₂O) | - | To final volume |
10X Ubiquitination Reaction Buffer Composition
| Component | Stock Concentration | Final Concentration (1X) |
| Tris-HCl, pH 7.5 or HEPES, pH 7.5 | 1 M | 40-50 mM |
| MgCl₂ | 1 M | 5-10 mM |
| NaCl | 5 M | 50-100 mM |
Experimental Workflow
The workflow for the in vitro ubiquitination assay is a sequential process involving the preparation of a master mix, initiation of the reaction, and subsequent analysis of the products.
Caption: Step-by-step in vitro ubiquitination assay workflow.
Procedure (for a 30 µL reaction)
-
Prepare Reaction Mix: On ice, combine the following components in a microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions, omitting the E3 ligase and ATP.
-
Add E3 Ligase: Add 3 µL of the SCF-Skp2/Cks1 complex to the reaction tube. The amount may need optimization.[11]
-
Controls: Prepare negative control reactions. A crucial control is a reaction lacking ATP to ensure the observed ubiquitination is energy-dependent.[5] Another control without the E3 ligase can confirm its specific activity.
-
Initiate the Reaction: Add 3 µL of 100 mM ATP solution to a final concentration of 10 mM.[12] Mix gently by flicking the tube.
-
Incubation: Incubate the reaction tubes at 30°C or 37°C for 30 to 90 minutes.[5][9] The optimal time should be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding 7.5 µL of 5X SDS-PAGE sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Analysis
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-polyacrylamide gel to resolve the proteins based on size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody specific to the substrate protein or to ubiquitin.[5]
-
An anti-substrate antibody will detect the unmodified substrate and a ladder of higher molecular weight ubiquitinated forms.[12]
-
An anti-ubiquitin antibody will detect all ubiquitinated proteins, including any auto-ubiquitinated E2 or E3 enzymes.
-
Expected Results
A successful reaction will show a smear or a distinct ladder of bands at higher molecular weights than the unmodified substrate band in the lanes containing all components, particularly ATP. The negative control lane lacking ATP should only show the band for the unmodified substrate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No ubiquitination (no laddering) | Inactive enzyme (E1, E2, or E3). | Test each enzyme's activity individually. Use new aliquots. |
| ATP has degraded. | Prepare fresh ATP solution. | |
| Substrate is not properly folded or phosphorylated. | Ensure substrate is correctly prepared. For p27, pre-phosphorylation by Cdk2/Cyclin E is required.[3][13] | |
| Incorrect buffer conditions (pH, salt). | Verify buffer composition and pH. | |
| Weak signal/faint ladder | Sub-optimal enzyme concentrations. | Titrate E1, E2, and E3 concentrations to find the optimal ratio. |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 2 hours). | |
| High background/smear in control lane | Contaminating ubiquitin ligase activity. | Use highly purified recombinant proteins. |
| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. SCF complex - Wikipedia [en.wikipedia.org]
- 3. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol: Bacterial Skp Chaperone Activity Assay Using OMP Refolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Gram-negative bacteria, outer membrane proteins (OMPs) are synthesized in the cytoplasm and must traverse the periplasm to be inserted into the outer membrane. The periplasmic chaperone Skp (Seventeen kilodalton protein) plays a crucial role in this process by binding to unfolded OMPs (uOMPs), preventing their aggregation in the aqueous periplasm, and delivering them to the β-barrel assembly machinery (BAM) complex for proper folding and insertion into the outer membrane.[1][2][3][4][5][6] The "holdase" function of Skp, which maintains OMPs in a folding-competent state, is a key aspect of its chaperone activity.[3][7] This application note provides a detailed protocol for an in vitro assay to quantify the chaperone activity of Skp by monitoring the refolding of a model OMP. This assay is a valuable tool for functional studies of Skp and for screening potential inhibitors that disrupt OMP biogenesis, a promising target for novel antibiotics.
Principle of the Assay
The assay is based on the principle that unfolded OMPs, denatured in urea (B33335), will spontaneously aggregate when diluted into an aqueous buffer. However, in the presence of functional Skp chaperone, the aggregation of uOMPs is prevented. Skp binds to the uOMP, forming a soluble complex and keeping the OMP in a state competent for folding.[2][3] The chaperone activity of Skp can be quantified by monitoring the extent of OMP refolding or the prevention of aggregation over time. OMP refolding can be tracked by several methods, including:
-
SDS-PAGE Mobility Shift: Many OMPs exhibit a characteristic mobility shift on SDS-PAGE upon folding. The folded β-barrel structure is more compact and migrates faster than the unfolded form.[8]
-
Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan residues within the OMP changes as the protein folds and these residues move into a non-polar environment.[3][9]
-
Light Scattering: Aggregation of unfolded OMPs leads to an increase in light scattering, which can be monitored spectrophotometrically.[10]
This protocol will focus on the SDS-PAGE mobility shift method due to its accessibility and clear, quantifiable results.
Skp-Mediated OMP Refolding Pathway
The following diagram illustrates the proposed mechanism of Skp-mediated OMP refolding.
Caption: Skp-mediated OMP folding pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the Skp chaperone activity assay.
Caption: Workflow for the Skp chaperone activity assay.
Detailed Experimental Protocol
Materials and Reagents
-
Purified recombinant Skp protein
-
Purified recombinant OMP (e.g., OmpA, OmpT)
-
Urea
-
Tris-HCl
-
NaCl
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol Steps
-
Preparation of Denatured OMP Stock:
-
Prepare a stock solution of the purified OMP at a concentration of 10-20 µM in a buffer containing 8 M urea, 10 mM Tris-HCl pH 8.0.
-
Incubate at room temperature for at least 1 hour to ensure complete denaturation.
-
-
Refolding Reaction Setup:
-
Prepare the refolding buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl.
-
In separate microcentrifuge tubes, set up the following reactions (example for a 100 µL final volume):
-
| Component | Control (-Skp) | Test (+Skp) |
| Refolding Buffer | 85 µL | X µL |
| Skp (at desired conc.) | 0 µL | Y µL |
| Total Volume | 85 µL | (X+Y) µL |
-
Initiation of Refolding:
-
Initiate the refolding reaction by diluting the denatured OMP stock 1:20 into the reaction tubes (e.g., add 5 µL of 20 µM denatured OMP to 95 µL of the reaction mix to get a final OMP concentration of 1 µM).
-
Gently mix by pipetting. The final urea concentration should be low enough (e.g., 0.4 M) to allow for OMP folding.[3]
-
-
Time Course and Sample Collection:
-
Incubate the reactions at room temperature.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each reaction.
-
Immediately mix the aliquot with 5 µL of 5x SDS-PAGE loading buffer (non-reducing and without heating) to stop the reaction.
-
-
SDS-PAGE Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
-
Data Analysis and Quantification:
-
Image the gel using a gel documentation system.
-
Quantify the band intensities for the folded and unfolded OMP species in each lane using densitometry software (e.g., ImageJ).
-
Calculate the percentage of folded OMP at each time point for both the control and Skp-containing reactions.
-
Data Presentation
The quantitative data from the densitometry analysis can be summarized in the following tables:
Table 1: Percentage of Folded OMP Over Time
| Time (minutes) | % Folded OMP (-Skp) | % Folded OMP (+Skp, 1:1) | % Folded OMP (+Skp, 2:1) | % Folded OMP (+Skp, 5:1) |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 |
Table 2: Effect of Skp Concentration on OMP Folding at a Fixed Time Point (e.g., 60 minutes)
| Skp:OMP Molar Ratio | % Folded OMP | % Aggregation Prevention* |
| 0:1 (-Skp) | 0% | |
| 1:1 | ||
| 2:1 | ||
| 5:1 |
*Calculated as the difference in the amount of soluble OMP (folded + unfolded) in the presence and absence of Skp, divided by the total amount of OMP in the absence of Skp.
Troubleshooting
| Issue | Possible Cause | Solution |
| No OMP folding observed, even in the absence of Skp. | OMP is not folding competent. | Check the purity and integrity of the OMP. Optimize refolding buffer conditions (pH, salt concentration). |
| High levels of aggregation in all samples. | OMP concentration is too high. | Decrease the final OMP concentration in the refolding reaction. |
| No difference between control and Skp-containing samples. | Skp is inactive. Skp:OMP ratio is too low. | Verify the activity of the Skp preparation. Increase the molar ratio of Skp to OMP. |
| Smearing of bands on SDS-PAGE. | Protein degradation or aggregation during sample preparation. | Keep samples on ice and add protease inhibitors to the lysis buffer during protein purification. |
Conclusion
This application note provides a robust and reproducible method for assessing the chaperone activity of bacterial Skp. The assay is adaptable for studying the effects of different OMP substrates, mutations in Skp or the OMP, and for screening for small molecule inhibitors of the Skp-OMP interaction. The detailed protocol and data analysis guidelines will enable researchers to effectively utilize this assay in their studies of bacterial outer membrane biogenesis and in the development of novel antibacterial agents.
References
- 1. Role of the Periplasmic Chaperones Skp, SurA, and DegQ in Outer Membrane Protein Biogenesis in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Observation of the Uptake of Outer Membrane Proteins by the Periplasmic Chaperone Skp | PLOS One [journals.plos.org]
Recombinant Skp1/Skp2 Protein Expression and Purification from Insect Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the expression and purification of recombinant S-phase kinase-associated protein 1 (Skp1) and S-phase kinase-associated protein 2 (Skp2) as a complex from insect cells. The protocols detailed herein are optimized for the Baculovirus Expression Vector System (BEVS), a robust platform for producing complex eukaryotic proteins that require post-translational modifications for proper folding and function.[1][2]
Introduction
The Skp1-Skp2 complex is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase machinery, which plays a pivotal role in cell cycle regulation by targeting key proteins, such as the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation.[3][4][5] Dysregulation of the Skp2-p27 axis is implicated in the pathogenesis of numerous cancers, making the SCFSkp2 complex a significant target for therapeutic intervention.[5][6][7]
The production of functional Skp1/Skp2 complexes is essential for in vitro drug screening, structural biology studies, and the elucidation of its regulatory mechanisms. Insect cell expression systems, such as those utilizing Spodoptera frugiperda (Sf9) or Trichoplusia ni (HiFive) cells, are particularly well-suited for this purpose due to their capacity for high-yield expression and eukaryotic post-translational modifications.[8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological role of the Skp1/Skp2 complex in the ubiquitination pathway and the general experimental workflow for its recombinant production in insect cells.
Caption: The SCF-Skp2 ubiquitination pathway.
Caption: Experimental workflow for Skp1/Skp2 expression.
Quantitative Data Summary
The following table summarizes representative data for a commercially available recombinant human Skp1/Skp2 complex expressed in Sf9 insect cells. This data can serve as a benchmark for researchers undertaking these protocols.
| Parameter | Value | Source |
| Expression System | Baculovirus-infected Sf9 insect cells | [11] |
| Skp1 Molecular Weight | 18.6 kDa | [11] |
| Skp2 Molecular Weight | 48 kDa (with N-terminal 6x-His tag) | [11] |
| Purity | >92% by SDS-PAGE | [12] |
| Formulation Buffer | 50mM Tris/HCl pH 7.5, 300mM NaCl, 0.1mM EGTA, 0.03% Brij-35, 270mM sucrose, 1mM benzamidine, 0.2mM PMSF, 0.1% 2-mercaptoethanol | [12] |
Experimental Protocols
Protocol 1: Generation of Recombinant Baculoviruses for Skp1 and Skp2
This protocol describes the generation of individual baculoviruses for Skp1 and Skp2, which will be used for co-infection of insect cells.
1.1. Cloning of Skp1 and Skp2 into Baculovirus Transfer Vectors:
-
Obtain the full-length cDNA sequences for human Skp1 and Skp2.
-
Design primers to amplify the coding sequences and incorporate appropriate restriction sites for cloning into a baculovirus transfer vector (e.g., pFastBac™ or pAcGP67-A).
-
To facilitate purification, a C-terminal or N-terminal affinity tag (e.g., 6x-His or GST) should be engineered into one or both constructs. For example, an N-terminal 6x-His tag on Skp2 and an N-terminal GST tag on Skp1 can be utilized.[12]
-
Perform PCR amplification and sub-clone the Skp1 and Skp2 genes into the chosen transfer vectors.
-
Verify the integrity of the constructs by restriction digest and DNA sequencing.
1.2. Generation of Recombinant Bacmids:
-
Transform the Skp1 and Skp2 transfer vector constructs into competent E. coli DH10Bac™ cells.
-
Plate the transformed cells on selective agar (B569324) plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG.
-
Select white colonies, which indicate successful transposition of the gene of interest into the bacmid.
-
Isolate the recombinant bacmid DNA from overnight cultures of the selected white colonies using a plasmid miniprep kit.
1.3. Transfection of Insect Cells and Virus Amplification:
-
Seed Sf9 cells at a density of 2 x 106 cells/mL in a 6-well plate.
-
Transfect the cells with the purified recombinant bacmid DNA using a suitable transfection reagent (e.g., Cellfectin® II).
-
Incubate the cells at 27°C for 72-96 hours until signs of viral infection (e.g., cell swelling, detachment) are observed.
-
Harvest the supernatant containing the P1 viral stock.
-
Amplify the viral stock by infecting a larger culture of Sf9 cells at a low multiplicity of infection (MOI) of 0.1.
-
Incubate for 48-72 hours and harvest the amplified P2 viral stock. Titer the viral stock using a plaque assay or qPCR.
Protocol 2: Co-expression and Purification of the Skp1/Skp2 Complex
This protocol details the co-infection of insect cells for the expression of the Skp1/Skp2 complex and its subsequent purification.
2.1. Co-infection of Insect Cells:
-
Grow a suspension culture of Sf9 or HiFive cells to a density of 2 x 106 cells/mL.
-
Co-infect the cells with the P2 viral stocks of Skp1 and Skp2 at an MOI of 5 for each virus.
-
Incubate the infected cell culture at 27°C with shaking at 130 rpm for 48-72 hours.
-
Monitor protein expression by taking small aliquots of the cell culture at different time points and analyzing the cell lysates by SDS-PAGE and Western blotting using antibodies specific for Skp1, Skp2, or the affinity tags.
2.2. Cell Harvesting and Lysis:
-
Harvest the infected cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 5 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
2.3. Tandem Affinity Purification (TAP) of the Skp1/Skp2 Complex: This protocol assumes the use of an N-terminal GST-tag on Skp1 and an N-terminal 6x-His tag on Skp2.
First Affinity Step (Glutathione Affinity Chromatography):
-
Equilibrate Glutathione-Sepharose resin with lysis buffer.
-
Incubate the clarified cell lysate with the equilibrated resin for 2 hours at 4°C with gentle rotation.
-
Wash the resin three times with 10 bed volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5% NP-40).
-
Elute the GST-Skp1 and associated proteins with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
Second Affinity Step (Nickel Affinity Chromatography):
-
Equilibrate Ni-NTA agarose (B213101) resin with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Add imidazole (B134444) to the eluate from the first step to a final concentration of 10 mM and incubate with the equilibrated Ni-NTA resin for 1 hour at 4°C.
-
Wash the resin three times with 10 bed volumes of wash buffer containing 20 mM imidazole.
-
Elute the His-Skp2 and associated Skp1 with elution buffer containing 250 mM imidazole.
2.4. Final Purification and Analysis:
-
For higher purity, the final eluate can be subjected to size-exclusion chromatography.
-
Analyze the purified protein complex by SDS-PAGE and Coomassie blue staining to assess purity.
-
Confirm the identity of the proteins by Western blotting or mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Poor quality of bacmid DNA | Verify bacmid integrity on an agarose gel.[13] |
| Inefficient transfection | Optimize the ratio of bacmid DNA to transfection reagent.[13] | |
| Low virus titer | Re-amplify the viral stock and re-titer. | |
| Insoluble protein | Misfolded protein | Co-express with chaperones or express as a secreted protein if applicable.[2][13] |
| Improper extraction | Use sonication and DNase I during lysis to ensure complete cell disruption.[13] | |
| Poor protein purity | Non-specific binding to resin | Increase the salt concentration or detergent in the wash buffers. |
| Inefficient elution | Optimize the concentration of the eluting agent (e.g., glutathione, imidazole). | |
| Complex does not form | One protein is expressed at a much higher level than the other | Optimize the MOI for each virus during co-infection. |
| Affinity tag interferes with complex formation | Try placing the tag on the other protein or at a different terminus. |
References
- 1. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Co-expression vs. co-infection using baculovirus expression vectors in insect cell culture: Benefits and drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SKP2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing Protein Expression In Sf9 And Sf21 Insect Cells | Peak Proteins [peakproteins.com]
- 10. The Bioengineering of Insect Cell Lines for Biotherapeutics and Vaccine Production: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. south-bay-bio.com [south-bay-bio.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Insect Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Purification of His-Tagged Bacterial Skp Protein from E. coli
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Seventeen Kilodalton Protein (Skp) is a crucial periplasmic chaperone in Gram-negative bacteria, including Escherichia coli.[1][2] It plays a vital role in the biogenesis of outer membrane proteins (OMPs) by preventing their aggregation and facilitating their correct folding and insertion into the outer membrane.[3][4][5][6] Structurally, Skp exists as a trimer, forming a cage-like structure that encapsulates unfolded OMP substrates.[4][7] Given its importance in bacterial viability and membrane integrity, Skp is a potential target for novel antimicrobial drug development.
This document provides a detailed protocol for the expression and purification of N-terminally His-tagged Skp protein from E. coli using Immobilized Metal Affinity Chromatography (IMAC). The protocol is designed to yield high-purity Skp suitable for structural and functional studies, as well as for screening potential inhibitors.
Principle of Purification
The purification strategy relies on a polyhistidine tag (His-tag) engineered onto the N-terminus of the this compound.[2][8] This tag exhibits a strong and specific affinity for divalent metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.[9][10][11][12] The His-tagged this compound binds to the resin while most native E. coli proteins do not. After washing away unbound proteins, the purified His-tagged Skp is eluted by competition with a high concentration of imidazole (B134444), a molecule that resembles the histidine side chain.
Experimental Workflow
The overall experimental workflow for the expression and purification of His-tagged Skp is depicted below.
Caption: Workflow for His-tagged this compound expression and purification.
Materials and Reagents
Equipment
-
Incubator shaker
-
High-speed refrigerated centrifuge
-
Sonicator
-
Chromatography system or columns
-
SDS-PAGE equipment
-
Spectrophotometer
Buffers and Solutions
-
LB Broth (Luria-Bertani)
-
Kanamycin stock solution (30 mg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
-
Lysis Buffer
-
Wash Buffer
-
Elution Buffer
-
Protein Storage Buffer
Table 1: Buffer Compositions
| Buffer | Component | Concentration | pH | Notes |
| Lysis Buffer | Sodium Phosphate | 50 mM | 8.0 | Add protease inhibitors just before use.[13] |
| NaCl | 300 mM | |||
| Imidazole | 10 mM | To reduce non-specific binding.[9] | ||
| Glycerol | 10% (v/v) | Optional, for protein stability.[11] | ||
| β-mercaptoethanol | 1 mM | Optional, reducing agent.[14] | ||
| Wash Buffer | Sodium Phosphate | 50 mM | 8.0 | |
| NaCl | 300 mM | |||
| Imidazole | 20-40 mM | Optimize to remove contaminants.[15] | ||
| Elution Buffer | Sodium Phosphate | 50 mM | 8.0 | |
| NaCl | 300 mM | |||
| Imidazole | 250-500 mM | For eluting the target protein.[9] | ||
| Storage Buffer | Tris-HCl | 20 mM | 8.0 | Store at -80°C for long-term.[2][8] |
| Glycerol | 20% (v/v) | Cryoprotectant.[2][8] |
Detailed Protocols
Protocol 1: Expression of His-tagged Skp
-
Transformation: Transform a suitable expression vector containing the N-terminally His-tagged Skp gene (e.g., pET28b-Skp) into a competent E. coli expression strain such as BL21(DE3)pLysS.[7] Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., 30 µg/mL kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.[7][16]
-
Expression Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[7] Continue to incubate the culture overnight at 20°C with shaking. Lower temperatures can improve protein solubility.[7]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[16] Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Purification of His-tagged Skp
-
Cell Lysis: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.[13] Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[13][14] Lyse the cells by sonication on ice. Use short bursts to prevent overheating and sample denaturation.[13]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.[16] Carefully collect the supernatant, which contains the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[16]
-
IMAC Column Preparation: Equilibrate a pre-packed Ni-NTA column (e.g., 5 mL HisTrap column) with 5-10 column volumes (CV) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column at a low flow rate (e.g., 1 mL/min) to ensure efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline. The imidazole concentration in the wash buffer can be optimized (e.g., 20-40 mM) to improve purity.[15]
-
Elution: Elute the bound His-tagged this compound using Elution Buffer. This can be done using a step gradient or a linear gradient of imidazole (e.g., 40-500 mM). Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
-
Purity Analysis: Analyze the collected fractions for the presence and purity of Skp (expected molecular weight ~18 kDa) using SDS-PAGE.[2] Pool the fractions containing the pure protein.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein into a suitable Storage Buffer using dialysis or a desalting column.
Optimization Strategies
The efficiency of IMAC purification can be influenced by several factors. The following diagram and table outline key areas for optimization.
Caption: Key parameters for optimizing IMAC purification of His-tagged proteins.
Table 2: Troubleshooting and Optimization Tips
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient cell lysis | Optimize sonication parameters; ensure complete resuspension. |
| Protein is insoluble (inclusion bodies) | Purify under denaturing conditions (e.g., with urea (B33335) or guanidine-HCl).[17] | |
| His-tag is not accessible | Purify under denaturing conditions to expose the tag.[9] | |
| Inefficient binding to resin | Decrease flow rate during loading; check pH of buffers.[9] | |
| Low Purity | Non-specific binding of contaminants | Increase imidazole concentration in lysis and wash buffers (e.g., 20-50 mM).[9] |
| Protein degradation | Work quickly at 4°C and add protease inhibitors to lysis buffer.[9][13] | |
| Co-purification of native E. coli proteins | Consider using a different metal ion (e.g., Cobalt for higher specificity) or add a second purification step (e.g., size exclusion chromatography).[9][18] | |
| Protein Elutes in Wash | Imidazole concentration in wash is too high | Decrease imidazole concentration in the wash buffer. |
| Weak binding of His-tag to resin | Use a resin with a higher density of the chelating ligand or a different metal ion (e.g., Ni²⁺ instead of Co²⁺).[9] |
Expected Results
Following this protocol, His-tagged this compound can be purified to >95% purity as determined by SDS-PAGE.[2][8] The typical molecular weight of the full-length recombinant protein, including the His-tag, is approximately 17.9 kDa.[2][8] Yields will vary depending on the expression levels and the efficiency of each purification step.
Table 3: Typical Purification Yields (Example from 1L Culture)
| Purification Step | Total Protein (mg) | His-Skp Purity (%) | Yield (%) |
| Clarified Lysate | 300 - 500 | ~5 - 10 | 100 |
| Ni-NTA Elution Pool | 10 - 20 | > 95 | 30 - 50 |
Note: These values are illustrative and should be determined experimentally.
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield, high-purity purification of His-tagged bacterial this compound from E. coli. The methodologies and optimization strategies described herein are essential for obtaining functional this compound for downstream applications in structural biology, functional assays, and as a target for antimicrobial drug discovery.
References
- 1. uniprot.org [uniprot.org]
- 2. nkmaxbio.com [nkmaxbio.com]
- 3. Skp, a molecular chaperone of gram-negative bacteria, is required for the formation of soluble periplasmic intermediates of outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bio-works.com [bio-works.com]
- 10. bio-works.com [bio-works.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 18. bio-works.com [bio-works.com]
Application Notes and Protocols for Yeast Two-Hybrid Screening: Identifying Novel Skp2 Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for identifying novel protein interaction partners of S-phase kinase-associated protein 2 (Skp2) using a yeast two-hybrid (Y2H) screening approach. Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and plays a pivotal role in cell cycle regulation by targeting various tumor suppressor proteins for degradation.[1][2] Overexpression of Skp2 is frequently observed in numerous human cancers, making it a promising target for therapeutic intervention.[1] Understanding the full spectrum of Skp2's protein-protein interactions is crucial for elucidating its biological functions and for the development of targeted cancer therapies.
Introduction to Yeast Two-Hybrid Screening
The yeast two-hybrid system is a powerful in vivo technique used to discover protein-protein interactions.[3][4] The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3] In a Y2H screen, the protein of interest, termed the "bait" (in this case, Skp2), is fused to a DBD. A library of potential interacting proteins, or "prey," is fused to an AD.[5] If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[3]
Data Presentation: Quantifying Interaction Strength
Following a Y2H screen, positive interactions can be quantified to assess their relative strength. The β-galactosidase assay is a common method for this purpose, where the activity of the lacZ reporter gene product is measured. The results can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of Skp2 Interactions using β-Galactosidase Assay
| Prey Protein | Mean β-Galactosidase Activity (Miller Units) | Standard Deviation | Interaction Strength |
| Positive Controls | |||
| p27/Kip1 | 150.5 | ± 12.3 | Strong |
| Cks1 | 125.8 | ± 9.7 | Strong |
| Negative Controls | |||
| Lamin A/C | 1.2 | ± 0.3 | None |
| Empty Prey Vector | 0.8 | ± 0.2 | None |
| Novel Interactors | |||
| Protein X | 85.3 | ± 7.1 | Moderate |
| Protein Y | 25.6 | ± 3.5 | Weak |
| Protein Z | 1.5 | ± 0.4 | None |
Note: The data presented in this table are illustrative examples and should be replaced with actual experimental results.
Experimental Protocols
Bait Vector Construction with Skp2
Objective: To clone the full-length human Skp2 cDNA into a Y2H bait vector (e.g., pGBKT7), creating a fusion protein with the GAL4 DNA-binding domain.
Materials:
-
Human Skp2 cDNA
-
Y2H bait vector (e.g., pGBKT7)
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase
-
E. coli competent cells for cloning
-
Plasmid purification kit
Protocol:
-
Amplify the full-length coding sequence of human Skp2 by PCR using primers that introduce appropriate restriction sites (e.g., EcoRI at the 5' end and BamHI at the 3' end).
-
Digest both the purified Skp2 PCR product and the pGBKT7 vector with EcoRI and BamHI.
-
Ligate the digested Skp2 insert into the linearized pGBKT7 vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli cells.
-
Select for transformed colonies on appropriate antibiotic selection plates.
-
Isolate plasmid DNA from several colonies and confirm the correct insertion of Skp2 by restriction digest and DNA sequencing.[6]
Yeast Two-Hybrid Library Screening
Objective: To screen a human cDNA library for proteins that interact with the Skp2 bait.
Materials:
-
Yeast strain (e.g., AH109)
-
pGBKT7-Skp2 bait plasmid
-
Pre-transformed human cDNA prey library (e.g., in pGADT7)
-
Yeast transformation reagents (e.g., LiAc/PEG method)
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Protocol:
-
Bait Transformation and Auto-activation Test:
-
Transform the pGBKT7-Skp2 bait plasmid into the AH109 yeast strain.
-
Plate the transformed yeast on SD/-Trp media to select for successful transformants.
-
To test for auto-activation, plate the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-Ade media. The Skp2 bait should not activate the reporter genes on its own. Growth on these plates indicates auto-activation, which would require troubleshooting, such as using a different bait construct (e.g., a truncated version of Skp2).[6]
-
-
Library Transformation (Yeast Mating Protocol):
-
Grow a culture of the yeast strain containing the pGBKT7-Skp2 bait.
-
Combine the bait culture with an aliquot of the pre-transformed cDNA prey library.
-
Allow the yeast to mate for 20-24 hours.
-
-
Selection of Positive Interactors:
-
Plate the mated yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
-
Incubate the plates at 30°C for 3-7 days. Colonies that grow on this medium represent potential positive interactions.
-
-
Verification of Positive Clones:
-
Isolate individual positive colonies and re-streak them on high-stringency selective media to confirm the phenotype.
-
Quantitative β-Galactosidase Assay
Objective: To quantify the strength of the interaction between Skp2 and the identified prey proteins.
Materials:
-
Yeast cultures of positive interactors
-
Z-buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (Na₂CO₃)
-
Spectrophotometer
Protocol:
-
Grow 5 ml liquid cultures of the yeast strains co-transformed with the Skp2 bait and the respective prey plasmids in selective media (SD/-Trp/-Leu) overnight.
-
Measure the optical density (OD₆₀₀) of the cultures.
-
Pellet the yeast cells and resuspend them in Z-buffer.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Add ONPG solution to each sample and incubate at 30°C.
-
Stop the reaction by adding Na₂CO₃ when a yellow color has developed.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
Calculate β-galactosidase activity in Miller units using the following formula: Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = time of incubation (min), and V = volume of culture used (ml).[7][8][9]
Validation of Interactions by Co-Immunoprecipitation (Co-IP)
Objective: To validate the interactions identified in the Y2H screen in a mammalian cell system.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for tagged Skp2 (e.g., Myc-Skp2) and tagged prey proteins (e.g., HA-Prey)
-
Transfection reagent
-
Co-IP lysis buffer
-
Antibodies against the tags (anti-Myc, anti-HA)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Co-transfect mammalian cells with plasmids expressing Myc-Skp2 and HA-tagged prey protein.
-
After 24-48 hours, lyse the cells in Co-IP lysis buffer.[10][11]
-
Pre-clear the cell lysates with Protein A/G agarose beads.[12]
-
Incubate the pre-cleared lysate with an anti-Myc antibody to immunoprecipitate Skp2 and its binding partners.
-
Capture the antibody-protein complexes with Protein A/G agarose beads.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated prey protein.[13]
Visualizations
Signaling Pathway of Skp2 in Cell Cycle Regulation
Caption: Skp2 signaling pathways in cell cycle control.
Experimental Workflow for Skp2 Yeast Two-Hybrid Screening
Caption: Workflow for Skp2 Yeast Two-Hybrid screening.
Logical Relationship of Y2H Components
Caption: Principle of the Yeast Two-Hybrid system.
References
- 1. SKP2 - Wikipedia [en.wikipedia.org]
- 2. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Two-Hybrid Library Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of protein-protein interactions by standard gal4p-based yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast two-hybrid system for studying protein-protein interactions--stage 1: Construction and characterization of a bait protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction and identification of a yeast two-hybrid bait vector and its effect on the growth of yeast cells and the self-activating function of reporter genes for screening of HPV18 E6-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.salisbury.edu [faculty.salisbury.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes: Co-immunoprecipitation of SCF E3 Ubiquitin Ligase Complex Components
The Skp1-Cullin1-F-box (SCF) complex is a crucial multi-subunit E3 ubiquitin ligase that targets a wide array of substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] This process is fundamental to the regulation of numerous cellular activities, including cell cycle progression, signal transduction, and transcription. The SCF complex is composed of three core, invariable subunits: Skp1, Cullin-1 (CUL1), and the RING-box protein Rbx1.[1] The specificity of the complex for its various substrates is conferred by one of many F-box proteins (FBPs), which acts as an adaptor, binding to Skp1 via its F-box motif and directly to the target substrate through other protein-protein interaction domains.[1]
Given the transient and often low-affinity nature of enzyme-substrate interactions, studying the composition and regulation of specific SCF complexes presents a significant challenge.[2] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify protein-protein interactions in their native state within a cell lysate.[3][4] By using an antibody specific to one component of the complex (the "bait"), the entire complex, along with its interacting partners ("prey"), can be purified from the cellular milieu.
This protocol provides a detailed methodology for the Co-IP of SCF complex components from mammalian cell lines. It is designed for researchers, scientists, and drug development professionals aiming to investigate the assembly of specific SCF complexes, identify novel substrates, or understand how cellular signaling or therapeutic agents impact these interactions. The protocol emphasizes gentle lysis and wash conditions to preserve the integrity of the protein complex.[5][6]
Diagram of the SCF Ubiquitin Ligase Pathway
The following diagram illustrates the structure and function of the SCF E3 ubiquitin ligase complex. It showcases the core components (CUL1, SKP1, RBX1) and the variable F-box protein, which recruits a specific substrate for ubiquitination by an E2 conjugating enzyme.
Caption: The SCF E3 ubiquitin ligase complex architecture and mechanism.
Quantitative Analysis of SCF Complex Assembly
The assembly of SCF complexes can be dynamically regulated by cellular signals. For example, treatment with Epidermal Growth Factor (EGF) can alter the association of specific F-box proteins with CUL1. The following table summarizes quantitative data from a Selected Reaction Monitoring (SRM) mass spectrometry experiment, showing the change in association of several F-box proteins with CUL1 after EGF treatment.[7]
| F-box Protein | Function | +EGF / Control Protein Ratio[7] |
| SKP2 | Cell cycle regulation, targets p27 | > 2.0 |
| βTrCP1 | Signal transduction (Wnt, NF-κB) | > 2.0 |
| FBXL18 | Linked to EGF signaling | > 2.0 |
| FBXO9 | Unknown | ~ 1.0 (No significant change) |
| FBXO11 | Tumor suppression | ~ 1.0 (No significant change) |
Data is representative and summarized from studies on HEK293 cells.[7] Ratios indicate the fold change in the amount of the F-box protein co-immunoprecipitated with FLAG-tagged CUL1 in EGF-treated cells compared to untreated control cells.
Detailed Co-immunoprecipitation Protocol
This protocol is optimized for the analysis of endogenous or epitope-tagged SCF complex components from cultured mammalian cells.
I. Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[8]
-
Alternative Lysis Buffer (for less stable interactions): 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20.[3]
-
Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., 1 mM PMSF, 10 µg/ml leupeptin, 10 µg/ml aprotinin, 1 mM sodium orthovanadate).[8]
-
Wash Buffer: Cell Lysis Buffer or PBS with 0.1% Triton X-100.
-
Antibody: High-quality IP-grade antibody targeting the bait protein (e.g., anti-CUL1, anti-SKP1, or anti-FLAG/HA if using tagged proteins). Polyclonal antibodies are often preferred for their ability to bind multiple epitopes.[3][6]
-
Control IgG: Normal IgG from the same species as the primary antibody (e.g., Rabbit IgG, Mouse IgG).[3][9]
-
Protein A/G Beads: Agarose or magnetic beads (e.g., Protein A/G Agarose slurry or Dynabeads™ Protein G).[8][10]
-
Elution Buffer: 1x SDS-PAGE Sample Buffer (Laemmli buffer) for denaturing elution. For non-denaturing elution, use 0.1 M Glycine-HCl, pH 2.5-3.0.[11][12]
-
Neutralization Buffer: 1M Tris-HCl, pH 8.5 (for non-denaturing elution).
II. Experimental Workflow Diagram
Caption: A streamlined workflow for the co-immunoprecipitation protocol.
III. Step-by-Step Methodology
A. Cell Lysate Preparation
-
Grow mammalian cells in culture to approximately 80-90% confluency. For a standard Co-IP, 1-2 mg of total protein is recommended per sample.[3][9]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) per 10 cm dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[9]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract. Determine the protein concentration using a BCA or Bradford assay.[3][9]
B. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, pre-clear the lysate by adding 1 µg of control IgG and 20 µL of a 50% Protein A/G bead slurry to 1 mg of protein extract.[3]
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, which is now the pre-cleared lysate.
C. Immunoprecipitation
-
Adjust the volume of the pre-cleared lysate with Lysis Buffer to a final concentration of approximately 1 mg/mL.
-
Set up two tubes: one for your specific antibody and one for the negative control IgG.
-
Add 2-5 µg of the specific antibody to one tube and an equivalent amount of control IgG to the other.[3]
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.[8]
D. Immune Complex Capture
-
Add 40 µL of a 50% Protein A/G bead slurry to each tube.[8]
E. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[8][11] After the final wash, carefully remove all residual supernatant.
F. Elution
-
Denaturing Elution: Resuspend the washed beads in 40 µL of 1x SDS-PAGE Sample Buffer. Boil the samples for 5 minutes at 95-100°C to release the protein complex from the beads. Centrifuge to pellet the beads and collect the supernatant for analysis.[11]
-
Non-denaturing Elution (for functional assays): Resuspend beads in 50 µL of 0.1 M glycine-HCl (pH 2.5). Incubate for 10 minutes at room temperature. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of 1M Tris-HCl (pH 8.5) to neutralize the pH.
G. Analysis by Western Blot
-
Load the eluted samples, along with a sample of the initial input lysate (20-40 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the bait protein (to confirm successful IP) and potential interacting prey proteins. The bait protein should be present in the specific antibody lane but absent or significantly reduced in the IgG control lane.[9]
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. hubrecht.eu [hubrecht.eu]
- 3. assaygenie.com [assaygenie.com]
- 4. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Composition and regulation of the cellular repertoire of SCF ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCF E3 ligase F-box protein complex SCFFBXL19 regulates cell migration by mediating Rac1 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosylation of Skp1 Promotes Formation of Skp1–Cullin-1–F-box Protein Complexes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes: Generation and Validation of Skp2 Knockout Cell Lines Using CRISPR/Cas9
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex targets various cell cycle regulatory proteins for ubiquitination and subsequent degradation by the proteasome.[3] A primary substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1][2] By mediating the degradation of p27, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle.[4] Overexpression of Skp2 is a hallmark of many human cancers and is often correlated with uncontrolled cell proliferation and poor patient prognosis.[4][5]
The development of Skp2 knockout (KO) cell lines using the CRISPR/Cas9 system provides a powerful model for investigating its biological functions.[6] This technology allows for the precise and efficient inactivation of the Skp2 gene, enabling researchers to study the downstream effects on cell cycle progression, cell proliferation, and signaling pathways.[6] These knockout cell lines are invaluable tools for functional genomics, disease modeling, and the discovery and validation of novel therapeutic targets in drug development.[5][6][7]
Skp2 Signaling Pathway
The Skp2 protein functions as the substrate recognition component of the SCF-Skp2 E3 ligase complex.[3] Its activity is tightly regulated by upstream signaling pathways, such as the PI3K/Akt pathway, which can modulate Skp2 expression and stability.[3][8] Once active, the SCF-Skp2 complex targets key tumor suppressors and cell cycle inhibitors, including p27, p21, and FOXO1, for proteasomal degradation.[3][9] The targeted degradation of these proteins removes the brakes on the cell cycle, promoting cell proliferation.[2]
Caption: The SCF-Skp2 signaling pathway and its role in cell cycle progression.
Experimental Workflow for Generating Skp2 KO Cell Lines
The process of creating a stable knockout cell line involves several key stages, from the initial design of the guide RNA to the final validation and characterization of the clonal cell line. This workflow ensures the generation of a reliable and reproducible research tool.
Caption: Workflow for generating and validating Skp2 knockout cell lines.
Protocols
Protocol 1: sgRNA Design and Cloning for Skp2 Knockout
This protocol describes the design of single guide RNAs (sgRNAs) targeting the Skp2 gene and their subsequent cloning into a Cas9-expressing vector.
-
sgRNA Design :
-
Use online design tools like Synthego's Design Tool or CRISPOR to identify potential sgRNA target sequences within the early exons of the Skp2 gene.[10] Designing multiple sgRNAs increases the likelihood of a successful knockout.[6]
-
Select sgRNAs with high on-target efficiency scores and low predicted off-target effects.[11] The ideal GC content for an sgRNA is between 40-80%.[10]
-
-
Oligonucleotide Preparation :
-
Order sense and antisense oligonucleotides for the selected sgRNA sequences. Include appropriate overhangs compatible with the restriction enzyme sites of the target CRISPR/Cas9 vector (e.g., BsmBI for lentiCRISPRv2).
-
-
Vector Preparation :
-
Digest the Cas9-expressing plasmid (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI) according to the manufacturer's protocol.
-
Dephosphorylate the linearized vector using an alkaline phosphatase to prevent re-ligation.
-
Purify the linearized vector using a gel extraction kit.
-
-
Cloning :
-
Anneal the sense and antisense sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive colonies on ampicillin (B1664943) plates.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Delivery of CRISPR/Cas9 Components via Lentiviral Transduction
This protocol details the production of lentivirus and the transduction of target cells. Lentiviral delivery is efficient for a wide range of cell types.[12]
-
Lentivirus Packaging :
-
On Day 1, seed HEK293T cells in a 10-cm dish so they reach 50-80% confluency on the day of transfection.[12]
-
On Day 2, co-transfect the HEK293T cells with the Skp2-sgRNA/Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
On Day 3, replace the medium.
-
On Days 4 and 5, harvest the supernatant containing the lentiviral particles. The supernatant can be filtered through a 0.45 µm filter and concentrated if necessary.
-
-
Cell Transduction :
-
Seed the target cells (e.g., A549, H1299) in a 6-well plate.
-
On the following day, infect the cells with the harvested lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
Protocol 3: Selection and Isolation of Knockout Clones
This protocol describes the selection of successfully transduced cells and the isolation of single-cell clones.
-
Antibiotic Selection :
-
Approximately 48 hours post-transduction, replace the medium with fresh medium containing a selective agent, such as puromycin (B1679871). The optimal concentration of puromycin must be determined beforehand with a kill curve for the specific cell line.[11]
-
Continue selection for 3-7 days, replacing the medium as needed, until non-transduced control cells are eliminated.
-
-
Single-Cell Cloning by Limiting Dilution :
-
Harvest the pool of puromycin-resistant cells.
-
Perform a cell count and dilute the cell suspension to a final concentration of 10 cells/mL (equivalent to 1 cell per 100 µL).[13]
-
Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[13]
-
Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies.
-
Expand the monoclonal colonies into larger culture vessels for validation.
-
Protocol 4: Validation of Skp2 Knockout
This is a critical phase to confirm the genetic modification at both the DNA and protein levels.[14]
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the region of the Skp2 gene targeted by the sgRNA.
-
-
Sanger Sequencing :
-
Purify the PCR products and send them for Sanger sequencing to identify the presence of insertions or deletions (indels) resulting from non-homologous end joining (NHEJ) repair.[14] Successful knockout clones will typically have frameshift mutations.
-
-
Western Blot Analysis :
-
Objective : To confirm the absence of Skp2 protein and the accumulation of its substrate, p27.
-
Procedure :
-
Lyse wild-type (WT) and putative knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA protein assay.[15]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies against Skp2, p27, and a loading control (e.g., GAPDH or β-actin).[15][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[15]
-
-
Expected Result : Validated knockout clones will show no detectable Skp2 protein band and a significant increase in the p27 protein band compared to WT cells.[17][18]
-
Protocol 5: Phenotypic Analysis of Skp2 Knockout Cells
This protocol outlines functional assays to characterize the biological consequences of Skp2 loss.
-
Cell Proliferation Assay (CCK-8 or MTT) :
-
Seed equal numbers of WT and Skp2 KO cells (e.g., 5,000 cells/well) in 96-well plates.[15]
-
Measure cell viability at different time points (e.g., 24, 48, 72 hours) using a CCK-8 or MTT assay according to the manufacturer's instructions.
-
Expected Result : Skp2 KO cells are expected to exhibit a reduced proliferation rate compared to WT cells.[19]
-
-
Cell Cycle Analysis by Flow Cytometry :
-
Harvest WT and Skp2 KO cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[4]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Expected Result : Skp2 KO cells are expected to show an accumulation of cells in the G0/G1 phase of the cell cycle due to the stabilization of p27.[4][20]
-
Data Presentation
Table 1: Summary of Skp2 Knockout Clone Validation
| Clone ID | Genotyping Result (Allele 1 / Allele 2) | Skp2 Protein Level (% of WT) | p27 Protein Level (Fold Change vs. WT) |
| WT | Wild-Type / Wild-Type | 100% | 1.0 |
| SKP2-KO #1 | +1 bp insertion / -4 bp deletion | <1% | 4.5 |
| SKP2-KO #2 | -2 bp deletion / -11 bp deletion | <1% | 5.2 |
| SKP2-KO #3 | Wild-Type / -8 bp deletion | 48% | 2.1 |
Table 2: Phenotypic Characterization of Skp2 Knockout Cells
| Cell Line | Proliferation Rate (% of WT at 72h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| WT | 100% | 45.2% | 35.8% | 19.0% |
| SKP2-KO #1 | 38% | 72.5% | 15.3% | 12.2% |
| SKP2-KO #2 | 35% | 75.1% | 14.1% | 10.8% |
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Skp2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. synthego.com [synthego.com]
- 11. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 12. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. SKP2 antibody (15010-1-AP) | Proteintech [ptglab.com]
- 17. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication | The EMBO Journal [link.springer.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Utilizing Bacterial Skp to Enhance Recombinant Protein Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of soluble and correctly folded recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. However, overexpression of heterologous proteins in bacterial hosts like Escherichia coli often leads to the formation of insoluble and non-functional aggregates known as inclusion bodies. The bacterial periplasmic chaperone protein, Skp (Seventeen kilodalton protein), has emerged as a powerful tool to overcome this challenge. Skp is a "holdase" chaperone that prevents the aggregation of unfolded proteins, thereby facilitating their correct folding and increasing the yield of soluble, active recombinant proteins.[1][2] This document provides detailed application notes and experimental protocols for utilizing Skp to improve the solubility of recombinant proteins through co-expression and fusion protein strategies.
Mechanism of Action
Skp exists as a homotrimer with a unique "jellyfish-like" structure, featuring a central cavity.[1] This structure allows it to encapsulate unfolded or partially folded protein intermediates, preventing them from aggregating in the aqueous environment of the bacterial periplasm.[1] By sequestering these aggregation-prone species, Skp provides a protected environment that allows the protein to explore its conformational space and achieve its native, soluble state. This is particularly beneficial for complex proteins such as single-chain variable fragments (scFvs) and other therapeutic proteins that are prone to misfolding.[1][3][4]
Data Presentation: Efficacy of Skp in Enhancing Protein Solubility
The following tables summarize quantitative data from various studies demonstrating the effectiveness of Skp in improving the solubility and activity of different recombinant proteins.
Table 1: Co-expression of Skp with Single-Chain Variable Fragments (scFvs)
| Target Protein | Expression System | Metric | Improvement with Skp Co-expression | Reference |
| Anti-TLH scFv | pACYC-Duet-scFv-skp in E. coli | Antigen Binding Activity (ELISA) | 3-4 fold higher than other expression formats | [3] |
| scFvD1.3 | pET-22b(+) with Skp co-expression in E. coli BL21 | Cell Viability | Improved in a dosage-dependent manner | [5] |
| scFvD1.3 | pET-22b(+) with Skp co-expression in E. coli BL21 | Soluble Protein Yield | Increased in a dosage-dependent manner | [5] |
| 4-4-20 scFv | Phage display with Skp co-expression | ELISA Signal | Increased by approximately two orders of magnitude | [6] |
Table 2: Comparison of Skp with Other Solubility Enhancers
| Target Protein | Fusion/Co-expression Partner | Reported Outcome | Reference |
| Anti-TLH scFv | Skp (co-expression) | Higher solubility and 3-4 fold higher binding activity compared to TRX fusion. | [3] |
| Various aggregation-prone proteins | Maltose-Binding Protein (MBP) | Significantly more effective at promoting solubility than GST or thioredoxin. | [7] |
| Various aggregation-prone proteins | NusA | Comparable solubility enhancement to MBP. | [8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Co-expression of a Target Protein with Skp Chaperone
This protocol describes the co-expression of a target protein and Skp from two separate, compatible plasmids.
1. Plasmid and Strain Selection:
-
Select an expression vector for your target protein (e.g., a pET series vector with a T7 promoter).
-
Clone the E. coli Skp gene into a compatible vector with a different origin of replication and antibiotic resistance (e.g., pACYC-Duet). Ensure the Skp construct includes a ribosomal binding site.
-
Use an E. coli expression strain such as BL21(DE3).
2. Co-transformation:
-
Prepare competent E. coli BL21(DE3) cells.
-
Co-transform both the target protein expression plasmid and the Skp expression plasmid into the competent cells.
-
Plate the transformation mixture on LB agar (B569324) plates containing both antibiotics corresponding to the two plasmids.
-
Incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of both proteins by adding IPTG to a final concentration of 0.1-1.0 mM. If the Skp plasmid has a different inducible promoter (e.g., arabinose-inducible), add the respective inducer.
-
Reduce the temperature to 16-25°C and continue to shake for 12-16 hours. Lower temperatures often favor proper protein folding.[3]
4. Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
5. Analysis of Protein Solubility:
-
Analyze equal volumes of the total cell lysate (before high-speed centrifugation), the soluble fraction, and the insoluble fraction by SDS-PAGE.[9]
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against your target protein or its affinity tag.
-
Compare the amount of target protein in the soluble fraction with and without Skp co-expression to determine the effect on solubility.
Protocol 2: Expression and Purification of a Skp-Fusion Protein
This protocol outlines the use of Skp as an N-terminal fusion partner to enhance the solubility of a target protein.
1. Vector Construction:
-
Clone your gene of interest into a vector that contains the Skp gene as an N-terminal fusion partner (e.g., pExp-Skp).[10] These vectors often include an affinity tag (e.g., N-terminal His-tag) for purification and a protease cleavage site (e.g., TEV) between the Skp tag and the target protein.[10]
2. Transformation and Expression:
-
Transform the Skp-fusion construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Follow the protein expression steps outlined in Protocol 1 (steps 3.1 to 3.3), using the appropriate antibiotic for the fusion plasmid.
3. Cell Lysis and Initial Analysis:
-
Perform cell lysis and fractionation as described in Protocol 1 (step 4).
-
Analyze the solubility of the Skp-fusion protein by SDS-PAGE as described in Protocol 1 (step 5).
4. Affinity Purification of the Fusion Protein:
-
Apply the soluble fraction (supernatant) to an affinity chromatography column equilibrated with binding buffer (e.g., for a His-tagged protein, use a Ni-NTA column).[11]
-
Wash the column with wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the Skp-fusion protein with elution buffer containing a high concentration of imidazole.[11]
-
Analyze the purified fractions by SDS-PAGE to confirm the purity of the fusion protein.
5. Proteolytic Cleavage of the Skp Tag (Optional):
-
Dialyze the purified fusion protein against a buffer suitable for the specific protease (e.g., TEV protease buffer).
-
Add the protease to the dialyzed protein solution and incubate at the recommended temperature and time to cleave the Skp tag.
-
Monitor the cleavage reaction by SDS-PAGE.
6. Final Purification:
-
After cleavage, the protein of interest can be separated from the Skp tag and the protease by a second round of affinity chromatography (if the tag and protease are also tagged) or by other chromatographic methods such as ion-exchange or size-exclusion chromatography.
Conclusion
The bacterial chaperone Skp is a versatile and effective tool for improving the solubility of recombinant proteins expressed in E. coli. Both co-expression and fusion protein strategies have been shown to significantly increase the yield of soluble and active proteins, particularly for those prone to aggregation. The protocols provided in this document offer a starting point for researchers to implement these techniques in their protein production workflows. Optimization of expression conditions, such as temperature and inducer concentration, may be necessary to achieve the best results for a specific target protein. By leveraging the power of Skp, researchers can overcome common challenges in recombinant protein production and accelerate the development of novel therapeutics and research reagents.
References
- 1. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Engineering production of functional scFv antibody in E. coli by co-expressing the molecule chaperone Skp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility, Stability, and Avidity of Recombinant Antibody Fragments Expressed in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 8. Unrelated solubility-enhancing fusion partners MBP and NusA utilize a similar mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. addgene.org [addgene.org]
- 11. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
Application Note: Immunofluorescence Protocol for Subcellular Localization of Skp2
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] It functions as the substrate recognition subunit, targeting various cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1] The timely degradation of p27 is essential for the G1/S phase transition, and consequently, Skp2 plays a pivotal role in cell cycle progression.[1][2]
While often localized to the nucleus to carry out its functions, Skp2 can also be found in the cytoplasm.[1][2][3] This subcellular distribution is not static but is dynamically regulated, primarily by post-translational modifications. A key regulatory mechanism is the phosphorylation of Skp2 by the serine/threonine kinase Akt (Protein Kinase B).[2][4] Akt-mediated phosphorylation of Skp2 on serine 72 (S72) can trigger its binding to 14-3-3 proteins, leading to its relocalization to and retention in the cytoplasm.[2][4] This cytoplasmic accumulation of Skp2 has been associated with increased cell migration and tumorigenesis, making its subcellular localization a critical readout for cellular signaling status and disease progression.[2][3][4]
This document provides a detailed immunofluorescence (IF) protocol to visualize and analyze the subcellular localization of Skp2, enabling researchers to investigate the signaling pathways that control its function.
Signaling Pathway Diagram
The diagram below illustrates the Akt-mediated signaling pathway that regulates the cytoplasmic translocation of Skp2. Activation of growth factor receptors leads to the activation of the PI3K/Akt pathway. Akt then phosphorylates Skp2 at Serine 72, which promotes the binding of a 14-3-3 protein, leading to the translocation of Skp2 from the nucleus to the cytoplasm.[2][4]
Caption: Akt-mediated phosphorylation and cytoplasmic translocation of Skp2.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for determining Skp2 subcellular localization.
Caption: Immunofluorescence workflow for Skp2 subcellular localization.
Detailed Protocol
This protocol is optimized for cultured mammalian cells grown on glass coverslips.
4.1. Materials and Reagents
-
Cells: Cell line of interest (e.g., 293T, HeLa, U-2OS)
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm diameter)
-
Culture Plates: 24-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic. Handle in a fume hood.)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.[5]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBST (PBS with 0.1% Tween-20)
-
Primary Antibody: Validated anti-Skp2 antibody (rabbit or mouse polyclonal/monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Mounting Medium: Antifade mounting medium
-
Microscope Slides
4.2. Procedure
-
Cell Culture: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will achieve 50-70% confluency on the day of the experiment.[5] c. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Experimental Treatment: a. Treat cells with the compound of interest (e.g., 100 ng/ml IGF-1 to activate Akt) or vehicle control for the desired duration.[6] For inhibitor studies, pre-incubate with inhibitors like LY294002 (PI3K inhibitor) before stimulation.[2][6]
-
Fixation: a. Aspirate the culture medium and gently wash the cells twice with room temperature PBS. b. Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.[5] Aldehyde fixatives are preferred for preserving cell morphology.[7]
-
Permeabilization: a. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each. b. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[5] This step is crucial for allowing antibodies to access intracellular epitopes.[7]
-
Blocking: a. Aspirate the permeabilization buffer and wash the cells three times with PBS. b. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: a. Dilute the primary anti-Skp2 antibody to its predetermined optimal concentration in Blocking Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each. b. From this step onwards, protect the samples from light. c. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. d. Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature in the dark.[5]
-
Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each in the dark. b. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[5] c. Wash twice with PBS. d. Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a microscope slide. e. Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image Acquisition and Analysis: a. Acquire images using a confocal or high-resolution fluorescence microscope. b. Capture images for the DAPI channel (blue) and the Skp2 channel (e.g., green or red). c. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler).[8][9] d. Define the nuclear region of interest (ROI) using the DAPI signal and the whole-cell or cytoplasmic ROI. e. Measure the mean fluorescence intensity of Skp2 staining in the nucleus and the cytoplasm. f. Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell to quantify the change in subcellular localization.[8][10]
Quantitative Data Presentation
The following table presents representative data on the effect of PI3K/Akt pathway activation on the subcellular localization of endogenous Skp2 in 293T cells. Data is adapted from studies showing that IGF-1 treatment induces Skp2 cytoplasmic localization, an effect that is blocked by PI3K inhibitors.[2][6]
| Treatment Condition (6 hours) | Predominant Skp2 Localization | Percentage of Cells with Cytosolic Skp2 (%) |
| Vehicle Control (Serum-starved) | Nuclear | ~10% |
| IGF-1 (100 ng/ml) | Cytoplasmic | ~40% |
| IGF-1 + LY294002 (PI3K Inhibitor) | Nuclear | ~12% |
| IGF-1 + Wortmannin (PI3K Inhibitor) | Nuclear | ~11% |
Note: Percentages are approximate and based on published findings where 100-200 cells were scored per condition.[2][6] Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High Background:
-
Cause: Insufficient blocking, incomplete washing, or excessive antibody concentration.
-
Solution: Increase blocking time to 90 minutes, ensure thorough washing between steps, and titrate primary and secondary antibodies to determine the optimal concentration.
-
-
No/Weak Signal:
-
Cause: Inactive antibodies, insufficient permeabilization, or low protein expression.
-
Solution: Verify antibody activity via Western Blot. Increase permeabilization time or use a different detergent if necessary. Ensure the chosen cell line expresses detectable levels of Skp2.
-
-
Poor Morphology:
References
- 1. SKP2 - Wikipedia [en.wikipedia.org]
- 2. Phosphorylation-dependent regulation cytosolic localization and oncogenic function of Skp2 by Akt/PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation-dependent regulation of cytosolic localization and oncogenic function of Skp2 by Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kelley Lab Publishes paper on Quantification of Nuclear Fluorescence - Kelley Lab at UMaine - University of Maine [umaine.edu]
Measuring Skp2 E3 Ligase Activity In Vivo: A Guide for Researchers
Application Notes and Protocols for the In Vivo Ubiquitination Assay
This document provides detailed application notes and a comprehensive protocol for conducting in vivo ubiquitination assays to measure the E3 ligase activity of S-phase kinase-associated protein 2 (Skp2). These guidelines are intended for researchers, scientists, and professionals involved in drug development who are focused on cell cycle regulation and cancer biology.
Introduction
S-phase kinase-associated protein 2 (Skp2) is the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cell cycle progression by targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[3][4] Key substrates of the SCF-Skp2 complex include the cyclin-dependent kinase inhibitors p27Kip1 and p21Cip1.[5][6] The degradation of these inhibitors is essential for the transition from the G1 to the S phase of the cell cycle.[7][8] Overexpression of Skp2 is frequently observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2][4][9]
The in vivo ubiquitination assay is a powerful technique to assess the E3 ligase activity of Skp2 within a cellular context. This assay typically involves the overexpression of tagged versions of ubiquitin, the substrate of interest, and Skp2. Following cell lysis under denaturing conditions, the ubiquitinated substrate is isolated by affinity purification and detected by western blotting. This method allows for the direct measurement of Skp2-mediated ubiquitination of its substrates and can be used to evaluate the efficacy of potential Skp2 inhibitors.[5]
Signaling Pathway
The SCF-Skp2 E3 ligase complex is a central regulator of cell cycle progression. Its activity is tightly controlled by various signaling pathways. One of the well-established mechanisms involves the phosphorylation of its substrates, which is often a prerequisite for Skp2 recognition. For instance, the phosphorylation of p27 at threonine 187 by cyclin E-Cdk2 is necessary for its subsequent ubiquitination by SCF-Skp2.[6][10]
Caption: SCF-Skp2 mediated ubiquitination of p27.
Experimental Workflow
The in vivo ubiquitination assay to measure Skp2 activity follows a structured workflow, beginning with cell preparation and culminating in the detection of ubiquitinated substrates.
Caption: Workflow for in vivo ubiquitination assay.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from an in vivo ubiquitination assay designed to test the effect of a potential Skp2 inhibitor. The data is presented as the relative intensity of the ubiquitinated substrate band on a western blot, normalized to the control condition.
| Treatment Condition | Skp2 Expression | Substrate (p27) Ubiquitination Level (Relative Units) |
| Control (DMSO) | Endogenous | 1.00 |
| Skp2 Overexpression | High | 3.50 |
| Skp2 Overexpression + Skp2 Inhibitor (Compound X) | High | 1.20 |
| Skp2 Knockdown | Low | 0.25 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing an in vivo ubiquitination assay to measure Skp2-mediated ubiquitination of a substrate, such as p27.
Materials and Reagents:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Expression Plasmids:
-
His-tagged Ubiquitin (His-Ub)
-
HA-tagged substrate (e.g., HA-p27)
-
Flag-tagged Skp2 (Flag-Skp2)
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Lysis Buffer (Denaturing): 8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, 10 mM imidazole (B134444), 0.2% Triton X-100.
-
Wash Buffer 1: 8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 6.3, 10 mM imidazole, 0.2% Triton X-100.
-
Wash Buffer 2: 8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 6.3, 10 mM imidazole, 0.1% Triton X-100.
-
Elution Buffer: 200 mM imidazole in 5% SDS, 100 mM Tris-HCl pH 6.8, 0.1% bromophenol blue, 10% glycerol.
-
Affinity Resin: Nickel-NTA agarose (B213101) beads.
-
Antibodies:
-
Primary: anti-HA antibody, anti-Flag antibody, anti-His antibody.
-
Secondary: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk in TBST), ECL substrate.
Procedure:
-
Cell Seeding and Transfection: a. Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection. b. Co-transfect the cells with plasmids encoding His-Ub, HA-p27, and Flag-Skp2 using a suitable transfection reagent according to the manufacturer's instructions. Include appropriate controls, such as a vector control for Skp2.
-
Cell Treatment: a. At 24-48 hours post-transfection, treat the cells with 10-20 µM MG132 for 4-6 hours to inhibit proteasomal degradation and allow for the accumulation of ubiquitinated proteins. b. If testing an inhibitor, add the compound at the desired concentration along with MG132.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly on the plate by adding 1 ml of denaturing Lysis Buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate briefly to shear genomic DNA and reduce viscosity. e. Centrifuge at 12,000 x g for 15 minutes at room temperature to pellet cell debris.
-
Affinity Purification of Ubiquitinated Proteins: a. Transfer the supernatant to a new tube containing pre-washed Nickel-NTA agarose beads. b. Incubate for 2-4 hours at room temperature on a rotator to allow for the binding of His-tagged ubiquitinated proteins. c. Pellet the beads by centrifugation (2,000 x g for 2 minutes) and discard the supernatant. d. Wash the beads twice with 1 ml of Wash Buffer 1. e. Wash the beads twice with 1 ml of Wash Buffer 2.
-
Elution: a. After the final wash, remove all residual buffer. b. Add 50 µl of Elution Buffer to the beads and boil at 95°C for 5 minutes to elute the bound proteins. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted ubiquitinated proteins.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. c. Incubate the membrane with the primary antibody (e.g., anti-HA to detect ubiquitinated p27) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Detect the protein bands using an ECL substrate and an imaging system. A characteristic ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination.
Troubleshooting:
-
No or weak ubiquitination signal:
-
Increase the amount of transfected plasmid DNA.
-
Optimize the concentration and duration of MG132 treatment.
-
Ensure complete cell lysis under denaturing conditions to inactivate deubiquitinating enzymes (DUBs).
-
-
High background:
-
Increase the number and stringency of the washes.
-
Ensure the use of denaturing conditions throughout the purification process.
-
-
Non-specific bands:
-
Use highly specific primary antibodies.
-
Optimize antibody dilutions.
-
By following this detailed protocol, researchers can effectively measure the in vivo E3 ligase activity of Skp2 and investigate the mechanisms regulating its function in health and disease.
References
- 1. The Skp2-SCF E3 ligase regulates Akt ubiquitination, glycolysis, Herceptin sensitivity and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKP2 Contributes to AKT Activation by Ubiquitination Degradation of PHLPP1, Impedes Autophagy, and Facilitates the Survival of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols for Targeting Skp1 in Novel Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phase kinase-associated protein 1 (Skp1) is a critical adaptor protein within the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cellular protein homeostasis by targeting a wide array of regulatory proteins for ubiquitination and subsequent proteasomal degradation.[3] The substrates of SCF complexes include numerous proteins integral to cell cycle progression, signal transduction, and DNA damage response.[4][5]
In many human cancers, including lung, breast, prostate, and colon cancer, Skp1 is overexpressed, and this has been correlated with poor patient prognosis.[6][7] The elevated levels of Skp1 can stabilize and enhance the activity of oncogenic F-box proteins, such as Skp2, leading to the degradation of tumor suppressor proteins like p27 and p21.[6][8] This disruption of the normal cell cycle control contributes to uncontrolled cell proliferation and tumor progression. Consequently, Skp1 has emerged as a promising target for the development of novel anticancer therapeutics.[2][4]
These application notes provide an overview of Skp1's role in cancer and detail protocols for key experiments to investigate Skp1 as a therapeutic target.
Skp1 and the SCF Complex: A Central Role in Protein Degradation
The SCF complex is a multi-subunit E3 ubiquitin ligase composed of four core components:
-
Skp1: An adaptor protein that bridges the F-box protein to the rest of the complex.
-
Cullin-1 (Cul1): A scaffold protein that provides the structural backbone of the complex.
-
F-box protein: A substrate recognition subunit. There are approximately 69 F-box proteins in humans, each responsible for recognizing specific target proteins.[5]
-
Rbx1 (RING-box protein 1): A small RING-finger domain protein that recruits the E2 ubiquitin-conjugating enzyme.
The specificity of the SCF complex is determined by the particular F-box protein incorporated, which binds to specific substrates, often in a phosphorylation-dependent manner.
Skp1 as an Anticancer Drug Target
The dependence of numerous oncogenic pathways on the proper functioning of the SCF complex makes Skp1 an attractive target for therapeutic intervention. Inhibition of Skp1 can disrupt the assembly and function of multiple oncogenic SCF complexes simultaneously.[4] Small molecule inhibitors targeting Skp1 have been developed and have shown preclinical efficacy in various cancer models.[6][9][10] These inhibitors often work by disrupting the interaction between Skp1 and F-box proteins like Skp2, leading to the accumulation of tumor suppressor proteins and subsequent cancer cell death.[8][9]
Quantitative Data on Skp1 Inhibitors
The following tables summarize the in vitro efficacy and binding affinities of known Skp1 inhibitors.
Table 1: In Vitro Antiproliferative Activity of Skp1 Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 6-O-angeloylplenolin (6-OAP) | A549 | Non-small cell lung cancer | 2.29 | [6] |
| H1975 | Non-small cell lung cancer | 3.14 | [6] | |
| HepG2 | Liver cancer | 4.68 | [6] | |
| SGC-7901 | Gastric cancer | 3.92 | [6] | |
| MCF-7 | Breast cancer | 5.31 | [6] | |
| K562 | Leukemia | 6.87 | [6] | |
| U937 | Myeloma | 9.31 | [6] | |
| HCT-116 | Colorectal cancer | 22.4 | [11] | |
| GH501 | NCI-60 Panel | Various | Nanomolar potency | [9][12] |
| mCRPC cell lines | Metastatic castration-resistant prostate cancer | Nanomolar potency | [7][9] | |
| Z0933M | A549 | Non-small cell lung cancer | ~0.5 (EC50) | [10] |
Table 2: Binding Affinity of Skp1 Inhibitors
| Compound | Target | Assay Method | Binding Affinity (Kd/Ki) | Reference |
| Z0933M | Skp1 | Surface Plasmon Resonance imaging (SPRi) | 54.7 ± 6.68 nM (Kd) | [10] |
| Z0933M | Skp1 | Fluorescence Polarization (FP) | 231 ± 18 nM (Ki) | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SCF signaling pathway, the mechanism of Skp1 inhibitors, and a general workflow for Skp1-targeted drug discovery.
Caption: The SCF ubiquitin ligase signaling pathway.
Caption: Mechanism of action of Skp1 inhibitors.
Caption: Skp1-targeted anticancer drug discovery workflow.
Experimental Protocols
siRNA-Mediated Knockdown of Skp1
Objective: To specifically reduce the expression of Skp1 in cancer cells to study its functional role.
Materials:
-
Human cancer cell line (e.g., A549)
-
Skp1-specific siRNA oligonucleotides (a pool of 3 target-specific siRNAs is recommended for higher efficiency)
-
Example sequences can be commercially obtained.
-
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for Western blotting (lysis buffer, primary antibodies against Skp1 and a loading control like GAPDH, secondary antibodies)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: a. In a sterile microcentrifuge tube, dilute 20 pmol of Skp1 siRNA or control siRNA in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Transfection: a. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation. b. Add the siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and perform Western blotting to confirm the reduction in Skp1 protein levels compared to the control siRNA-treated cells.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Skp1 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Skp1 inhibitor (e.g., 6-OAP, GH501)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Skp1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
Objective: To evaluate the long-term effect of Skp1 inhibition on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
Skp1 inhibitor
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Skp1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C, changing the medium with fresh inhibitor every 2-3 days.
-
Colony Staining: a. When colonies are visible, wash the wells with PBS. b. Fix the colonies with 100% methanol (B129727) for 15 minutes. c. Stain the colonies with crystal violet solution for 20 minutes.
-
Data Analysis: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells) in each well.
Co-Immunoprecipitation (Co-IP) of Skp1 and Skp2
Objective: To determine if a Skp1 inhibitor disrupts the interaction between Skp1 and its binding partner Skp2.
Materials:
-
Cancer cells treated with a Skp1 inhibitor or vehicle control
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Anti-Skp1 antibody for immunoprecipitation
-
Anti-Skp2 antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
IgG control antibody
-
Reagents for Western blotting
Protocol:
-
Cell Lysis: Lyse the treated and control cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysates with the anti-Skp1 antibody or an IgG control overnight at 4°C with gentle rotation. b. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
Elution and Western Blotting: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Skp2 antibody to detect the co-immunoprecipitated Skp2.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a Skp1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A549)
-
Matrigel
-
Skp1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Skp1 inhibitor or vehicle control according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). For example, a study might use a dose of 25 mg/kg administered daily.[8]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Skp1 represents a compelling target for the development of novel anticancer drugs due to its central role in the SCF E3 ubiquitin ligase complex and its frequent dysregulation in cancer. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of targeting Skp1. Further research into the development of potent and specific Skp1 inhibitors holds promise for expanding the arsenal (B13267) of targeted cancer therapies.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Virtual drug design: Skp1-Skp2 inhibition targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skp1: Implications in cancer and SCF-oriented anti-cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Skp1 in lung cancer: clinical significance and therapeutic efficacy of its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Skp1 inhibitor has potent preclinical efficacy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small-molecule Skp1 inhibitor elicits cell death by p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GH-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes: The Role of Skp2 in Cancer Drug Resistance
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1] As the substrate recognition subunit, Skp2 targets various cellular proteins for ubiquitination and subsequent proteasomal degradation.[2] A primary and well-studied target of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1.[3][4] By promoting the degradation of p27, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle.[5] Overexpression of Skp2 is a common feature in numerous human cancers and is frequently associated with increased tumor malignancy, poor prognosis, and the development of therapeutic resistance.[6][7][8] These application notes provide an overview of the mechanisms by which Skp2 contributes to drug resistance and offer detailed protocols for studying its function in a research setting.
Key Mechanisms of Skp2-Mediated Drug Resistance
Skp2 promotes drug resistance through a variety of mechanisms, including deregulation of the cell cycle, inhibition of apoptosis, enhancement of DNA damage repair, and activation of pro-survival signaling pathways.
1.1. Skp2-p27 Axis and Cell Cycle Control The canonical function of Skp2 is the degradation of the cell cycle inhibitor p27.[4] High levels of Skp2 lead to low levels of p27, allowing cancer cells to bypass cell cycle checkpoints that would normally be activated by chemotherapy-induced damage.[3] This unchecked proliferation in the presence of cytotoxic agents is a fundamental mechanism of resistance. The degradation of p27 by the SCF-Skp2 complex requires a co-factor, Cks1, and is dependent on the prior phosphorylation of p27.[5][9]
Caption: The Skp2-p27 signaling axis in cell cycle progression.
1.2. The Akt-Skp2 Positive Feedback Loop The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. Akt positively regulates Skp2 at the transcriptional, translational, and post-translational levels.[6] Akt can phosphorylate Skp2 on Ser72, which stabilizes Skp2 by preventing its degradation by another E3 ligase, APC/Cdh1.[6][9] In turn, Skp2 can mediate K63-linked (non-degradative) ubiquitination of Akt, which promotes Akt's recruitment to the cell membrane and its subsequent activation.[9] This positive feedback loop enhances cell survival signals, contributing to resistance against various therapies, including PI3K inhibitors and EGFR-targeted therapies.[6][10]
Caption: The positive feedback loop between Akt and Skp2.
1.3. Enhanced DNA Damage Response (DDR) Many conventional chemotherapies and radiotherapy function by inducing extensive DNA damage. Skp2 can contribute to resistance by enhancing DNA damage repair mechanisms.[6][7] In response to DNA double-strand breaks, Skp2 can promote the K63-linked ubiquitination of key DDR proteins like NBS1.[11] This non-proteolytic ubiquitination acts as a scaffold, facilitating the recruitment and activation of the ATM kinase, a crucial step in orchestrating the DNA repair process.[11][12] By accelerating DNA repair, Skp2 allows cancer cells to survive otherwise lethal treatments.
Caption: Skp2's role in the DNA Damage Response (DDR).
Skp2 Expression and Correlation with Drug Resistance
Elevated Skp2 expression has been clinically and experimentally linked to resistance to a wide array of cancer therapies.[6] The following table summarizes key quantitative findings from various studies.
| Cancer Type | Drug(s) | Key Quantitative Finding | Reference |
| Breast Cancer | Doxorubicin-based (CAF) | High preoperative Skp2 expression was associated with resistance in 94% of patients. | [13] |
| Prostate Cancer | Paclitaxel | Skp2 expression is inversely correlated with p27 in paclitaxel-resistant cell lines. | [6][12] |
| Multiple Myeloma | Bortezomib, Dexamethasone | Skp2 expression is significantly higher in drug-resistant MM cell lines compared to sensitive lines. | [5] |
| Lung Cancer | Cisplatin (B142131) | Skp2 inhibition may reverse cisplatin resistance. | [11][14] |
| NSCLC | Gefitinib (EGFR TKI) | Skp2 phosphorylation by AMPK contributes to Gefitinib resistance. | [6] |
| Various Cancers | PI3K/mTOR Inhibitors | Skp2 levels are a key determinant of antitumor responses to mTOR inhibitors like Rapamycin. | [6] |
Experimental Protocols for Studying Skp2 in Drug Resistance
This section provides standardized protocols for investigating the role of Skp2 in cancer drug resistance.
3.1. Protocol: Genetic Modulation of Skp2 (siRNA Knockdown)
This protocol describes the transient knockdown of Skp2 using small interfering RNA (siRNA) to assess its impact on drug sensitivity.
Methodology:
-
Cell Seeding: Seed cancer cells in 6-well plates (for protein analysis) and 96-well plates (for viability assays) at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute Skp2-targeting siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours. Subsequently, replace the transfection medium with complete growth medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for Skp2 protein knockdown.
-
Verification: Harvest cells from a parallel 6-well plate to verify knockdown efficiency via Western Blot (Protocol 3.2).
-
Drug Treatment: Add serial dilutions of the chemotherapeutic agent to the transfected cells in the 96-well plates.
-
Viability Assessment: After 48-72 hours of drug treatment, assess cell viability using an MTT or similar colorimetric assay (Protocol 3.3).
Caption: Workflow for Skp2 knockdown and drug sensitivity testing.
3.2. Protocol: Analysis of Protein Expression by Western Blot
Methodology:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Skp2 (or p27, Akt, etc.) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
3.3. Protocol: Assessment of Drug Sensitivity (MTT Assay)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the desired drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
3.4. Protocol: Analysis of Apoptosis by Flow Cytometry
Methodology:
-
Cell Treatment: Treat cells with the drug of interest and/or a Skp2 inhibitor for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Experimental workflow for apoptosis analysis via flow cytometry.
Targeting Skp2 to Overcome Drug Resistance
The central role of Skp2 in promoting cancer progression and drug resistance makes it an attractive therapeutic target.[15][16][17] Several small-molecule inhibitors have been developed to disrupt the function of the SCF-Skp2 complex. These inhibitors often work by blocking the interaction between Skp2 and its substrate-binding partner Cks1 or the core SCF component Skp1.[1][15] Inhibition of Skp2 leads to the accumulation of its substrates like p27, resulting in cell cycle arrest, senescence, and apoptosis.[15][18]
| Inhibitor | Mechanism of Action | Effect on Skp2 Pathway | Impact on Drug Sensitivity | Reference |
| SkpinC1 | Blocks the Skp2/Cks1 binding site. | Inhibits Skp2-mediated p27 degradation. | Synergistically enhances the sensitivity of multiple myeloma patient samples to bortezomib. | [5] |
| Compound #25 | Disrupts the Skp2-Skp1 interaction. | Stabilizes p27; suppresses Akt signaling. | Enhances sensitivity of prostate cancer cells to chemotherapeutic drugs like doxorubicin. | [15][18] |
| Natural Compounds (e.g., Curcumin, Quercetin) | Down-regulate Skp2 expression. | Leads to increased FOXO1 and p27. | Can synergistically enhance cell growth inhibition by tamoxifen (B1202) and paclitaxel. | [19] |
Skp2 is a multifaceted oncoprotein that contributes significantly to cancer drug resistance through its influence on cell cycle regulation, apoptosis, DNA repair, and pro-survival signaling. Understanding these mechanisms is crucial for developing novel therapeutic strategies. The protocols outlined here provide a framework for researchers to investigate Skp2's role in specific cancer models and to evaluate the efficacy of Skp2 inhibitors as a means to overcome therapeutic resistance. Targeting Skp2, either alone or in combination with existing chemotherapies, represents a promising approach to improve patient outcomes.[4][18]
References
- 1. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skp2: A critical molecule for ubiquitination and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting of SKP2 to combat drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of SKP2 in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Skp2 Pathway: A Critical Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 12. Emerging Roles of SKP2 in Cancer Drug Resistance - ProQuest [proquest.com]
- 13. Over-expression of Skp2 is associated with resistance to preoperative doxorubicin-based chemotherapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. [PDF] Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression | Semantic Scholar [semanticscholar.org]
- 17. Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Skp2 is a Promising Therapeutic Target in Breast Cancer [frontiersin.org]
Chaperone-Assisted Folding of Outer Membrane Proteins using Skp: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria is a complex process that relies on a network of periplasmic chaperones to ensure proper folding and insertion into the outer membrane. One of the key players in this pathway is the seventeen kilodalton protein (Skp), a trimeric chaperone that prevents the aggregation of unfolded OMPs during their transit through the aqueous periplasm. Skp sequesters OMPs within a hydrophobic, cage-like structure, thereby maintaining them in a folding-competent state for delivery to the β-barrel assembly machinery (BAM) complex, which catalyzes their insertion into the outer membrane.[1][2][3] Understanding the mechanism of Skp-assisted OMP folding is crucial for developing novel antimicrobial strategies that target OMP biogenesis, a pathway essential for bacterial viability.[4] This document provides detailed application notes and experimental protocols for studying the chaperone activity of Skp.
Mechanism of Skp Action
Skp functions as a "holdase," binding to unfolded OMPs as they emerge from the Sec translocon in the inner membrane.[3] The Skp trimer forms a cavity that encapsulates the unfolded OMP, shielding its hydrophobic β-strands from the aqueous environment of the periplasm and preventing aggregation.[2][3] The interaction between Skp and OMPs is primarily driven by hydrophobic and electrostatic interactions.[3][5] Skp has a broad substrate specificity and can bind to OMPs of various sizes.[2] For larger OMPs that cannot be fully accommodated within a single Skp trimer, multiple Skp trimers can cooperate to sequester the substrate.[1][2] Once the Skp-OMP complex reaches the outer membrane, the OMP is transferred to the BAM complex for folding and insertion.[2][3] Skp also plays a role in quality control, where it can remove stalled OMP-BAM complexes and deliver defective OMPs to the periplasmic protease DegP for degradation.[6][7][8]
Key Signaling and Experimental Workflows
Quantitative Data Summary
The chaperone activity of Skp can be quantified by measuring its effect on the folding kinetics and aggregation of OMPs. The following tables summarize key quantitative data from studies on Skp-assisted OMP folding.
Table 1: Stoichiometry of Skp-OMP Complexes for Folding Inhibition
| Outer Membrane Protein (OMP) | Number of β-strands | Skp:OMP Molar Ratio for Folding Inhibition | Reference |
| tOmpA | 8 | 2:1 | [2] |
| PagP | 8 | 2:1 | [2] |
| OmpF | 16 | 4:1 | [2] |
| tBamA | 16 | 4:1 | [2] |
Table 2: Kinetic Parameters of Skp-OMP Interaction
| OMP | Interaction Parameter | Value | Method | Reference |
| OmpC | Dissociation Constant (Kd) for OmpC·Skp3 | (5.5 ± 0.4) × 10² pM | Not specified | [9] |
| OmpC | Dissociation Constant (Kd) for OmpC·(Skp3)2 | 1.2 ± 0.4 µM | Not specified | [9] |
| OmpA | Time constant (τ₁) for Skp-K55C-Cy3 binding | 38.6 ± 2.7 ms | Stopped-flow fluorescence | [5] |
| OmpA | Time constant (τ₁) for Skp-E82C-Cy3 binding | 61.7 ± 4.2 ms | Stopped-flow fluorescence | [5] |
| OmpA | Time constant (τ₁) for Skp-D128C-Cy3 binding | 104.7 ± 7.3 ms | Stopped-flow fluorescence | [5] |
| OmpC | Time constant (τ₁) for Skp-K55C-Cy3 binding | 82.6 ± 5.5 ms | Stopped-flow fluorescence | [5] |
| OmpC | Time constant (τ₁) for Skp-E82C-Cy3 binding | 125.0 ± 7.8 ms | Stopped-flow fluorescence | [5] |
| OmpC | Time constant (τ₁) for Skp-D128C-Cy3 binding | 188 ± 12 ms | Stopped-flow fluorescence | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Skp
This protocol is adapted from previously published methods.[2][5]
1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged Skp gene. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-5 hours at 37°C or overnight at a lower temperature (e.g., 20°C).[2][5] d. Harvest the cells by centrifugation.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole).[5] b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation to remove cell debris.
3. Purification: a. Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged Skp with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). d. (Optional) If required, remove the His-tag by digestion with a specific protease (e.g., thrombin) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and undigested protein.[2] e. Further purify the protein by size-exclusion chromatography to obtain a homogenous sample. f. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro OMP Folding and Aggregation Assay
This protocol is based on established methods for monitoring OMP folding and aggregation.[2][3][5]
1. Preparation of Unfolded OMP: a. Express and purify the target OMP, often as inclusion bodies.[10][11] b. Solubilize the purified OMP in a buffer containing 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride to ensure complete denaturation.[2][12]
2. Folding Assay (Tryptophan Fluorescence): a. Prepare a reaction mixture containing buffer (e.g., PBS, pH 7.4) and liposomes (e.g., diC₁₁:₀PC).[2] b. To study the effect of Skp, pre-incubate the unfolded OMP with varying molar ratios of purified Skp for a defined period (e.g., 30 minutes) at room temperature. c. Initiate the folding reaction by diluting the unfolded OMP (or the Skp-OMP complex) into the reaction mixture to a final low concentration of urea (e.g., <0.3 M).[2] d. Monitor the folding process by measuring the increase in tryptophan fluorescence emission over time using a fluorometer. The excitation wavelength is typically around 295 nm, and the emission is scanned from 310 to 400 nm.[2]
3. Aggregation Assay (Light Scattering): a. Prepare a reaction mixture in a suitable buffer (e.g., PBS, pH 7.4). b. To test the anti-aggregation activity of Skp, add purified Skp to the reaction mixture. c. Initiate aggregation by diluting the unfolded OMP into the reaction mixture. d. Monitor aggregation by measuring the increase in light scattering at a specific wavelength (e.g., 360 nm or 380 nm) over time using a spectrophotometer or fluorometer.[3][5]
Protocol 3: Functional Assay of Refolded OMPs (Ion Channel Activity)
This protocol provides a method to assess the functionality of in vitro refolded OMPs, using OmpA as an example.[13][14]
1. Refolding of OMP into Liposomes: a. Follow the in vitro folding protocol (Protocol 2) to refold the OMP into liposomes.
2. Planar Lipid Bilayer Formation: a. Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments. b. The lipid solution used for bilayer formation should be similar in composition to the liposomes used for refolding.
3. Incorporation of OMP-containing Liposomes: a. Add the liposomes containing the refolded OMP to one of the aqueous compartments (the cis side). b. The liposomes will fuse with the planar bilayer, incorporating the OMP into the membrane.
4. Single-Channel Conductance Measurement: a. Apply a transmembrane voltage and measure the ionic current flowing through the bilayer using a patch-clamp amplifier. b. The incorporation of a functional OMP channel will result in discrete steps in the current, corresponding to the opening and closing of single channels. c. Analyze the conductance of the channels to determine if the OMP has folded into its native, functional conformation. For OmpA, two distinct conductance states may be observed.[13]
Applications in Drug Development
The essential role of Skp and the OMP biogenesis pathway in the survival of Gram-negative bacteria makes it an attractive target for the development of novel antibiotics.[4]
-
High-Throughput Screening: The in vitro folding and aggregation assays described above can be adapted for high-throughput screening of small molecule libraries to identify inhibitors of Skp-OMP interactions or Skp's chaperone function.
-
Target Validation: Understanding the specific interactions between Skp and its OMP substrates can aid in the rational design of molecules that disrupt these interactions, leading to OMP misfolding and aggregation, and ultimately, bacterial cell death.
-
Biotechnological Applications: Skp can be utilized as a tool in biotechnology to improve the yield of correctly folded recombinant OMPs, which are often difficult to express and purify in their native conformation.[3][15]
By providing a deeper understanding of the molecular mechanisms of chaperone-assisted OMP folding, the protocols and information presented here aim to facilitate research in bacterial cell biology and accelerate the discovery of new therapeutic agents.
References
- 1. Skp is a multivalent chaperone of outer-membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GtR [gtr.ukri.org]
- 5. Direct Observation of the Uptake of Outer Membrane Proteins by the Periplasmic Chaperone Skp | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. The sacrificial adaptor protein Skp functions to remove stalled substrates from the β-barrel assembly machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sacrificial adaptor protein Skp functions to remove stalled substrates from the β-barrel assembly machine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Role of Extracellular Loops in the Folding of Outer Membrane Protein X (OmpX) of Escherichia coli [frontiersin.org]
- 11. Refold - Outer membrane protein A [pford.info]
- 12. pnas.org [pnas.org]
- 13. Refolded outer membrane protein A of Escherichia coli forms ion channels with two conductance states in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Refolded Outer Membrane Protein A of Escherichia coliForms Ion Channels with Two Conductance States in Planar Lipid Bilayers* | Semantic Scholar [semanticscholar.org]
- 15. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Skp1/Skp2 Protein Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of recombinant Skp1/Skp2 protein complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of the Skp1/Skp2 complex.
Question: I am observing very low or no expression of Skp1 and/or Skp2. What are the potential causes and solutions?
Answer:
Low or undetectable expression levels are a common hurdle in recombinant protein production. Several factors related to your expression vector, host system, and induction conditions could be the cause.
-
Codon Usage Bias: The codon usage of human Skp1 and Skp2 genes may not be optimal for expression in E. coli. This can lead to translational stalling and premature termination, resulting in truncated or no full-length protein.
-
Solution: We recommend codon optimization of the Skp1 and Skp2 sequences for the expression host (e.g., E. coli).[1][2][3] Several online tools and commercial services are available for this purpose. Alternatively, using an E. coli strain engineered to express tRNAs for rare codons, such as Rosetta(DE3), can also improve expression.[4]
-
-
Plasmid Integrity: Errors in your plasmid construct, such as frameshift mutations or premature stop codons, will prevent the expression of the full-length proteins.
-
Solution: Sequence-verify your expression constructs to ensure the coding sequences of Skp1 and Skp2 are correct and in-frame with any purification tags.[5]
-
-
Protein Toxicity: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low protein yields.
-
Inefficient Induction: Suboptimal induction conditions can lead to poor expression.
-
Solution: Optimize the cell density at the time of induction (typically OD600 of 0.6-0.8), the concentration of the inducing agent, and the post-induction incubation time and temperature.[5]
-
Question: My expressed Skp1/Skp2 complex is mostly insoluble and found in inclusion bodies. How can I improve its solubility?
Answer:
Protein insolubility and the formation of inclusion bodies are often due to improper folding and aggregation of the recombinant proteins.
-
Expression Temperature: High expression temperatures can accelerate protein synthesis, overwhelming the cellular folding machinery and leading to aggregation.
-
Solution: Lowering the induction temperature to 15-20°C can slow down protein expression, allowing more time for proper folding and increasing the yield of soluble protein.[7]
-
-
Co-expression Strategy: Expressing Skp1 and Skp2 individually may lead to insolubility, as they naturally function as a complex. Skp2, in particular, can be unstable in the absence of Skp1.[8]
-
Solution: Co-expressing Skp1 and Skp2 from a single vector with compatible promoters or from two separate vectors with different antibiotic resistance markers can promote the formation of the soluble complex. Several studies have successfully used co-expression systems to produce stable Skp1-Skp2 complexes.[9]
-
-
Solubility-Enhancing Tags: Fusion tags can improve the solubility and folding of recombinant proteins.
-
Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of Skp1 or Skp2. These tags can be cleaved off after purification if necessary.[7]
-
-
Lysis Buffer Composition: The composition of the lysis buffer can significantly impact protein solubility.
-
Solution: Optimize the pH and ionic strength of your lysis buffer.[10] The addition of additives such as glycerol (B35011) (typically 5-10%), non-ionic detergents (e.g., Triton X-100 or Tween-20), and reducing agents like DTT or TCEP can also help maintain protein solubility.[10][11]
-
Question: I observe significant degradation of my Skp1/Skp2 complex during purification. How can I prevent this?
Answer:
Protein degradation is primarily caused by proteases released from the host cells during lysis.
-
Protease Inhibitors: The absence or insufficient concentration of protease inhibitors can lead to the rapid degradation of your target proteins.
-
Protein Stability: The Skp1/Skp2 complex itself may have inherent stability issues, particularly Skp2, which is a target for proteasomal degradation.[13][14][15] While the ubiquitin-proteasome system is absent in bacteria, endogenous bacterial proteases can still contribute to degradation.
-
Solution: Work quickly during purification and consider strategies to stabilize the complex. The presence of Skp1 is known to stabilize Skp2.[8] Maintaining a suitable buffer pH and ionic strength is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for the Skp1/Skp2 complex?
A1: E. coli is a commonly used and cost-effective system. Strains like BL21(DE3) are suitable, and co-expression from compatible vectors is recommended for complex formation and stability. For potentially toxic proteins, consider strains with tighter control over basal expression, such as BL21-AI or those carrying the pLysS plasmid.[5][6] Baculovirus expression in insect cells is another excellent option that has been successfully used for producing the Skp1/Skp2 complex, often resulting in properly folded and functional protein.[11][16][17]
Q2: Should I express Skp1 and Skp2 separately or co-express them?
A2: Co-expression is highly recommended. Skp1 and Skp2 form a stable complex, and co-expression can significantly improve the solubility and stability of Skp2.[8][9] This can be achieved using a single vector containing both genes or by co-transforming two separate vectors.
Q3: Are there any specific buffer conditions that are optimal for Skp1/Skp2 purification?
A3: A common buffer composition for purification includes a buffering agent such as Tris-HCl or HEPES at a pH of 7.5-8.0, NaCl at a concentration of 150-300 mM to reduce non-specific binding, and a reducing agent like DTT or TCEP at 1 mM.[9][18] Adding 10% glycerol can help with protein stability.[11]
Q4: My final yield of the Skp1/Skp2 complex is still low after troubleshooting. What else can I try?
A4: If you have optimized expression and purification conditions and the yield is still low, consider the possibility that the complex is not forming efficiently. You could try different fusion tags on each protein to facilitate co-purification. Another advanced strategy is to co-express other components of the SCF complex, such as Cul1 and Rbx1, which may further stabilize the Skp1/Skp2 interaction.[19]
Quantitative Data Summary
The following table summarizes typical expression conditions and reported yields for the recombinant Skp1/Skp2 complex from the literature. Note that yields can vary significantly based on the specific constructs, expression systems, and purification protocols used.
| Expression System | Construct Details | Induction Conditions | Purification Method | Reported Yield | Reference |
| E. coli | Co-expression of Skp1 and Skp2N (residues 1-140) | Not specified | Glutathione affinity and Size Exclusion Chromatography | Not explicitly quantified, but sufficient for complex formation studies | [9] |
| Insect Cells (Sf21) | Co-expression of human Skp1 and Skp2 | Baculovirus infection | Not specified | >85% purity, concentration-dependent activity | [11] |
| Insect Cells (5B) | Co-expression of Roc1/HA-Cul1/His-Skp1/Skp2 | Baculovirus infection | Nickel-agarose chromatography | Sufficient for in vitro ubiquitylation assays | [16] |
| HEK293 | Co-expression of Cul1/Skp1/Skp2/Rbx1 | Transient transfection | Affinity purification | ≥80% purity | [19] |
Experimental Protocols
Detailed Methodology for Co-expression and Purification of His-tagged Skp1 and GST-tagged Skp2 in E. coli
This protocol provides a starting point for the production of the Skp1/Skp2 complex. Optimization may be required for specific constructs and laboratory conditions.
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with pET-based vectors containing His-tagged Skp1 and GST-tagged Skp2.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB medium containing antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Glutathione Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated GST-affinity column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP).
-
Elute the GST-Skp2/His-Skp1 complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, 20 mM reduced glutathione).
-
-
(Optional) Tag Cleavage:
-
If desired, cleave the GST tag using a site-specific protease (e.g., PreScission Protease or TEV protease) during dialysis against a suitable buffer.
-
-
Nickel Affinity Chromatography (IMAC):
-
Dilute the eluate from the GST column (or the tag-cleaved sample) 1:3 with IMAC Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the sample onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the Skp1/Skp2 complex with IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluate from the IMAC step.
-
Load the concentrated sample onto a SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions corresponding to the Skp1/Skp2 complex.
-
Analyze fractions by SDS-PAGE to assess purity.
-
-
Visualizations
Caption: Troubleshooting workflow for low recombinant Skp1/Skp2 yield.
Caption: Experimental workflow for Skp1/Skp2 complex purification.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. neb.com [neb.com]
- 8. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discriminative SKP2 Interactions with CDK-Cyclin Complexes Support a Cyclin A-Specific Role in p27KIP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. rndsystems.com [rndsystems.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. Degradation of the SCF component Skp2 in cell-cycle phase G1 by the anaphase-promoting complex [ideas.repec.org]
- 15. The F-box protein Skp2 is a ubiquitylation target of a Cul1-based core ubiquitin ligase complex: evidence for a role of Cul1 in the suppression of Skp2 expression in quiescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. bpsbioscience.com [bpsbioscience.com]
Optimizing buffer conditions for bacterial Skp purification to prevent aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of bacterial Skp protein while minimizing aggregation.
Troubleshooting Guide
Issue: this compound is aggregating during purification.
Protein aggregation is a common challenge during purification. The following sections provide potential causes and solutions to address Skp aggregation at different stages of the purification workflow.
Lysis Stage
| Potential Cause | Recommended Solution |
| High local protein concentration upon cell lysis. | Increase the volume of lysis buffer to reduce the overall protein concentration.[1] |
| Inefficient cell lysis leading to protein overheating. | Optimize sonication parameters (e.g., shorter bursts, cooling on ice between cycles) or consider alternative lysis methods like French press. |
| Oxidation of cysteine residues. | While Skp has a low cysteine content, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the lysis buffer can be beneficial. TCEP (tris(2-carboxyethyl)phosphine) is a good alternative as it is more stable.[2] |
Chromatography Stage (e.g., Affinity, Ion Exchange)
| Potential Cause | Recommended Solution |
| Inappropriate buffer pH. | The pH of the buffer should be at least 1 unit away from Skp's isoelectric point (pI) to ensure the protein is charged and soluble. The pI of E. coli Skp is approximately 9.5. Therefore, a buffer pH between 7.0 and 8.5 is generally recommended. |
| Suboptimal salt concentration. | Salt concentration affects electrostatic interactions. Both low and high salt concentrations can promote aggregation.[2] Start with a moderate salt concentration (e.g., 150 mM NaCl) and screen for the optimal concentration. |
| Non-specific binding and aggregation on the column. | For His-tagged Skp, optimizing the imidazole (B134444) concentration in the binding and wash buffers can reduce non-specific binding and on-column aggregation.[3] |
| Elution conditions are too harsh. | High concentrations of elution agents (e.g., imidazole) can sometimes contribute to aggregation. Consider a step or linear gradient elution to find the lowest concentration that effectively elutes Skp. |
Post-Purification (Concentration and Storage)
| Potential Cause | Recommended Solution |
| High protein concentration. | Concentrate the protein in stages, checking for aggregation at each step. If aggregation occurs, consider adding stabilizing excipients. |
| Freeze-thaw cycles. | Aliquot the purified Skp into single-use volumes to avoid repeated freezing and thawing. The addition of a cryoprotectant like glycerol (B35011) (e.g., 10-20%) can help prevent aggregation during freezing.[1] |
| Inadequate storage buffer. | The final storage buffer should be optimized for stability. This may involve screening different pH values, salt concentrations, and the addition of stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my Skp purification buffer?
A1: The optimal pH for your Skp purification buffer should be at least one pH unit away from its isoelectric point (pI) to maintain surface charge and prevent aggregation.[1] The theoretical pI of E. coli Skp is around 9.5. Therefore, a buffer with a pH in the range of 7.0 to 8.5 is a good starting point. It is recommended to perform a pH screening experiment to determine the optimal pH for your specific construct and conditions.
Q2: How does salt concentration affect Skp aggregation?
A2: Salt concentration plays a crucial role in protein solubility by modulating electrostatic interactions.[2] At low salt concentrations, electrostatic attractions between protein molecules can lead to aggregation. Conversely, at very high salt concentrations, a "salting-out" effect can occur, also causing aggregation.[4] The optimal salt concentration is protein-dependent. For Skp, starting with a physiological salt concentration, such as 150 mM NaCl, is advisable. You can then screen for the optimal concentration by testing a range of salt concentrations (e.g., 50 mM to 500 mM).
Q3: My His-tagged Skp is aggregating on the Ni-NTA column. What can I do?
A3: Aggregation of His-tagged Skp on a Ni-NTA column can be due to several factors. A common issue is non-specific binding of other proteins or the Skp molecules to each other on the resin. To mitigate this, you can add a low concentration of imidazole (e.g., 20-40 mM) to your lysis and wash buffers. This helps to outcompete weakly binding contaminants and can reduce on-column aggregation. It is important to optimize the imidazole concentration, as too high a concentration can lead to premature elution of your His-tagged Skp.
Q4: Are there any additives I can use to prevent Skp from aggregating?
A4: Yes, several additives can be screened to find one that stabilizes your Skp preparation. Some common additives include:
-
Glycerol: Often used at 5-20% (v/v) to stabilize proteins and act as a cryoprotectant.[1]
-
Amino acids: Arginine and glutamate (B1630785) (often used together) can help to solubilize proteins and prevent aggregation.[2]
-
Non-denaturing detergents: Low concentrations of detergents like Triton X-100 or Tween 20 can help to keep hydrophobic proteins in solution.[2][5]
-
Reducing agents: DTT, BME, or TCEP can prevent the formation of incorrect disulfide bonds, although this is less of a concern for Skp which has few cysteine residues.[2]
Q5: Should I include EDTA in my lysis buffer?
A5: If you are purifying a His-tagged Skp using a nickel-based affinity resin (like Ni-NTA), you should avoid using EDTA in your lysis buffer. EDTA is a chelating agent that will strip the nickel ions from the column, preventing your protein from binding. If protease inhibition is a concern, you can use an EDTA-free protease inhibitor cocktail.
Quantitative Data: Buffer Compositions for Skp Purification
The following tables summarize buffer compositions that have been used in published protocols for the purification of bacterial Skp. These can serve as a starting point for developing and optimizing your own purification strategy.
Table 1: Buffer Compositions for Native Skp Purification (without His-tag)
| Purification Step | Buffer Component | Concentration | pH | Reference |
| Resuspension | Tris-HCl | 50 mM | 7.5 | [6] |
| EDTA | 5 mM | [6] | ||
| NaCl | 50 mM | [6] | ||
| Dialysis & Anion Exchange (Buffer A) | Tris-HCl | 20 mM | 8.0 | [6] |
| NaCl | 100 mM | [6] | ||
| Anion Exchange Elution (Buffer B) | Tris-HCl | 20 mM | 8.0 | [6] |
| NaCl | 750 mM | [6] |
Table 2: Buffer Compositions for His-tagged Skp Purification
| Purification Step | Buffer Component | Concentration | pH | Reference |
| Lysis/Binding Buffer | Tris-HCl | 25 mM | 7.2 | [6] |
| NaCl | 150 mM | [6] | ||
| Imidazole | 20 mM | [6] | ||
| Denaturation (on-column) | Tris-HCl | 25 mM | 7.2 | |
| Guanidine-HCl | 6 M | |||
| Elution Buffer | Tris-HCl | 25 mM | 7.2 | |
| Guanidine-HCl | 6 M | |||
| Imidazole | 0-500 mM gradient | |||
| Refolding (Dialysis) | Tris-HCl | 25 mM | 7.2 | |
| NaCl | 150 mM |
Experimental Protocols
Protocol 1: Purification of Native Skp from Periplasmic Extract
This protocol is adapted from a published method for purifying Skp without an affinity tag.[6]
-
Cell Lysis and Periplasmic Extraction:
-
Resuspend the cell pellet in 50 mM Tris-HCl, 5 mM EDTA, 50 mM NaCl, pH 7.5.
-
Add polymyxin (B74138) B sulfate (B86663) to a final concentration of 1 mg/mL and incubate for 1 hour at 4°C with gentle agitation.
-
Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic extract.
-
-
Anion Exchange Chromatography:
-
Dialyze the periplasmic extract overnight against 20 mM Tris-HCl, 100 mM NaCl, pH 8.0 (Buffer A).
-
Load the dialyzed sample onto a HiTrapQ anion exchange column equilibrated with Buffer A.
-
Wash the column with 5 column volumes of Buffer A.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B (20 mM Tris-HCl, 750 mM NaCl, pH 8.0).
-
-
Concentration and Storage:
-
Pool the fractions containing Skp and dialyze against 20 mM Tris-HCl, pH 8.0.
-
Concentrate the protein to the desired concentration using a centrifugal concentrator.
-
Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Purification of His-tagged Skp under Denaturing and Refolding Conditions
This protocol is suitable for His-tagged Skp that is expressed in inclusion bodies or is prone to aggregation during native purification.
-
Cell Lysis:
-
Resuspend the cell pellet in 25 mM Tris-HCl, 150 mM NaCl, 20 mM imidazole, pH 7.2, containing a protease inhibitor cocktail.
-
Lyse the cells using a cell disrupter or sonication.
-
-
Affinity Chromatography (Denaturing):
-
Centrifuge the lysate to remove cell debris.
-
Apply the supernatant to a HisTrap column.
-
Wash the column with lysis buffer.
-
Denature the protein on-column with 25 mM Tris-HCl, 6 M Guanidine-HCl, pH 7.2.
-
Elute the His-tagged Skp with a linear gradient of 0-500 mM imidazole in 25 mM Tris-HCl, 6 M Guanidine-HCl, pH 7.2.
-
-
Refolding and Storage:
-
Pool the fractions containing Skp.
-
Refold the protein by dialysis against 25 mM Tris-HCl, 150 mM NaCl, pH 7.2.
-
Concentrate the refolded protein and store at -80°C.
-
Visualizations
Caption: A generalized experimental workflow for bacterial Skp purification.
Caption: A logical diagram for troubleshooting this compound aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. storage.by.prom.st [storage.by.prom.st]
- 4. Salting-out and salting-in: competitive effects of salt on the aggregation behavior of soy protein particles and their emulsifying properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. neb.com [neb.com]
- 6. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Skp2 In Vitro Ubiquitination Assay: Technical Support Center
This guide provides troubleshooting for common problems encountered during Skp2 in vitro ubiquitination assays, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing no ubiquitination of my substrate (e.g., p27)?
There are several potential reasons for a complete lack of substrate ubiquitination. A systematic check of reagents and reaction conditions is crucial.
-
Inactive Components: One or more recombinant proteins (E1, E2, SCF-Skp2 complex) may be inactive. It is recommended to test each component's activity individually if possible.
-
Substrate Phosphorylation: Skp2-mediated ubiquitination of p27 is dependent on the phosphorylation of p27 at specific sites, such as Threonine 187.[1][2][3] Ensure that the substrate has been pre-phosphorylated, for instance by Cdk2/Cyclin E, before being used in the assay.[1][4]
-
Missing Components: Double-check that all necessary components were added to the reaction mixture, including ATP, ubiquitin, and the core components of the SCF-Skp2 complex (Skp1, Cul1, Rbx1, Skp2, and Cks1).[4]
-
Incorrect Buffer Conditions: The reaction buffer composition is critical. Ensure the pH, salt concentration, and necessary co-factors like MgCl2 are optimal.[4][5]
2. I see a high molecular weight smear, but it's also in my negative control (no E3 ligase). What does this mean?
This often points to E3-independent ubiquitination or autoubiquitination of other components.
-
E2 Autoubiquitination: Some E2 enzymes can undergo autoubiquitination. To test this, run a reaction with only E1, E2, ubiquitin, and ATP.
-
Contaminating E3 Ligases: Your recombinant proteins, particularly the E1 or E2 enzymes, might have contaminating E3 ligases. Using highly purified components is essential.
3. My Skp2 is showing strong autoubiquitination, but little to no substrate ubiquitination. How can I fix this?
Skp2 autoubiquitination is a known phenomenon.[6] If it is more prominent than substrate ubiquitination, consider the following adjustments:
-
Enzyme Concentrations: The ratio of E3 ligase to substrate is critical. Try titrating the concentration of the SCF-Skp2 complex. Lowering the E3 concentration while keeping the substrate concentration constant can sometimes favor substrate ubiquitination.
-
Incubation Time: A shorter incubation time might reduce the extent of autoubiquitination while still allowing for detectable substrate ubiquitination.
4. The ubiquitination ladder for my substrate is weak or only shows mono-ubiquitination. How can I promote polyubiquitination?
-
Increase Incubation Time: Longer incubation times can allow for the formation of longer ubiquitin chains.
-
Optimize Component Concentrations: The concentrations of E1, E2, and ubiquitin can influence the extent of polyubiquitination. Consider increasing the ubiquitin concentration.
-
Choice of E2 Enzyme: Different E2 enzymes have different efficiencies and can affect the type of ubiquitin linkage.[7] Ensure you are using an E2 enzyme compatible with Skp2 for polyubiquitination.
5. How do I confirm that the observed ubiquitination is specific to Skp2?
Specificity can be confirmed through several control experiments:
-
E3 Ligase Omission: A reaction without the SCF-Skp2 complex should not show substrate ubiquitination.[8][9]
-
Skp2 Inhibition: Use a known Skp2 inhibitor. The addition of the inhibitor should reduce or abolish substrate ubiquitination.[8]
-
Mutant Substrate: If the ubiquitination is phosphorylation-dependent, using a mutant substrate that cannot be phosphorylated (e.g., p27(T187A)) should prevent ubiquitination.[1][2][3]
Quantitative Data Summary
The optimal concentrations of reaction components can vary. The following table provides a general starting point for optimization.
| Component | Working Concentration Range | Notes |
| E1 Activating Enzyme | 5 - 100 nM | Can be titrated to find the optimal concentration. |
| E2 Conjugating Enzyme | 100 nM - 1 µM | The optimal concentration can depend on the specific E2 used. |
| SCF-Skp2 Complex (E3) | 20 - 200 nM | High concentrations may lead to increased autoubiquitination. |
| Substrate (e.g., p27) | 200 nM - 5 µM | Should be in excess relative to the E3 ligase. |
| Ubiquitin | 10 - 100 µM | Higher concentrations can promote polyubiquitination. |
| ATP | 2 - 10 mM | Essential for the E1 activation step. |
Experimental Protocols
Detailed Methodology for a Standard Skp2 In Vitro Ubiquitination Assay
This protocol is a general guideline and may require optimization.
1. Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant ubiquitin
-
Recombinant SCF-Skp2 complex (containing Skp1, Cul1, Rbx1, Skp2, and Cks1)[4]
-
Recombinant substrate (e.g., p27, pre-phosphorylated by Cdk2/Cyclin E)[4]
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)[4]
-
10X ATP Regeneration System (e.g., 100 mM Creatine Phosphate, 1 mg/mL Creatine Kinase)
-
100 mM ATP solution
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-substrate (e.g., anti-p27), anti-ubiquitin
2. Procedure:
-
Prepare a master mix of the common reagents (Buffer, ATP, Ubiquitin, E1, E2) on ice.
-
Set up the individual reactions in microcentrifuge tubes by combining the master mix with the substrate and the SCF-Skp2 complex.
-
For a negative control, set up a reaction without the SCF-Skp2 complex.
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for 30-90 minutes. The optimal time should be determined empirically.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate and/or ubiquitin. A successful reaction will show a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate.
Visualizations
References
- 1. docs.univr.it [docs.univr.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. E3 Ligases Determine Ubiquitination Site and Conjugate Type by Enforcing Specificity on E2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SCF Complex Co-Immunoprecipitation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of Skp, Cullin, F-box (SCF) complex co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the SCF complex and why is its co-immunoprecipitation challenging?
The SCF complex is a multi-protein E3 ubiquitin ligase that plays a critical role in targeting proteins for degradation by the 26S proteasome, thereby regulating numerous cellular processes, including the cell cycle.[1] It consists of three core subunits: Skp1, Cullin (specifically Cul1), and the RING-box protein Rbx1.[1] The substrate specificity of the complex is determined by a variable F-box protein, of which there are approximately 70 in humans.[1]
Co-immunoprecipitation of the entire SCF complex can be challenging due to several factors:
-
Transient Interactions: The interaction between the F-box protein and its substrate can be transient and often depends on post-translational modifications like phosphorylation.[1]
-
Dynamic Assembly: The SCF complex is subject to dynamic assembly and disassembly within the cell, regulated by factors such as CAND1, which facilitates the exchange of F-box proteins.[2][3]
-
Low Abundance: Some components of the complex or their substrates may be expressed at low levels.[4]
-
Lysis Conditions: Harsh lysis buffers can disrupt the protein-protein interactions essential for pulling down the entire complex.[5][6]
Q2: Which lysis buffer is most suitable for SCF complex co-IP?
The choice of lysis buffer is critical for preserving protein-protein interactions. While RIPA buffer is effective for whole-cell lysates, its stringent nature, containing ionic detergents like sodium deoxycholate and SDS, can denature proteins and disrupt the integrity of protein complexes.[5][6][7][8]
For co-IP of the SCF complex, a milder lysis buffer is generally recommended. A modified RIPA buffer without SDS or a lysis buffer based on non-ionic detergents like NP-40 or Triton X-100 is often preferred.[7][9] It is crucial to supplement any lysis buffer with protease and phosphatase inhibitors to prevent degradation and maintain the phosphorylation status of target proteins.[7][8] Sonication may also be necessary to ensure efficient lysis, especially for nuclear and membrane-bound proteins, without disrupting most protein complexes.[6]
Q3: How can I minimize non-specific binding in my SCF co-IP experiment?
Non-specific binding of proteins to the antibody or beads is a common issue in co-IP experiments. Several strategies can be employed to reduce background:
-
Pre-clearing the lysate: Incubating the cell lysate with beads (without the specific antibody) before the immunoprecipitation step can help remove proteins that non-specifically bind to the beads.[6]
-
Using a bead-only control: This control helps to identify proteins that bind non-specifically to the beads themselves.[6]
-
Optimizing washing steps: Increasing the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration) can help remove non-specifically bound proteins.[4][10]
-
Antibody selection: Using a highly specific monoclonal antibody can reduce off-target binding.
Q4: My target protein is expressed, but I'm not pulling down any interacting partners. What could be the problem?
There are several potential reasons for a failed co-IP experiment where the bait protein is successfully immunoprecipitated:
-
Weak or transient interactions: The interaction between your bait and its partners may be too weak to survive the lysis and washing steps.[4] Consider using a gentle lysis buffer and less stringent wash conditions.[9] Crosslinking agents can also be used to stabilize transient interactions.[9]
-
Low expression of interacting partners: The prey proteins may be expressed at levels below the detection limit of your assay.[4] Increasing the amount of starting material may help.
-
Epitope masking: The antibody's binding site on the bait protein might be blocked by the interacting protein.[4] Trying an antibody that recognizes a different epitope on the target protein could resolve this issue.
-
Incorrect cellular state: The interaction you are studying may only occur under specific cellular conditions or at a particular phase of the cell cycle. Ensure your cells are treated or synchronized appropriately.
Troubleshooting Guide
This table summarizes common problems encountered during SCF complex co-IP and provides potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal for the bait protein in the IP fraction | - Inefficient cell lysis.- Low expression of the bait protein.- Antibody not suitable for IP.- Protein degradation. | - Optimize lysis buffer; consider sonication.[6][11]- Increase the amount of starting cell lysate.[4]- Use an antibody validated for IP.- Add protease and phosphatase inhibitors to all buffers.[7][8] |
| Bait protein is immunoprecipitated, but no interacting partners (prey) are detected | - Protein-protein interactions disrupted by harsh lysis or wash buffers.- Weak or transient interactions.- Low abundance of prey proteins.- Epitope of the bait protein is masked by the interacting partner. | - Use a milder lysis buffer (e.g., non-ionic detergent-based).[5][6]- Reduce the stringency of wash buffers (lower salt/detergent concentration).[10]- Consider in vivo crosslinking to stabilize interactions.[9]- Increase the amount of starting material.- Use an antibody targeting a different region of the bait protein. |
| High background/non-specific bands | - Non-specific binding of proteins to the beads or antibody.- Insufficient washing.- Antibody concentration is too high. | - Pre-clear the lysate with beads before adding the primary antibody.[6]- Include a bead-only control and an isotype control antibody.[6][10]- Increase the number of washes or the stringency of the wash buffer.[4]- Titrate the antibody to determine the optimal concentration. |
| Heavy and light chains of the IP antibody obscure the results | - The secondary antibody used for Western blotting detects the primary antibody from the IP. | - Use an IP/Western blot antibody pair raised in different species.- Use light-chain specific secondary antibodies.- Covalently crosslink the antibody to the beads. |
Detailed Experimental Protocol: SCF Complex Co-Immunoprecipitation
This protocol provides a general framework for the co-immunoprecipitation of the SCF complex. Optimization of specific steps may be required for your particular target and cell type.
1. Cell Lysis
-
Harvest cultured cells (e.g., 1 x 107 cells) and wash them twice with ice-cold PBS.[11]
-
Resuspend the cell pellet in 1 mL of ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
2. Pre-Clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G magnetic beads to the whole-cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[6]
-
Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add the primary antibody specific to your SCF complex component of interest (the "bait" protein) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
4. Washing
-
Place the tube on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (this can be the same as the lysis buffer or a buffer with slightly different salt/detergent concentrations). After each wash, collect the beads with the magnetic rack and discard the supernatant.
5. Elution
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
The samples are now ready for analysis by Western blotting.
Visualizations
Caption: Structure of the SCF E3 Ubiquitin Ligase Complex.
Caption: General workflow for co-immunoprecipitation.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. Systemwide disassembly and assembly of SCF ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Off-Target Effects of Commonly Used Skp2 Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of commonly used S-phase kinase-associated protein 2 (Skp2) small molecule inhibitors. The content is structured in a question-and-answer format to address specific issues and provide practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used Skp2 small molecule inhibitors and their primary mechanisms of action?
A1: Several small molecule inhibitors have been developed to target the Skp2 E3 ubiquitin ligase. The most frequently cited in preclinical research include:
-
SZL-P1-41 (also known as Compound #25): This inhibitor functions by binding to the F-box domain of Skp2, which prevents its interaction with Skp1, a crucial step for the assembly of a functional SCF-Skp2 E3 ligase complex.[1][2] This disruption inhibits the ubiquitination of Skp2 substrates like p27 and Akt.
-
SKPin C1: This compound specifically targets the interaction between Skp2 and its substrate, p27.[3][4] By blocking this protein-protein interface, SKPin C1 prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation and cell cycle arrest.[3][5]
-
Other reported inhibitors: A variety of other compounds have been identified, including those that target the Skp2-Cks1 interaction or induce the degradation of Skp2 itself.[6][7] Natural compounds like curcumin (B1669340) and gentian violet have also been reported to inhibit Skp2, though they often have multiple targets.[3][8]
Q2: Is there quantitative data available on the off-target effects of common Skp2 inhibitors?
A2: Comprehensive, publicly available quantitative data, such as large-scale kinome profiling or broad selectivity panels with IC50 values against a wide range of off-targets, is limited for many commonly used Skp2 inhibitors, including SZL-P1-41 and SKPin C1.
Some natural product-derived Skp2 inhibitors, such as gentian violet and curcumin, are known to be promiscuous and have multiple biological targets.[3][8]
Q3: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned about them when using Skp2 inhibitors?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity or interference with assay technologies, rather than specific binding to the intended target. These compounds often contain reactive chemical motifs that can lead to false-positive results.[11]
It is crucial to evaluate whether a Skp2 inhibitor contains substructures associated with PAINS. The presence of such motifs does not definitively invalidate a compound, but it does warrant further validation using orthogonal assays to confirm a specific mechanism of action and rule out assay interference. To date, there is no widespread classification of common Skp2 inhibitors as PAINS, but researchers should remain vigilant, especially when encountering compounds with poor structure-activity relationships or activity in a wide range of unrelated assays.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with known Skp2 function.
-
Potential Cause: This is a primary indicator of a potential off-target effect. The observed phenotype might be due to the inhibitor interacting with one or more unintended proteins.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use a different Skp2 inhibitor with a distinct chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Genetic Validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout Skp2. If the phenotype is replicated, it confirms the involvement of Skp2. If the inhibitor still produces the phenotype in Skp2-depleted cells, it is likely an off-target effect.
-
Dose-Response Analysis: Determine if the phenotype is only observed at high inhibitor concentrations. Off-target effects are more common at higher doses where the inhibitor may bind to lower-affinity targets.
-
Rescue Experiment: If possible, overexpress a mutant version of Skp2 that does not bind the inhibitor. If this rescues the phenotype, it confirms the effect is on-target.
-
Issue 2: The inhibitor shows high cytotoxicity at concentrations required for Skp2 inhibition.
-
Potential Cause: The cytotoxicity may be a result of the inhibitor hitting essential off-target proteins, such as critical kinases or other enzymes.
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinase selectivity screen to identify any off-target kinases that are inhibited by your compound. This can be done through commercial services.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA coupled with mass spectrometry to identify which proteins are stabilized by the inhibitor in intact cells, providing a global view of target and off-target engagement.
-
Evaluate Compound Integrity and Solubility: Ensure the observed toxicity is not due to compound degradation or precipitation in the cell culture media. Always include a vehicle-only control.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a Skp2 inhibitor against a panel of protein kinases.
Materials:
-
Skp2 inhibitor of interest
-
A panel of purified, active protein kinases (commercial services are recommended for broad panels)
-
Specific peptide substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Skp2 inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In each well of the plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted Skp2 inhibitor or vehicle control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure kinase activity. The method of detection will depend on the assay format (e.g., measuring the incorporation of radiolabeled phosphate (B84403) into the substrate).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration. Determine the IC50 value for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context. It is based on the principle that ligand binding increases the thermal stability of a protein.
Materials:
-
Cells of interest
-
Skp2 inhibitor
-
Cell lysis buffer
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein (Skp2) and potential off-targets
Procedure:
-
Cell Treatment: Treat cultured cells with the Skp2 inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (and potential off-targets) at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement. This can be coupled with mass spectrometry for proteome-wide off-target discovery.
Visualizations
Caption: On-target signaling pathway of Skp2 and points of intervention by inhibitors.
Caption: Workflow for troubleshooting and identifying off-target effects of Skp2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The ASCO Post [ascopost.com]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Instability of Skp2 protein in cell lysates and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Skp2 protein instability in cell lysates. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the Skp2 protein unstable in cell lysates?
A1: The instability of Skp2 in cell lysates is primarily due to its natural, rapid turnover within the cell, which is mediated by the ubiquitin-proteasome system.[1][2] The key E3 ubiquitin ligase responsible for Skp2 degradation is the Anaphase-Promoting Complex/Cyclosome (APC/C) activated by Cdh1 (APC/C-Cdh1).[2] This complex is particularly active during the G1 phase of the cell cycle, targeting Skp2 for ubiquitination and subsequent degradation by the proteasome.[2][3] When cells are lysed, these endogenous enzymatic activities can persist and degrade Skp2 if not properly inhibited.
Q2: What are the main cellular pathways that regulate Skp2 stability?
A2: Skp2 stability is tightly regulated by a balance between degradation and stabilization signals, primarily through post-translational modifications:
-
Degradation: The APC/C-Cdh1 complex recognizes a destruction box (D-box) motif in Skp2, leading to its ubiquitination and degradation.[2]
-
Stabilization: Phosphorylation of Skp2 by cyclin-dependent kinase 2 (Cdk2) and Akt1 kinase can inhibit the interaction between Skp2 and APC/C-Cdh1, thereby protecting Skp2 from degradation.[4] Deubiquitinating enzymes (DUBs), such as USP2, USP10, and USP13, can remove ubiquitin chains from Skp2, further enhancing its stability.
Q3: How can I prevent Skp2 degradation during my experiments?
A3: To prevent Skp2 degradation, it is crucial to use a comprehensive lysis buffer that contains both protease and phosphatase inhibitors.[5][6][7][8] All steps of sample preparation should be performed at 4°C to minimize enzymatic activity.[9][10]
Q4: What is the recommended lysis buffer for Skp2 analysis?
A4: A common and effective lysis buffer for Skp2 analysis is the Radioimmunoprecipitation assay (RIPA) buffer.[1][5][6][7][8] RIPA buffer contains detergents that efficiently solubilize cellular proteins. It is essential to supplement the RIPA buffer with a freshly prepared cocktail of protease and phosphatase inhibitors immediately before use.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no Skp2 band on Western blot | Protein Degradation: Skp2 is highly susceptible to degradation by proteases and dephosphorylation leading to ubiquitination. | Use a fresh, comprehensive protease and phosphatase inhibitor cocktail in your lysis buffer.[5][6][7][8] Ensure all sample preparation steps are performed on ice or at 4°C.[9][10] |
| Low Protein Expression: Skp2 expression levels can vary significantly depending on the cell type and cell cycle phase. | Use a positive control cell line known to express high levels of Skp2 (e.g., HeLa, K562).[11] If possible, synchronize cells in the S or G2/M phase, where Skp2 levels are highest.[11] | |
| Inefficient Protein Extraction: The lysis buffer may not be effectively solubilizing Skp2. | Use RIPA buffer, which is effective for extracting nuclear, mitochondrial, and cytoplasmic proteins.[1][5][6][7][8][12] | |
| Multiple bands or smears on Western blot | Protein Degradation Products: The lower molecular weight bands may be degradation products of Skp2. | Improve the inhibition of proteases by using a broad-spectrum inhibitor cocktail.[5][6][7][8] |
| Post-translational Modifications: Skp2 can be modified by ubiquitination and phosphorylation, which can alter its apparent molecular weight. | The use of phosphatase inhibitors will help maintain the phosphorylation status. To confirm ubiquitination, you can perform an immunoprecipitation of Skp2 followed by a Western blot for ubiquitin. | |
| Inconsistent results between experiments | Inhibitor Inactivity: Protease and phosphatase inhibitors can lose activity over time, especially after being diluted in buffer. | Always add inhibitors to the lysis buffer immediately before use.[5][6][7][8] Aliquot and store inhibitor cocktails at -20°C or -80°C as recommended by the manufacturer. |
| Variability in Cell Culture: The expression of Skp2 is cell cycle-dependent. | Ensure consistent cell culture conditions, including cell density and passage number. For more consistent results, consider cell synchronization.[11] |
Data Presentation
Table 1: Comparison of Lysis Buffer Additives for Skp2 Stabilization
| Lysis Buffer Base | Additive(s) | Expected Relative Skp2 Stability (%) | Rationale |
| RIPA | None | 20% | Without inhibitors, endogenous proteases and phosphatases will rapidly degrade Skp2. |
| RIPA | Protease Inhibitor Cocktail | 60% | Inhibits a broad range of proteases, significantly reducing Skp2 degradation. |
| RIPA | Phosphatase Inhibitor Cocktail | 40% | Prevents dephosphorylation of Skp2, which can make it more susceptible to degradation. |
| RIPA | Protease & Phosphatase Inhibitor Cocktail | 95% | Provides the most comprehensive protection by inhibiting both direct degradation and dephosphorylation-mediated degradation pathways.[5][6][7][8] |
Note: The values in this table are illustrative and represent expected outcomes based on the known mechanisms of Skp2 degradation. Actual results may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Skp2 Western Blotting
-
Preparation of Lysis Buffer:
-
Start with a commercial or freshly prepared RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[1][9]
-
Immediately before use, add a commercial protease and phosphatase inhibitor cocktail at the manufacturer's recommended concentration.[5][6][7][8] A common final concentration for individual inhibitors is 1 mM PMSF, 1 µg/ml aprotinin, and 1 µg/ml leupeptin (B1674832) for proteases, and 1 mM sodium orthovanadate and 10 mM sodium fluoride (B91410) for phosphatases.[13]
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.[10]
-
Aspirate PBS and add the complete, ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples before proceeding to Western blotting.
-
Protocol 2: Skp2 Immunoprecipitation
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1, ensuring the use of a complete protease and phosphatase inhibitor cocktail.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against Skp2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-4 hours at 4°C.
-
Wash the beads several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against Skp2 or interacting partners.
-
Visualizations
Figure 1: Simplified signaling pathway of Skp2 protein stability regulation.
Figure 2: Experimental workflow for Skp2 detection by Western blot.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 9. nsjbio.com [nsjbio.com]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
- 11. Skp2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 13. origene.com [origene.com]
Technical Support Center: Optimizing Skp-OMP Folding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Skp-OMP folding assays for enhanced reproducibility and accuracy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skp-OMP folding assay in a question-and-answer format.
Question 1: Why am I observing low or no OMP folding into the lipid vesicles?
Answer: Low or no folding of your Outer Membrane Protein (OMP) can be attributed to several factors:
-
Protein Aggregation: Unfolded OMPs are highly prone to aggregation. Ensure that the unfolded OMP is maintained in a denatured state (e.g., in 8 M urea) until the moment of dilution into the folding buffer.[1] Aggregation can be monitored by light scattering at 360 nm.[2]
-
Incorrect Skp:OMP Ratio: The stoichiometry of the Skp chaperone to the OMP is critical. For smaller, 8-stranded OMPs like tOmpA and PagP, a 2:1 molar ratio of Skp trimer to OMP is generally sufficient to prevent aggregation and allow for subsequent folding.[1][3] However, larger OMPs, such as 16-stranded ones like OmpF and tBamA, may require a higher ratio, such as 4:1, for complete sequestration and subsequent efficient folding.[1][3]
-
Inappropriate Lipid Composition: The composition of the lipid vesicles (liposomes) is crucial. While some studies use zwitterionic lipids like dioleoylphosphatidylcholine (DOPC), the presence of negatively charged lipids, such as dioleoylphosphatidylglycerol (B1249151) (DOPG), can facilitate the targeting and folding of OMPs.[4]
-
Suboptimal Buffer Conditions: Ensure the pH of your folding buffer is appropriate for your specific OMP. The folding efficiency of OmpA, for instance, is pH-dependent.[4]
Question 2: My results show high variability between experimental replicates. What are the likely causes and solutions?
Answer: High variability in folding assay results often stems from inconsistencies in sample preparation and handling. Here are key areas to focus on for improving reproducibility:
-
Precise Pipetting: Inaccurate pipetting, especially of viscous solutions like 8 M urea (B33335) containing the unfolded OMP, can lead to significant concentration errors. Use calibrated pipettes and proper technique.
-
Consistent Liposome (B1194612) Preparation: The size and lamellarity of your liposomes can impact folding kinetics. Ensure your liposome preparation method (e.g., extrusion, sonication) is consistent across all experiments to produce vesicles of a uniform size.
-
Controlled Dilution: The dilution of the unfolded OMP into the folding buffer is a critical step where aggregation can occur. Ensure rapid and thorough mixing to minimize the time the OMP is at intermediate denaturant concentrations.
-
Temperature Control: OMP folding is a temperature-sensitive process. Maintain a constant and accurate temperature throughout the incubation period.
-
Homogeneous Skp-OMP Complex Formation: Pre-incubate the unfolded OMP with Skp before initiating the folding reaction by adding liposomes. This allows for the formation of a stable Skp-OMP complex, preventing premature aggregation.[1]
Question 3: I am observing significant protein aggregation upon dilution of the unfolded OMP. How can I prevent this?
Answer: Preventing OMP aggregation is a primary function of the Skp chaperone in this assay.
-
Optimize Skp Concentration: As mentioned, ensure you are using a sufficient molar excess of Skp trimer to your OMP. The required ratio can vary depending on the size and aggregation propensity of your specific OMP.[1][5]
-
Maintain Low OMP Concentration: Performing the assay at a low final OMP concentration (e.g., 0.4 µM) can help minimize intermolecular aggregation.[1]
-
Rapid Dilution and Mixing: The transition from a denaturing to a native buffer environment should be as rapid as possible. Vigorous and immediate mixing upon dilution is crucial.
-
Inclusion of Lipopolysaccharide (LPS): For some OMPs, the presence of LPS is required along with Skp to facilitate proper folding into lipid bilayers.[6] LPS can form a complex with Skp and the unfolded OMP, priming it for membrane insertion.[6] However, high concentrations of LPS can also denature Skp, so the concentration needs to be carefully optimized.[7]
Frequently Asked Questions (FAQs)
What is the role of Skp in the OMP folding assay?
Skp is a periplasmic chaperone that acts as a "holdase."[1] It sequesters unfolded OMPs within its hydrophobic cavity, preventing them from aggregating in the aqueous environment.[1][5] Skp maintains the OMP in a folding-competent, unfolded state until it is delivered to the lipid membrane for insertion and folding.[8]
How does the size of the OMP affect the required Skp:OMP ratio?
Larger OMPs require a higher concentration of Skp for complete sequestration. Studies have shown that while a 2:1 Skp trimer to OMP ratio is sufficient for 8-stranded β-barrel proteins, 16-stranded OMPs may necessitate a 4:1 ratio.[1][3] This is because larger OMPs may require the coordination of multiple Skp trimers to fully encapsulate the unfolded polypeptide chain.[1][5]
What is the function of LPS in this assay?
Lipopolysaccharide (LPS) can play a crucial role in the folding of certain OMPs. It has been shown to be required, in conjunction with Skp, for the efficient assembly of OMPs like OmpA into membranes.[6] It is thought that LPS may be involved in an intermediate state, forming a complex with the Skp-OMP to initiate membrane insertion.[7] However, the interaction between Skp and LPS is complex, and high LPS concentrations can have a denaturing effect on Skp.[7]
Can Skp actively fold the OMP?
No, Skp is considered a "holdase" rather than a "foldase." It does not actively catalyze the folding of the OMP. Its primary role is to prevent aggregation and maintain the OMP in a state that is competent for spontaneous folding into the lipid bilayer.[2] The folding process itself is driven by the favorable thermodynamics of the OMP inserting into the hydrophobic membrane environment.
How can I monitor OMP folding in real-time?
A common method for monitoring OMP folding is by measuring the change in tryptophan fluorescence.[1] Many OMPs contain tryptophan residues that experience a change in their local environment as the protein folds and inserts into the lipid membrane. This results in a blue shift in the emission maximum and an increase in fluorescence intensity, which can be monitored over time using a fluorometer.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the Skp-OMP folding assay, derived from published literature.
Table 1: Recommended Skp:OMP Molar Ratios for Different OMPs
| OMP (Number of β-strands) | Effective Skp Trimer:OMP Ratio for Folding Inhibition | Reference |
| tOmpA (8) | 2:1 | [1][3] |
| PagP (8) | 2:1 | [1][3] |
| OmpF (16) | 4:1 | [1][3] |
| tBamA (16) | 4:1 | [1][3] |
Table 2: Key Kinetic Parameters of OMP Folding
| OMP | Condition | Folding Rate Constant(s) | Reference |
| tOmpA | In diC11:0PC liposomes, no Skp | k1 = 0.025 s⁻¹ | [1] |
| PagP | In diC11:0PC liposomes, no Skp | k1 = 0.01 s⁻¹, k2 = 0.001 s⁻¹ | [1] |
| OmpF | In diC11:0PC liposomes, no Skp | k1 = 0.008 s⁻¹ | [1] |
| tBamA | In diC11:0PC liposomes, no Skp | k1 = 0.002 s⁻¹ | [1] |
Detailed Experimental Protocol
This protocol provides a general framework for performing a Skp-OMP folding assay monitored by tryptophan fluorescence. Specific concentrations and incubation times may need to be optimized for your particular OMP.
1. Preparation of Reagents and Materials:
-
Purified OMP: Denature the purified OMP in 8 M urea, 10 mM Tris-HCl, pH 8.0 to a final concentration of ~15-20 µM.
-
Purified Skp: Prepare a stock solution of purified Skp trimer in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Liposomes: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DOPC or a mixture of DOPC:DOPG) at a concentration of ~10 mg/mL by extrusion or sonication.
-
Folding Buffer: Prepare a buffer suitable for the folding reaction (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
2. Skp-OMP Complex Formation:
-
In a microcentrifuge tube, mix the unfolded OMP with the Skp stock solution to achieve the desired molar ratio (e.g., 1:2 or 1:4 OMP:Skp trimer).
-
Incubate the mixture at room temperature for at least 30 minutes to allow for the formation of the Skp-OMP complex.
3. Folding Reaction and Monitoring:
-
Set up the fluorometer with the excitation wavelength set to 280 nm or 295 nm (for selective tryptophan excitation) and the emission scan range from 310 nm to 400 nm. Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add the folding buffer and the liposome suspension to the desired final concentrations.
-
To initiate the folding reaction, rapidly dilute the pre-formed Skp-OMP complex into the cuvette containing the liposomes. The final OMP concentration should be low to minimize aggregation (e.g., 0.4 µM).[1]
-
Immediately start recording the fluorescence emission spectra at regular time intervals for a sufficient duration to observe the folding process to completion (e.g., 1-2 hours).
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum or the wavelength of the emission maximum (λmax) as a function of time.
-
Fit the resulting kinetic trace to a single or double exponential equation to determine the folding rate constant(s).
Visualizations
Skp-OMP Folding Assay Workflow
References
- 1. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Skp is a multivalent chaperone of outer-membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folding and insertion of the outer membrane protein OmpA is assisted by the chaperone Skp and by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Interaction between the Chaperone Skp and Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Non-specific binding in Skp1 pull-down assays and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding in Skp1 pull-down assays.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your Skp1 pull-down experiments.
Q1: What are the primary sources of non-specific binding in my Skp1 pull-down assay?
A1: High background and non-specific binding in pull-down assays are common issues that can obscure results and lead to false positives. The main culprits are typically unwanted interactions with the affinity beads, the antibody used for immunoprecipitation, or inadequacies in the washing protocol.[1][2] Proteins can adhere non-specifically to the bead matrix itself (e.g., agarose (B213101) or magnetic beads) or to the antibody.[1] Furthermore, if washing steps are not stringent enough, proteins that are weakly or non-specifically bound will not be sufficiently removed.[3]
Q2: I'm observing many non-specific bands on my gel after the pull-down. How can I improve the specificity?
A2: To reduce non-specific protein binding, you should focus on optimizing several key steps in your protocol: pre-clearing the lysate, blocking the beads, and increasing the stringency of your wash buffers.[1][3][4]
-
Pre-clearing the lysate: Before introducing your "bait" protein, it is highly recommended to incubate your cell lysate with beads alone.[1][5][6] This step captures and removes proteins that have a natural affinity for the beads themselves.
-
Blocking the beads: Prior to adding the cell lysate, it's crucial to block the beads with a protein solution that is not expected to interact with your target proteins.[3][6] Bovine Serum Albumin (BSA) is a commonly used blocking agent.[7] This saturates non-specific binding sites on the bead surface.[3]
-
Optimizing wash steps: Increasing the stringency of your wash buffer is a critical step.[3][8] This can be achieved by increasing the salt concentration or adding detergents.[1][4] It is also beneficial to increase the number and duration of wash steps.[5]
Q3: What specific components can I add to my wash buffer to reduce non-specific binding, and at what concentrations?
A3: You can modify your wash buffer by adding salts and detergents to disrupt non-specific electrostatic and hydrophobic interactions.[1][8] The optimal concentrations may need to be determined empirically for your specific protein complex.[9][10]
| Component | Recommended Concentration Range | Purpose | Considerations |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Disrupts weak, non-specific electrostatic interactions.[1] | Start at 150 mM and increase if background remains high. Very high salt concentrations may disrupt specific interactions.[1] |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.1% - 1.0% | Solubilizes proteins and reduces non-specific hydrophobic binding.[1][8] | High concentrations can potentially disrupt specific protein-protein interactions.[11] |
| Ionic Detergent (e.g., SDS) | 0.02% - 0.1% | Provides more stringent washing to disrupt stronger non-specific interactions.[3] | Use with caution as it can denature proteins and disrupt specific interactions.[11] |
Q4: How many wash steps should I perform and for how long?
A4: A typical protocol involves 3 to 5 wash steps, with each wash lasting between 5 to 10 minutes with gentle agitation.[3] If high background persists, you can increase the number of washes.[4][11] For the final wash, it is good practice to transfer the beads to a new tube to minimize contamination from proteins that may have bound to the tube walls.[1]
Q5: Can the type of beads I use affect non-specific binding?
A5: Yes, the type of beads can influence the level of non-specific binding. Magnetic beads often result in lower background compared to agarose beads because their smooth, non-porous surface reduces the trapping of unwanted proteins.[2] This also allows for easier and more complete removal of the supernatant during wash steps.[2]
Experimental Protocols
Here are detailed methodologies for key procedures aimed at reducing non-specific binding in Skp1 pull-down assays.
Protocol 1: Lysate Pre-clearing
This protocol is designed to remove proteins from the cell lysate that non-specifically bind to the affinity beads.
-
Prepare the Beads: Dispense a sufficient volume of affinity beads (e.g., Protein A/G agarose or magnetic beads) for your pull-down experiment plus an additional amount for the pre-clearing step into a microcentrifuge tube.
-
Wash the Beads: Wash the beads three times with 1 mL of ice-cold lysis buffer (without protease inhibitors). Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand between each wash.
-
Incubate with Lysate: After the final wash, resuspend the beads designated for pre-clearing in your prepared cell lysate.
-
Rotate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Collect Pre-cleared Lysate: Pellet the beads by centrifugation or using a magnetic stand. Carefully transfer the supernatant, which is now the pre-cleared lysate, to a new, pre-chilled microcentrifuge tube. This pre-cleared lysate is now ready for the main pull-down experiment.
Protocol 2: Bead Blocking
This protocol aims to saturate non-specific binding sites on the affinity beads before they are introduced to the cell lysate.
-
Prepare the Beads: Aliquot the required amount of affinity beads for your experiment into a new microcentrifuge tube.
-
Wash the Beads: Wash the beads twice with 1 mL of wash buffer.
-
Prepare Blocking Buffer: Prepare a blocking solution, for example, 1% (w/v) BSA in wash buffer.
-
Block the Beads: Resuspend the washed beads in 1 mL of blocking buffer.
-
Incubate: Incubate the beads for at least 1 hour at 4°C with gentle rotation.
-
Final Wash: Pellet the beads, discard the supernatant, and wash them once more with 1 mL of ice-cold lysis buffer before proceeding with the pull-down.
Protocol 3: Stringent Washing Procedure
This protocol details a series of washes with increasing stringency to effectively remove non-specifically bound proteins.
-
Initial Wash: After incubating your bait protein and pre-cleared lysate with the blocked beads, pellet the beads and discard the supernatant.
-
Low-Salt Wash: Resuspend the beads in 1 mL of wash buffer containing 150 mM NaCl and a non-ionic detergent (e.g., 0.1% Triton X-100). Rotate for 5 minutes at 4°C. Pellet the beads and discard the supernatant. Repeat this step once.
-
High-Salt Wash: Resuspend the beads in 1 mL of wash buffer with an increased salt concentration (e.g., 300-500 mM NaCl) and the same detergent concentration. Rotate for 5 minutes at 4°C. Pellet the beads and discard the supernatant. Repeat this step once.
-
Final Wash in New Tube: For the final wash, resuspend the beads in 1 mL of the low-salt wash buffer. Transfer the bead slurry to a new, clean microcentrifuge tube. Rotate for 5 minutes at 4°C.
-
Proceed to Elution: Pellet the beads one last time, carefully remove all of the supernatant, and proceed with your elution protocol.
Visualizations
Diagrams of Workflows and Concepts
Caption: A generalized experimental workflow for a Skp1 pull-down assay.
Caption: Primary sources of non-specific binding in pull-down assays.
Caption: A troubleshooting flowchart for reducing non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking reagents [abcam.com]
- 8. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Pull-down assays [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Generating Stable Skp2 Knockout Cell Lines with CRISPR/Cas9
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges in generating stable S-phase kinase-associated protein 2 (Skp2) knockout cell lines using CRISPR/Cas9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to generate stable Skp2 knockout cell lines?
A1: Generating stable Skp2 knockout cell lines presents unique challenges due to the critical role of Skp2 in cell cycle regulation. Skp2 is a proto-oncogene that functions as a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets several tumor suppressor proteins for degradation. The primary challenges include:
-
Cell Cycle Arrest and Senescence: Skp2 knockout leads to the accumulation of its downstream targets, most notably the cyclin-dependent kinase inhibitor p27Kip1.[1] This accumulation can cause cells to arrest in the G1 phase of the cell cycle and induce cellular senescence, a state of irreversible growth arrest.[2][3][4] This makes it difficult to expand single-cell clones into a stable cell line.
-
Reduced Cell Proliferation: Skp2-deficient cells often exhibit a significantly reduced proliferation rate.[2][5][6] This slow growth further complicates the process of isolating and expanding knockout clones.
-
Apoptosis: In some cellular contexts, the accumulation of tumor suppressors following Skp2 loss can trigger apoptosis (programmed cell death), leading to the elimination of successfully edited cells.[5]
-
Essential Gene in Certain Contexts: While not universally essential, Skp2 can be critical for the survival and proliferation of specific cancer cell lines, particularly those with certain genetic backgrounds (e.g., Rb1 deficiency).[7]
Q2: What are the expected phenotypic outcomes of a successful Skp2 knockout?
A2: The phenotypic consequences of Skp2 knockout can vary depending on the cell line and its genetic context. However, some common observations include:
-
Increased p27Kip1 Protein Levels: This is the most direct and expected consequence of Skp2 knockout.
-
Reduced Cell Proliferation Rate: A noticeable decrease in the rate of cell division.[2][6]
-
G1 Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.
-
Induction of Cellular Senescence: Particularly in the context of oncogenic stress.[3][4]
-
Increased Polyploidy and Centrosome Overduplication: Skp2 deficiency can lead to genomic instability.[5][8]
The following table provides an illustrative summary of potential phenotypic outcomes in different cell line types. Note: These are generalized expectations, and actual results may vary.
| Cell Line Type | Expected Proliferation Change | Likelihood of Senescence | Likelihood of Apoptosis | Key Considerations |
| Non-transformed (e.g., MEFs) | Significant Decrease[2] | High[3][4] | Moderate | Difficult to establish stable lines due to growth arrest. |
| Cancer (p53 wild-type) | Decrease | Moderate to High | Moderate | Outcome may depend on the reliance on the Skp2 pathway. |
| Cancer (p53-deficient) | Decrease | Can still occur (p53-independent)[4] | Varies | May be more amenable to knockout than p53 wild-type cells. |
| Cancer (Rb1-deficient) | Significant Decrease/Lethality[7] | Varies | High | Skp2 may be a synthetic lethal target, making stable knockout challenging. |
Q3: How can I confirm that I have a true Skp2 knockout?
A3: Validating a Skp2 knockout requires a multi-faceted approach to confirm the genetic modification and its functional consequences.
-
Genomic DNA Sequencing: Sequence the targeted region of the SKP2 gene in your clonal cell lines to identify the specific insertions or deletions (indels) introduced by CRISPR/Cas9. This confirms that the gene has been edited.
-
Western Blotting: This is a critical step to confirm the absence of the Skp2 protein. A successful knockout should show no detectable Skp2 protein band compared to the wild-type control. It is also essential to probe for downstream targets like p27 to confirm the expected functional consequence (i.e., an increase in p27 protein levels).
-
RT-qPCR: While not a direct measure of protein knockout, analyzing SKP2 mRNA levels can sometimes be informative. However, be aware that cells can harbor frameshift mutations that produce a transcript but not a functional protein.
-
Phenotypic Assays: Conduct cell proliferation assays (e.g., MTT, cell counting) and cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining) to confirm the expected functional consequences of Skp2 loss.
Troubleshooting Guide
This guide addresses common problems encountered during the generation of stable Skp2 knockout cell lines.
Problem 1: Low CRISPR/Cas9 Editing Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal sgRNA Design | Design and test multiple sgRNAs targeting an early exon of the SKP2 gene. Use online design tools that predict on-target efficiency and off-target effects.[5] Consider using a two-sgRNA approach to excise a larger fragment of the gene. |
| Inefficient Delivery of CRISPR Components | Optimize your transfection or transduction method for your specific cell line. For difficult-to-transfect cells, consider using lentiviral or adenoviral delivery systems. Ensure high-quality plasmid DNA or ribonucleoprotein (RNP) complexes are used. |
| Low Cas9 Activity | Use a Cas9 variant with high fidelity to minimize off-target effects while maintaining on-target activity. If using a stable Cas9-expressing cell line, verify Cas9 expression levels by Western blot. |
Problem 2: No Viable Single-Cell Clones After Selection
Possible Causes & Solutions
| Cause | Recommended Solution |
| Skp2 is Essential in Your Cell Line | Before starting, research if Skp2 is known to be essential in your cell line or a similar genetic context. Consider using an inducible CRISPR/Cas9 system to control the timing of Skp2 knockout, allowing for initial cell expansion before gene disruption. |
| Cell Death Due to Apoptosis | If you observe widespread cell death after transfection/transduction, consider co-transfection with an apoptosis inhibitor (e.g., a pan-caspase inhibitor) during the initial selection phase. |
| Growth Arrest/Senescence | The inherent biology of Skp2 knockout leads to slow growth. Be patient and allow more time for clones to expand. Use conditioned media or a feeder layer of cells to support the growth of single clones. |
| Harsh Single-Cell Cloning Procedure | Optimize your single-cell cloning method. Fluorescence-activated cell sorting (FACS) can be gentler than limiting dilution for some cell types. Ensure the use of high-quality, nutrient-rich media after sorting/plating. |
Problem 3: Clones are Heterozygous or Mixed Populations
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Biallelic Editing | Screen a larger number of single-cell clones. The probability of obtaining a homozygous knockout is lower than for a heterozygous knockout. |
| Multiple Cells in a Single Well (Limiting Dilution) | Ensure your cell suspension is truly a single-cell suspension before plating. Plate at a very low density (e.g., 0.5 cells/well) to increase the probability of monoclonal colony formation. |
| Contamination with Wild-Type Cells | Maintain stringent aseptic techniques throughout the process. After initial selection, consider a second round of single-cell cloning to ensure monoclonality. |
Problem 4: Western Blot Shows a Remaining Skp2 Band
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody Non-Specificity | Ensure your Skp2 antibody is validated for Western blotting and is specific to the Skp2 protein. Run a positive control (wild-type lysate) and a negative control (lysate from a validated Skp2 knockout line, if available). |
| Truncated Protein Expression | If your sgRNA targets a later exon, a frameshift mutation could result in a truncated but still detectable protein if your antibody's epitope is N-terminal to the mutation. Target an early exon to increase the likelihood of complete loss of function. |
| Mixed Clone Population | Your clonal population may not be truly monoclonal. Re-clone the cell line or screen additional clones. |
Experimental Protocols
Detailed Methodology: Generating Stable Skp2 Knockout Cells
This protocol provides a general framework. Optimization for specific cell lines is crucial.
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting an early exon of the human SKP2 gene using a tool like CRISPOR or Benchling.
-
Synthesize and anneal complementary oligos for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR/Cas9 vector (e.g., one containing a selection marker like puromycin (B1679871) resistance).
-
-
Transfection and Selection:
-
Transfect your target cell line with the sgRNA/Cas9 plasmid using an optimized protocol (e.g., lipofection, electroporation).
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin). Determine the optimal concentration beforehand with a kill curve.
-
Maintain selection until a resistant population of cells emerges.
-
-
Single-Cell Cloning (Limiting Dilution):
-
Trypsinize the resistant cell pool and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in conditioned media.
-
Dispense 100 µL into each well of several 96-well plates.
-
Incubate and monitor for the growth of single colonies. This may take several weeks due to the slow-growth phenotype.
-
-
Expansion and Validation of Clones:
-
Once colonies are visible, expand promising clones into larger wells.
-
Create two sets of lysates/pellets from each clone: one for genomic DNA extraction and one for protein analysis.
-
Genomic Validation: Extract genomic DNA, PCR amplify the targeted region of the SKP2 gene, and send for Sanger sequencing to identify indels.
-
Protein Validation: Perform a Western blot to confirm the absence of Skp2 protein and the accumulation of p27.
-
Detailed Methodology: Western Blot for Skp2 and p27
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Skp2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against p27 (e.g., at a 1:1000 dilution) on a separate blot or after stripping.
-
Include a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Skp2 Signaling Pathway
Caption: The SCF-Skp2 E3 ligase pathway and its role in cell cycle progression.
Experimental Workflow for Generating Stable Knockout Cell Lines
Caption: A step-by-step workflow for creating and validating stable knockout cell lines.
References
- 1. Skp2 knockout reduces cell proliferation and mouse body size: and prevents cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 3. CRISPR Gene Knockout Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 6. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation issues with purified bacterial Skp protein and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with purified bacterial Skp protein.
Frequently Asked Questions (FAQs)
Q1: What is bacterial Skp and why is it prone to aggregation when purified?
A1: Bacterial Skp (Seventeen kilodalton protein) is a periplasmic chaperone protein that plays a crucial role in the biogenesis of outer membrane proteins (OMPs).[1] In its native state, Skp exists as a trimer, forming a jellyfish-like structure that encapsulates unfolded OMPs, thereby preventing their aggregation in the aqueous periplasm.[1] When overexpressed recombinantly in E. coli, Skp itself can misfold and accumulate in insoluble aggregates known as inclusion bodies. The process of isolating and refolding Skp from these inclusion bodies is a critical step where aggregation can occur if not performed under optimal conditions. Factors such as high protein concentration, suboptimal buffer pH and ionic strength, and improper refolding procedures can expose hydrophobic regions of the Skp monomers, leading to self-aggregation.
Q2: My purified this compound looks clear, but I'm getting inconsistent results in my downstream applications. Could aggregation be the issue?
A2: Yes, even if your purified this compound solution appears clear to the naked eye, it may contain soluble aggregates. These smaller, soluble aggregates can interfere with downstream applications by reducing the concentration of active, monomeric Skp and potentially causing artifacts in functional assays. Techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) can be used to detect the presence of these soluble aggregates.[2][3][4][5]
Q3: At what stages of the purification process is this compound most likely to aggregate?
A3: this compound is particularly susceptible to aggregation during the following stages:
-
Cell Lysis: If not performed efficiently, incomplete cell lysis can lead to contamination of inclusion bodies with other cellular components that can promote aggregation during subsequent steps.
-
Inclusion Body Solubilization: The use of harsh denaturants is necessary to solubilize inclusion bodies, but improper handling at this stage can lead to irreversible aggregation.
-
Refolding: This is the most critical step. Rapid removal of the denaturant or suboptimal buffer conditions during refolding can cause the protein to misfold and aggregate instead of achieving its native conformation.
-
Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2][6]
-
Storage: Improper storage conditions, such as incorrect temperature or buffer composition, and repeated freeze-thaw cycles can lead to aggregation over time.[2][6]
Troubleshooting Guides
Issue 1: Visible precipitation is observed during the refolding of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| The protein concentration during refolding is too high. | Decrease the final protein concentration during refolding to 0.05-0.2 mg/mL. | Lowering the protein concentration reduces the chances of intermolecular interactions that lead to aggregation.[2][6] |
| The refolding method is too rapid. | Switch from rapid dilution to stepwise dialysis against buffers with decreasing concentrations of the denaturant. | Gradual removal of the denaturant allows the protein more time to fold correctly, minimizing the formation of aggregation-prone intermediates.[7] |
| The refolding buffer composition is not optimal. | Screen different refolding buffers with varying pH, ionic strength, and additives. | The optimal buffer conditions for protein folding are protein-specific. A buffer screen can help identify the conditions that maximize the yield of correctly folded, soluble Skp. |
| The refolding temperature is too high. | Perform the refolding process at a lower temperature, typically 4-10°C. | Lower temperatures can slow down the aggregation process, giving the protein more time to fold correctly.[8] |
Issue 2: Purified this compound shows a tendency to aggregate during storage.
| Possible Cause | Troubleshooting Step | Rationale |
| The storage buffer is not stabilizing the protein. | Add stabilizing agents such as glycerol (B35011) (10-50% v/v) or L-arginine (0.5-1 M) to the storage buffer. | These additives can help to stabilize the protein and prevent aggregation by modulating the solution properties.[6] |
| The storage temperature is inappropriate. | For short-term storage (days to weeks), store at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. | Lower temperatures slow down degradation and aggregation processes. Aliquoting prevents repeated freeze-thaw cycles which can damage the protein.[2] |
| The protein concentration is too high for storage. | Store the protein at a lower concentration (e.g., < 1 mg/mL) if possible. If a high concentration is necessary, ensure the buffer contains appropriate stabilizers. | High protein concentrations increase the likelihood of aggregation.[2][6] |
| The pH of the storage buffer is close to the isoelectric point (pI) of Skp. | Adjust the pH of the storage buffer to be at least one unit away from the pI of Skp. | Proteins are least soluble at their pI. Adjusting the pH increases the net charge of the protein, leading to electrostatic repulsion that can prevent aggregation.[2][9] |
Quantitative Data Summary
Table 1: Common Additives to Prevent Skp Aggregation
| Additive | Typical Concentration | Purpose |
| Glycerol | 10-50% (v/v) | Stabilizing osmolyte, cryoprotectant.[2][6][8] |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches.[9] |
| Dithiothreitol (DTT) | 1 - 10 mM | Reducing agent to prevent the formation of incorrect disulfide bonds.[6][10] |
| β-Mercaptoethanol (BME) | 5 - 10 mM | Alternative reducing agent.[8][9] |
| Triton X-100 | 0.5 - 2% (v/v) | Non-ionic detergent used for washing inclusion bodies.[7][10][11] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Modulates ionic strength to improve solubility.[8][9][12] |
Table 2: Recommended Buffer Conditions for Skp Purification and Storage
| Step | Buffer Component | pH | Salt Concentration | Other Additives |
| Inclusion Body Wash | Tris-HCl | 7.5 - 8.5 | 50-150 mM NaCl | 1-2% Triton X-100, 1-5 mM DTT[7][10][11] |
| Solubilization | Tris-HCl or Phosphate Buffer | 8.0 - 9.0 | 100-300 mM NaCl | 6-8 M Urea or 4-6 M Guanidine-HCl, 5-10 mM DTT[6][13] |
| Refolding (Dialysis) | Tris-HCl or HEPES | 7.5 - 8.5 | 150-300 mM NaCl | 0.5-1 M L-Arginine, 1-2 mM DTT (optional) |
| Final Storage | HEPES or Tris-HCl | 7.0 - 8.0 | 150-250 mM NaCl | 20-50% Glycerol, 1-2 mM DTT |
Experimental Protocols
Protocol 1: Purification and Refolding of His-tagged Skp from Inclusion Bodies
This protocol describes the purification and refolding of a recombinant His-tagged bacterial this compound expressed in E. coli as inclusion bodies.
1. Inclusion Body Isolation and Washing:
-
Harvest bacterial cells expressing Skp by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Wash Buffer 1 (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 mM DTT).
-
Wash the pellet twice with Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) to remove the detergent.
2. Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 6 M Guanidine-HCl, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at room temperature.
3. On-Column Refolding and Purification:
-
Equilibrate a Ni-NTA affinity column with Solubilization Buffer.
-
Load the clarified supernatant containing the denatured Skp onto the column.
-
Wash the column with Solubilization Buffer to remove unbound proteins.
-
Initiate on-column refolding by applying a linear gradient from Solubilization Buffer to Refolding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) over several column volumes.
-
Wash the column with Refolding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the refolded this compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
4. Final Purification by Size Exclusion Chromatography (SEC):
-
Concentrate the eluted this compound if necessary.
-
Load the concentrated protein onto a size exclusion chromatography column equilibrated with SEC Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect the fractions corresponding to monomeric Skp.
-
Analyze the purity and oligomeric state of the final protein by SDS-PAGE and analytical SEC.
Visualizations
Caption: Workflow for Skp purification and refolding.
Caption: Troubleshooting logic for Skp aggregation.
References
- 1. scispace.com [scispace.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biossusa.com [biossusa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 12. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Enhancing the Solubility of Overexpressed Bacterial Skp Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the overexpression and purification of the bacterial Skp protein. Our goal is to help you increase the yield of soluble and functional Skp for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the function of the bacterial this compound?
A1: The bacterial Skp (Seventeen kilodalton protein) is a periplasmic molecular chaperone crucial for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3][4][5][6][7] It functions by capturing and sequestering unfolded OMPs within its "jellyfish-like" trimeric structure, preventing their aggregation in the aqueous periplasm as they are transported from the inner to the outer membrane.[8][9][10][11][12][13] Skp maintains these OMPs in a soluble, folding-competent state until they are delivered to the β-barrel assembly machinery (BAM) complex for insertion into the outer membrane.[1][8][14]
Q2: Why is my overexpressed this compound forming insoluble inclusion bodies?
A2: High-level overexpression of recombinant proteins in E. coli, including Skp, often outpaces the cellular machinery for proper folding, leading to the formation of insoluble aggregates known as inclusion bodies.[15][16] This can be exacerbated by the inherent properties of the protein, the expression conditions, and the metabolic state of the host cells. For Skp, which is naturally a chaperone, its overexpression can still lead to insolubility if the cellular environment cannot support the correct folding and assembly of the high concentration of expressed protein.
Q3: Can co-expression of Skp itself improve its own solubility?
A3: While co-expressing Skp is a known strategy to enhance the solubility of other aggregation-prone proteins, particularly single-chain variable fragments (scFvs), its effect on its own solubility is less direct.[8][17][18] The principle behind co-expression is to supplement the cell's natural chaperone capacity. If the expression level of your target Skp is exceedingly high, the native chaperone machinery may still be overwhelmed. However, ensuring optimal expression conditions that favor chaperone activity can indirectly improve the soluble yield of Skp.
Q4: What are the general strategies to improve the solubility of overexpressed Skp?
A4: Several strategies can be employed to enhance the soluble expression of Skp. These include optimizing expression conditions such as lowering the induction temperature and reducing the inducer (IPTG) concentration.[19][20][21] Utilizing different E. coli expression strains, co-expressing other molecular chaperones like GroEL-GroES, and employing solubility-enhancing fusion tags are also common and effective approaches.[15][16][20]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of Soluble this compound
If you are observing a low yield of soluble this compound in your cell lysate, consider the following troubleshooting steps. The accompanying workflow diagram provides a logical approach to addressing this issue.
Troubleshooting Workflow for Low Soluble Skp Yield
Caption: A troubleshooting workflow for increasing the yield of soluble this compound.
Issue 2: this compound is Present in Inclusion Bodies
If analysis of your cell lysate shows that the majority of your overexpressed Skp is in the insoluble fraction, the following strategies can help.
Strategies for Solubilizing Skp from Inclusion Bodies
Caption: A workflow for the solubilization and refolding of Skp from inclusion bodies.
Quantitative Data Summary
The following table summarizes the effects of different expression conditions on the solubility of a model overexpressed protein, which can be extrapolated to Skp expression.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Soluble Protein Yield (%) |
| Temperature | 37°C | 25°C | 18°C | 15% |
| 37°C | 25°C | 18°C | 40% | |
| 37°C | 25°C | 18°C | 75% | |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | 20% |
| 1.0 mM | 0.5 mM | 0.1 mM | 45% | |
| 1.0 mM | 0.5 mM | 0.1 mM | 60% | |
| Co-expression | No Chaperone | with GroEL/ES | - | 30% |
| No Chaperone | with GroEL/ES | - | 65% |
Note: These are representative values and the actual results may vary depending on the specific construct and experimental conditions.
Experimental Protocols
Protocol 1: Optimized Expression of Soluble His-tagged Skp
This protocol is adapted from established methods for expressing soluble Skp.[1]
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)pLysS) with a pET vector containing the Skp gene with an N-terminal 6xHis-tag.
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics (e.g., 30 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.4 mM.
-
Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes and then sonicate to lyse the cells.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble fraction.
-
Analysis: Collect the supernatant (soluble fraction) and analyze for Skp expression via SDS-PAGE and Western blot.
Protocol 2: Purification of His-tagged Skp using Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation: Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme (B549824) and PMSF).
-
Loading: Load the clarified cell lysate (soluble fraction from Protocol 1) onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analysis and Dialysis: Analyze the eluted fractions by SDS-PAGE for purity. Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Storage: Store the purified this compound at -80°C.
References
- 1. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Affinity of the periplasmic chaperone Skp of Escherichia coli for phospholipids, lipopolysaccharides and non-native outer membrane proteins. Role of Skp in the biogenesis of outer membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the periplasmic chaperones Skp, SurA, and DegQ in outer membrane protein biogenesis in Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Periplasmic Chaperones Skp, SurA, and DegQ in Outer Membrane Protein Biogenesis in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cavity-chaperone Skp protects its substrate from aggregation but allows independent folding of substrate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A periplasmic protein (Skp) of Escherichia coli selectively binds a class of outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skp is a multivalent chaperone of outer-membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the periplasmic chaperone Skp suggests functional similarity with cytosolic chaperones despite differing architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The sacrificial adaptor protein Skp functions to remove stalled substrates from the β-barrel assembly machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length Functional Skp2 Protein
Welcome to the technical support center for the expression of full-length functional S-phase kinase-associated protein 2 (Skp2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the production and purification of this critical cell cycle regulator.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing full-length functional Skp2 protein?
A1: Expressing full-length functional Skp2 is challenging due to several factors:
-
Inherent Instability: Skp2 is an intrinsically unstable protein. It is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C) in the G1 phase of the cell cycle and can also undergo auto-ubiquitylation.[1][2][3][4] Recombinant Skp2 is particularly unstable when expressed alone, without its binding partner Skp1.[5][6]
-
Post-Translational Modifications (PTMs): The stability, subcellular localization, and E3 ubiquitin ligase activity of Skp2 are tightly regulated by various PTMs, including phosphorylation and acetylation.[7][8][9] Achieving these specific modifications can be difficult in common recombinant expression systems like E. coli.
-
Solubility Issues: Recombinant Skp2, especially when overexpressed in bacterial systems, is prone to forming insoluble aggregates or inclusion bodies.[5][10]
-
Requirement for Complex Formation: Skp2 functions as the substrate recognition subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Its stability and function are highly dependent on its interaction with other components of this complex, particularly Skp1.[2][11][12][13]
Q2: Which expression system is best suited for producing functional Skp2?
A2: The choice of expression system is critical and depends on the specific downstream application.
-
E. coli : This system is cost-effective and allows for high-yield expression, but often results in non-functional, insoluble protein because it lacks the machinery for essential eukaryotic PTMs.[5] It may be suitable for producing Skp2 for antibody generation or for in vitro refolding studies. Some success has been achieved by co-expressing Skp2 with its binding partner Skp1 to improve stability.[5][14]
-
Insect Cells (Baculovirus Expression Vector System - BEVS): This system is a good compromise, as it can perform many PTMs, leading to a higher probability of obtaining soluble, functional protein.[9][15][16] It is often used to produce components of the SCF complex for structural and functional studies.
-
Mammalian Cells: This system provides the most native environment for Skp2 expression, ensuring proper folding, PTMs, and complex formation. However, yields are typically lower and costs are higher compared to other systems. It is the preferred system for studying Skp2 function in a cellular context.
Q3: Why is my purified Skp2 protein inactive?
A3: Inactivity of purified Skp2 can stem from several issues:
-
Lack of Post-Translational Modifications: Functional Skp2 requires phosphorylation at specific sites (e.g., Ser64, Ser72) to be stabilized and active.[2][9] Expression in E. coli will not produce these modifications.
-
Absence of Binding Partners: Skp2 requires association with Skp1 and other SCF complex components to function as an E3 ligase.[11][12] The F-box protein alone is generally insufficient for catalytic activity.
-
Improper Folding: Overexpression, especially in bacterial systems, can lead to misfolded protein, even if it is soluble.
-
Degradation: Skp2 is inherently unstable. The purification process itself might lead to degradation if not performed quickly and at low temperatures, with protease inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of Skp2 | Codon usage not optimized for the expression host. | Synthesize a codon-optimized gene for your chosen expression system (E. coli, insect, or mammalian cells). |
| Toxicity of Skp2 to the host cells. | Use a tightly regulated promoter (e.g., pBAD, T7 in the presence of pLysS) to minimize basal expression. Lower the induction temperature and use a shorter induction time. | |
| Skp2 is expressed in an insoluble form (inclusion bodies) | High rate of protein synthesis overwhelms the cellular folding machinery. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).[17] |
| The protein is inherently insoluble when expressed alone. | Co-express Skp2 with its binding partner Skp1 to promote the formation of a stable, soluble complex.[5][6] | |
| Use of an inappropriate expression tag. | Test different solubility-enhancing tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[17] | |
| Denaturing and refolding from inclusion bodies. | Purify inclusion bodies under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) and then refold the protein by dialysis or rapid dilution into a refolding buffer.[10] | |
| Purified Skp2 protein is degraded or unstable | Proteolytic degradation during lysis and purification. | Add a broad-spectrum protease inhibitor cocktail to all buffers. Keep samples on ice or at 4°C throughout the purification process. |
| Skp2 is inherently unstable without Skp1. | Co-express and co-purify Skp2 with Skp1.[5][6] If expressing Skp2 alone, handle the purified protein quickly and store it in an appropriate buffer with stabilizing agents like glycerol. | |
| Purified Skp2 lacks E3 ligase activity | Absence of necessary PTMs. | Express Skp2 in a eukaryotic system like insect or mammalian cells that can perform phosphorylation. |
| Missing components of the SCF complex. | Reconstitute the full SCFSkp2 complex in vitro by mixing purified Skp1, Cul1, and Rbx1 with your Skp2 protein. | |
| The substrate is not properly prepared. | Ensure the substrate (e.g., p27) is correctly phosphorylated, as this is often a prerequisite for Skp2 recognition.[7] |
Experimental Protocols
Protocol 1: Co-expression of His-Skp2 and Skp1 in E. coli
-
Vector Construction:
-
Clone the human Skp2 gene into a pET vector with an N-terminal 6x-His tag.
-
Clone the human Skp1 gene into a compatible vector with a different antibiotic resistance marker (e.g., pACYC).
-
-
Transformation:
-
Co-transform both plasmids into an E. coli expression strain like BL21(DE3).
-
Select for colonies on LB agar (B569324) plates containing both antibiotics.
-
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 20°C.
-
Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-18 hours at 20°C.
-
-
Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with lysis buffer containing 20 mM imidazole.
-
Elute the His-Skp2/Skp1 complex with lysis buffer containing 250 mM imidazole.
-
Analyze fractions by SDS-PAGE to confirm the presence of both proteins.
-
For higher purity, perform size-exclusion chromatography as a final step.
-
Signaling Pathways and Workflows
References
- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cdh1-Anaphase-Promoting Complex Targets Skp2 for Destruction in Transforming Growth Factor β-Induced Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation-Dependent Regulation of Skp2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Skp2 Levels by the Pim-1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. SCF complex - Wikipedia [en.wikipedia.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeted disruption of Skp2 results in accumulation of cyclin E and p27Kip1, polyploidy and centrosome overduplication | The EMBO Journal [link.springer.com]
- 16. south-bay-bio.com [south-bay-bio.com]
- 17. bitesizebio.com [bitesizebio.com]
Optimizing lysis buffer for preserving SCF complex integrity
This guide provides troubleshooting and frequently asked questions for researchers aiming to preserve the integrity of the SKP1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex during cell lysis and subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the SCF complex and why is its integrity important?
The SCF complex is a crucial multi-protein E3 ubiquitin ligase that targets a wide array of cellular proteins for degradation by the 26S proteasome.[1][2] It consists of three core components: Skp1 (an adaptor protein), Cul1 (a scaffold protein), and Rbx1 (a RING-finger protein), which associates with a variable F-box protein.[3][4] The F-box protein is responsible for recognizing and binding to specific substrates, making it the primary determinant of the SCF complex's target specificity.[1][3]
Preserving the integrity of this complex is essential for accurately studying its function, identifying novel substrates, and investigating its role in cellular processes like cell cycle control and signal transduction.[1][2] A compromised complex can lead to false-negative results in interaction studies (e.g., co-immunoprecipitation) and inaccurate enzymatic activity measurements.
Q2: Which protein-protein interaction within the SCF complex is most sensitive to lysis conditions?
The interaction between the F-box protein and the Skp1-Cul1-Rbx1 core is often the most labile component. Substrate binding is frequently dependent on post-translational modifications (PTMs), such as phosphorylation, on the substrate itself.[1][5] Harsh lysis conditions can disrupt these relatively weak or transient interactions. Therefore, the primary goal of buffer optimization is to maintain the association of the specific F-box protein and its substrate with the core SCF complex.
Q3: What are the critical components of a lysis buffer for preserving SCF complex integrity?
An optimized lysis buffer should effectively solubilize cellular membranes without denaturing proteins or disrupting critical protein-protein interactions.[6][7] Key components include:
-
Buffering Agent: Maintains a stable pH, typically around physiological pH (7.4-8.0). Common choices include HEPES, Tris-HCl, and phosphate (B84403) buffers.[7]
-
Salts: Provide ionic strength to reduce non-specific protein aggregation. NaCl or KCl are commonly used. The concentration must be optimized, as high salt can disrupt electrostatic interactions within the complex.
-
Non-ionic or Zwitterionic Detergents: Solubilize membranes gently. Mild detergents like NP-40 (or its equivalents, IGEPAL CA-630) or Triton X-100 are preferred over harsh ionic detergents like SDS for co-IP studies.[8][9][10]
-
Inhibitor Cocktails: Essential for preventing degradation and preserving post-translational modifications. This includes:
-
Protease Inhibitors: Prevent proteolytic degradation of the complex components and substrates.
-
Phosphatase Inhibitors: Preserve the phosphorylation status of substrates, which is often critical for F-box protein recognition.[1][5]
-
Proteasome Inhibitors (e.g., MG132): Prevent the degradation of ubiquitinated substrates, which can help trap the substrate-bound form of the SCF complex.
-
De-neddylation Inhibitors: Neddylation of Cul1 is crucial for SCF activity.[4] While specific inhibitors might be used for particular experimental aims, ensuring the preservation of this modification during lysis is important.
-
Q4: Should I use RIPA buffer for SCF complex co-immunoprecipitation?
Standard RIPA buffer contains ionic detergents like sodium deoxycholate and SDS, which can be too harsh and may disrupt the SCF complex, particularly the F-box protein interaction.[8] A modified RIPA buffer without SDS or a dedicated IP Lysis Buffer is often a better choice.[8] It is highly recommended to start with a gentler lysis buffer, such as one based on NP-40 or Triton X-100, and only increase the stringency if cell lysis is incomplete.[11]
Troubleshooting Guide
Problem 1: Low yield of the intact SCF complex after immunoprecipitation.
| Possible Cause | Suggested Solution |
| Lysis buffer is too harsh. | Decrease detergent concentration or switch to a milder detergent (e.g., from Triton X-100 to NP-40, or from RIPA to a Tris-NP-40 based buffer).[8][11] |
| Lysis buffer is too gentle; incomplete cell lysis. | Increase the detergent concentration slightly or add a brief sonication step on ice.[12] Ensure the lysate is not viscous, which indicates incomplete shearing of DNA. Add DNase to the lysis buffer.[7] |
| Incorrect salt concentration. | The optimal salt concentration is a balance. Start with 150 mM NaCl and perform a titration (e.g., 100 mM, 200 mM, 300 mM) to find the best concentration for your specific F-box protein interaction. |
| Protein degradation. | Ensure a fresh, complete protease inhibitor cocktail is added to the lysis buffer immediately before use.[7][13] Keep samples on ice or at 4°C at all times.[11][13] |
| Complex disassembly during incubation/washes. | Reduce the number or duration of wash steps. Ensure the wash buffer is not more stringent than the lysis buffer (maintain the same or slightly lower detergent and salt concentrations). |
Problem 2: The F-box protein is not co-precipitating with Cul1 or Skp1.
| Possible Cause | Suggested Solution |
| Interaction is highly transient or weak. | Cross-linking the cells with formaldehyde (B43269) (e.g., 1% for 10 minutes) before lysis can covalently trap the complex. This requires optimization and specific lysis conditions (e.g., including SDS to break open cross-linked structures, followed by dilution). |
| Substrate is not present or not properly modified. | The stability of the F-box protein's interaction with the core complex can be enhanced by the presence of its substrate.[14] Ensure the experimental conditions (e.g., cell cycle stage, signaling pathway activation) are appropriate for substrate expression and phosphorylation.[2] |
| Phosphorylation-dependent interaction is lost. | Add a comprehensive phosphatase inhibitor cocktail to the lysis buffer immediately before use.[8] |
| Buffer conditions are disrupting the specific interaction. | Systematically test different detergents (NP-40, Triton X-100, CHAPS) and salt concentrations. Some F-box protein interactions may be uniquely sensitive to specific buffer components.[10][11] |
Problem 3: High background of non-specific proteins in the IP.
| Possible Cause | Suggested Solution |
| Insufficiently stringent wash buffer. | Increase the salt concentration (e.g., up to 300-500 mM NaCl) or detergent concentration (e.g., up to 1% NP-40) in the wash buffer. Add an extra wash step. |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads (e.g., Protein A/G agarose) for 30-60 minutes before adding the specific antibody.[15] |
| Antibody is cross-reacting. | Run a control IP with a non-specific IgG antibody from the same host species to identify proteins that bind non-specifically to the antibody or beads. |
Data Presentation
Table 1: Recommended Lysis Buffer Component Concentrations
This table provides a starting point for optimizing your lysis buffer. The ideal concentration for each component should be empirically determined for your specific SCF complex of interest.
| Component | Function | Starting Concentration | Optimization Range | Notes |
| HEPES or Tris-HCl | pH Buffering | 50 mM, pH 7.5 | 20-100 mM | Tris pH is temperature-sensitive; prepare it at the intended working temperature.[7] |
| NaCl or KCl | Ionic Strength | 150 mM | 100-300 mM | High salt can disrupt interactions; low salt can increase non-specific binding. |
| NP-40 or Triton X-100 | Non-ionic Detergent | 0.5% (v/v) | 0.1-1.0% (v/v) | NP-40 is generally considered gentler than Triton X-100.[9] |
| EDTA | Divalent Cation Chelator | 1 mM | 0.5-5 mM | Inhibits metalloproteases. Omit if downstream applications are sensitive to EDTA (e.g., IMAC).[7] |
| Glycerol | Stabilizer | 10% (v/v) | 5-20% (v/v) | Can help stabilize protein complexes. |
| Protease Inhibitors | Prevent Proteolysis | 1X (Commercial Cocktail) | - | Add fresh just before lysis. |
| Phosphatase Inhibitors | Preserve Phosphorylation | 1X (Commercial Cocktail) | - | Critical for phospho-dependent interactions. Add fresh.[8] |
Experimental Protocols
Protocol: Preparation of Optimized Lysis Buffer and Cell Lysis for SCF Co-IP
This protocol is a starting point and should be optimized for your specific cell type and SCF complex.
1. Materials:
-
HEPES (1M stock, pH 7.5)
-
NaCl (5M stock)
-
EDTA (0.5M stock, pH 8.0)
-
NP-40 (10% stock)
-
Glycerol
-
Nuclease-free water
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
2. Preparation of Lysis Buffer (e.g., for 10 mL):
-
Start with ~8 mL of nuclease-free water.
-
Add 500 µL of 1M HEPES (final conc. 50 mM).
-
Add 300 µL of 5M NaCl (final conc. 150 mM).
-
Add 20 µL of 0.5M EDTA (final conc. 1 mM).
-
Add 500 µL of 10% NP-40 (final conc. 0.5%).
-
Add 1 mL of Glycerol (final conc. 10%).
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Store at 4°C. This buffer is stable for several weeks.
3. Cell Lysis Procedure:
-
Important: Perform all steps on ice or at 4°C to minimize protein degradation.[13]
-
Adherent Cells:
-
Culture cells to ~80-90% confluency.[13]
-
Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.[15]
-
Aspirate the PBS completely.
-
Immediately before use, add 1 tablet/aliquot of protease and phosphatase inhibitors to your required volume of lysis buffer.
-
Add an appropriate volume of complete lysis buffer to the plate (e.g., 500 µL for a 10 cm plate).
-
Incubate on ice for 15-30 minutes.[12]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
-
Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[13]
-
Discard the supernatant and wash the pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant completely.
-
Immediately before use, add 1 tablet/aliquot of protease and phosphatase inhibitors to your required volume of lysis buffer.
-
Resuspend the cell pellet in complete lysis buffer (e.g., 3-5 times the volume of the cell pellet).[15]
-
-
Lysate Processing:
-
Vortex the tube briefly or pass the lysate through a narrow-gauge needle a few times to shear DNA. Alternatively, add DNase and incubate on ice for 10 minutes.
-
Incubate the lysate on a rotator at 4°C for 30 minutes.
-
Clarify the lysate by centrifugation at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate, ready for protein concentration determination and immunoprecipitation.
-
Visualizations
Caption: Structure of the SCF E3 Ubiquitin Ligase Complex.
Caption: Workflow for SCF complex immunoprecipitation.
Caption: Troubleshooting logic for SCF complex IP.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. The SCF Complex Is Essential to Maintain Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of SCF ubiquitin-ligase complex at the beginning of life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational Modification and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 8. 세포 용해(총 단백질 추출) | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The effect of detergents on the basement membrane complex of a biologic scaffold material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortislife.com [fortislife.com]
- 13. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 14. Systemwide disassembly and assembly of SCF ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Skp chaperone activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Skp chaperone activity assays. The content is designed to address specific issues that may arise during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Skp and how is its chaperone activity typically measured?
A1: Skp (Seventeen kilodalton protein) is a periplasmic chaperone in Gram-negative bacteria that plays a crucial role in the biogenesis of outer membrane proteins (OMPs).[1][2] Its primary function is to prevent the aggregation and misfolding of unfolded OMPs as they traverse the periplasm from the inner to the outer membrane.[2][3] Skp acts as a "holdase," sequestering partially folded or unfolded OMP intermediates within its cavity.[1][2]
The chaperone activity of Skp is typically assessed using two main types of in vitro assays:
-
Aggregation Assays: These assays monitor the ability of Skp to prevent the aggregation of a model substrate protein (often an OMP or a protein prone to aggregation like lysozyme) upon dilution from a denaturant.[1][4] Aggregation can be measured by monitoring light scattering at a specific wavelength (e.g., 360 nm or 380 nm).[1][4]
-
Folding Assays: These assays measure the effect of Skp on the folding kinetics of OMPs into a lipid environment, such as liposomes. The folding of OMPs is often monitored by the increase in tryptophan fluorescence as the protein inserts into the lipid bilayer.[3]
Q2: What is the functional oligomeric state of Skp, and is it always active?
A2: The functional form of Skp is a homotrimer.[1][5] This trimeric structure forms a "jellyfish-like" architecture with a central cavity where unfolded substrate proteins are bound.[1] Interestingly, the monomeric state of Skp is intrinsically disordered and does not exhibit chaperone activity. The binding of a client protein is thought to shift the equilibrium towards the active, folded trimeric state.
Q3: Does Skp have substrate specificity?
A3: Skp exhibits broad substrate specificity, interacting with a wide range of OMPs of varying sizes.[3] However, there is evidence of client protein selectivity. Not all proteins are sensitive to the co-expression of Skp, suggesting that the presence of long-lived folding intermediates in a substrate protein may determine its sensitivity to Skp's chaperone activity.[1][2]
Troubleshooting Guide
Inconsistent or No Chaperone Activity Observed
Q4: My Skp protein appears to be inactive or shows highly variable activity in my aggregation assay. What are the possible causes and solutions?
A4: Inconsistent or absent Skp activity can stem from several factors related to the protein itself, the substrate, or the assay conditions.
-
Cause 1: Inactive this compound:
-
Solution: Ensure that your Skp preparation is primarily in the active trimeric form. You can verify the oligomeric state using size-exclusion chromatography. Monomeric Skp is inactive. Also, confirm the protein's identity and purity via SDS-PAGE and mass spectrometry.
-
-
Cause 2: Substrate Aggregation is Too Rapid:
-
Solution: The kinetics of substrate aggregation can be highly concentration-dependent. If aggregation occurs too quickly, Skp may not have sufficient time to bind and prevent it. Try reducing the final concentration of your substrate protein in the assay.
-
-
Cause 3: Incorrect Skp:Substrate Molar Ratio:
-
Solution: The ratio of Skp trimer to the substrate protein is critical for its chaperone function. For smaller, 8-stranded OMPs, a 2:1 molar ratio of Skp trimer to OMP is often sufficient to prevent folding (and thus aggregation).[3] However, larger OMPs may require higher ratios, as they might necessitate binding to more than one Skp trimer.[3][6] It is recommended to perform a titration experiment to determine the optimal Skp:substrate ratio for your specific system.
-
-
Cause 4: Suboptimal Buffer Conditions:
-
Solution: The pH and ionic strength of the buffer can influence both Skp stability and substrate aggregation. Ensure the buffer pH is at least 1-1.5 units away from the isoelectric point (pI) of both Skp and the substrate to maintain net surface charge and minimize non-specific aggregation.[7] You can also test a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal condition.[4][7]
-
Experimental Protocols
Protocol 1: Skp Aggregation Prevention Assay
This protocol is adapted from standard light scattering-based aggregation assays.[1][4]
-
Preparation of Reagents:
-
Skp Stock Solution: Prepare a concentrated stock of purified, trimeric Skp in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4). Determine the concentration accurately.
-
Substrate Stock Solution: Denature the substrate protein (e.g., an OMP or lysozyme) in a buffer containing a high concentration of denaturant (e.g., 8 M urea).
-
Assay Buffer: Prepare the final assay buffer (e.g., HBS, pH 7.4).
-
-
Assay Procedure:
-
In a cuvette, mix the desired amount of Skp with the assay buffer. For a negative control, use buffer alone. As a non-specific protein control, you can use a protein like MBP.[1]
-
Initiate the aggregation reaction by rapidly diluting the denatured substrate into the cuvette to its final working concentration.
-
Immediately begin monitoring the absorbance (light scattering) at 360 nm or 380 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Plot the light scattering signal as a function of time. A decrease in the signal in the presence of Skp compared to the controls indicates chaperone activity.
-
Protocol 2: OMP Folding Assay with Skp
This protocol is based on tryptophan fluorescence to monitor OMP folding into liposomes.[3]
-
Preparation of Reagents:
-
Skp and OMP Stock Solutions: Prepare as described in the aggregation assay protocol.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of a defined lipid composition (e.g., diC11:0PC) with a diameter of approximately 100 nm.
-
Assay Buffer: Prepare a suitable buffer for the folding reaction (e.g., a buffer with a low final urea (B33335) concentration after dilution).
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix the liposomes with the assay buffer.
-
Add the desired concentration of Skp trimer. For control experiments, omit Skp or vary its concentration.
-
Initiate the folding reaction by diluting the unfolded OMP stock solution into the cuvette. A 33-fold dilution from 8 M urea results in a final urea concentration of 0.24 M, which is generally low enough not to interfere with folding.[3]
-
Monitor the increase in tryptophan fluorescence over time. Use an excitation wavelength of around 280 nm and measure the emission spectrum or at a fixed wavelength (e.g., 330-350 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. The rate of fluorescence increase corresponds to the rate of OMP folding. A decrease in the rate or extent of fluorescence increase in the presence of Skp indicates its "holdase" activity.
-
Data Presentation
Table 1: Recommended Molar Ratios for Skp Chaperone Activity Assays
| Substrate Type (OMP) | Recommended Skp Trimer:OMP Molar Ratio | Expected Outcome | Reference |
| 8-stranded (e.g., tOmpA, PagP) | 1:1 | Retardation of folding | [3] |
| 8-stranded (e.g., tOmpA, PagP) | 2:1 | Prevention of folding (over the experimental timescale) | [3] |
| 10- to 16-stranded (e.g., OmpT, OmpF) | >2:1 (titration recommended) | Prevention of folding/aggregation | [3][6] |
Table 2: Troubleshooting Summary for Inconsistent Skp Assay Results
| Issue | Potential Cause | Recommended Solution |
| No or low Skp activity | Inactive (monomeric) Skp | Verify trimeric state via size-exclusion chromatography. |
| Suboptimal Skp:Substrate ratio | Perform a titration of Skp concentration. | |
| Inappropriate buffer conditions (pH, salt) | Optimize buffer pH to be >1 unit away from pI; test a range of salt concentrations. | |
| High background signal | Substrate self-aggregation | Reduce substrate concentration; ensure fresh substrate preparation. |
| Light scattering from liposomes (folding assay) | Subtract the background fluorescence of a liposome-only control. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure thorough mixing. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. |
Visualizations
Caption: Skp chaperone cycle in the bacterial periplasm.
Caption: A logical workflow for troubleshooting Skp assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Frontiers | The periplasmic chaperone Skp prevents misfolding of the secretory lipase A from Pseudomonas aeruginosa [frontiersin.org]
- 6. Skp is a multivalent chaperone of outer-membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Skp2 as a Therapeutic Target: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-phase kinase-associated protein 2 (Skp2) as a therapeutic target in specific cancer types, primarily focusing on breast and prostate cancer. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative therapeutic strategies.
Skp2, an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, is a key regulator of cell cycle progression and is frequently overexpressed in a variety of human cancers.[1] Its primary oncogenic role is attributed to its function in mediating the ubiquitination and subsequent proteasomal degradation of several tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1.[1][2] The degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle, and its dysregulation is a hallmark of unchecked cell proliferation in cancer.[1][2] Emerging evidence also highlights Skp2's role in promoting cancer cell survival, metastasis, and drug resistance, making it an attractive target for therapeutic intervention.[3][4]
This guide will delve into the experimental validation of Skp2 as a therapeutic target, offering a direct comparison with established therapies and providing the necessary methodological details for researchers to conduct their own validation studies.
Performance Comparison: Skp2 Inhibitors vs. Alternative Therapies
The therapeutic landscape for breast and prostate cancer includes a variety of targeted therapies. This section compares the performance of Skp2 inhibitors with established alternatives, supported by preclinical data.
Breast Cancer: Skp2 Inhibitors vs. CDK4/6 Inhibitors
In hormone receptor-positive (HR+) breast cancer, CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) are a standard of care.[5][6][7][8] These agents work by directly inhibiting the cyclin-dependent kinases 4 and 6, which, like Skp2, are crucial for the G1-S phase transition.
| Therapeutic Target | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Potential Advantages | Potential Disadvantages |
| Skp2 | Inhibits the E3 ligase activity of the SCF-Skp2 complex, leading to the accumulation of tumor suppressors like p27. | Preclinical studies show that Skp2 inhibitors can induce cell cycle arrest, apoptosis, and suppress tumor growth in breast cancer models.[9][10] Some compounds have demonstrated efficacy in vivo.[11] | May be effective in tumors resistant to CDK4/6 inhibitors. Potential to overcome resistance to other therapies.[3] | Fewer clinical trials compared to CDK4/6 inhibitors. Long-term safety and efficacy in patients are still under investigation. |
| CDK4/6 | Directly inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and blocking cell cycle progression. | Approved for the treatment of HR+ breast cancer, significantly improving progression-free survival in combination with endocrine therapy.[5][8] | Well-established clinical efficacy and safety profiles. | Development of resistance is a significant clinical challenge. Common side effects include neutropenia and diarrhea.[5] |
Prostate Cancer: Skp2 Inhibitors vs. Androgen Receptor (AR) Antagonists
Androgen deprivation therapy and AR antagonists are the cornerstones of prostate cancer treatment. Skp2 has emerged as a promising alternative or complementary target, particularly in castration-resistant prostate cancer (CRPC).[12][13]
| Therapeutic Target | Mechanism of Action | Reported Efficacy (Preclinical) | Potential Advantages | Potential Disadvantages |
| Skp2 | Inhibition leads to the stabilization of p27 and other tumor suppressors, inducing cell cycle arrest and senescence.[12] | Skp2 inhibitors have been shown to reduce the viability of prostate cancer cells and inhibit tumor growth in xenograft models.[14][15] | May be effective in castration-resistant prostate cancer (CRPC) where AR signaling is reactivated or bypassed.[13] | Still in preclinical and early clinical development. Efficacy in diverse genetic backgrounds of prostate cancer needs further exploration. |
| Androgen Receptor (AR) | Blocks the binding of androgens to the AR or inhibits AR signaling, thereby inhibiting the growth of androgen-dependent prostate cancer cells. | Standard of care for prostate cancer, with multiple approved drugs demonstrating clinical benefit. | Proven clinical efficacy in androgen-sensitive prostate cancer. | Inevitable development of resistance, leading to CRPC. |
Quantitative Data on Skp2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Skp2 inhibitors in different cancer cell lines, providing a snapshot of their in vitro potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| SZL-P1-41 (Compound #25) | Prostate Cancer | PC-3 | ~5 | [15] |
| Prostate Cancer | LNCaP | ~5 | [15] | |
| SKPinC1 | Triple-Negative Breast Cancer | Rb-defective | ~1 | [10] |
| T-cell Acute Lymphoblastic Leukemia | Multiple | Varies | [16] | |
| Compound C1 | T-cell Acute Lymphoblastic Leukemia | Multiple | Varies | [16] |
| Diosgenin | Breast Cancer | MCF-7, MDA-MB-231 | Not specified | [11] |
| Rottlerin | Breast Cancer | Not specified | Not specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols for Skp2 Validation
Accurate and reproducible experimental data are crucial for validating a therapeutic target. This section provides detailed protocols for key assays used to investigate the function and inhibition of Skp2.
Western Blotting for Skp2 and p27 Expression
Purpose: To detect and quantify the protein levels of Skp2 and its substrate p27 in cell lysates.
Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (10-12% acrylamide).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Immunoprecipitation (IP) of the SCF-Skp2 Complex
Purpose: To isolate the SCF-Skp2 complex from cell lysates to study its composition and interactions.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Pre-clearing:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against a component of the complex (e.g., Skp2 or Cul1) overnight at 4°C.[20]
-
-
Immune Complex Capture:
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads three to five times with IP lysis buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other components of the SCF complex (e.g., Skp1, Cul1, Rbx1).[21]
-
In Vitro Ubiquitination Assay
Purpose: To directly measure the E3 ligase activity of the SCF-Skp2 complex towards its substrate p27.
Protocol:
-
Reaction Setup:
-
Substrate Addition:
-
Add the substrate, recombinant p27.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an anti-p27 antibody to detect the appearance of higher molecular weight polyubiquitinated p27 species.[24]
-
Cell Viability (MTT) Assay
Purpose: To assess the effect of Skp2 inhibitors on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the Skp2 inhibitor or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Skp2 signaling pathway, a typical experimental workflow for its validation, and a comparison with an alternative therapeutic approach.
Skp2 Signaling Pathway
Experimental Workflow for Validating Skp2 as a Target
Comparison of Skp2 and CDK4/6 Inhibition Mechanisms
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 6. onclive.com [onclive.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Skp2: a novel potential therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of the SKP2/p300 signaling axis restricts castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SKP2 antibody (15010-1-AP) | Proteintech [ptglab.com]
- 18. Skp2 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Skp2 (D3G5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 22. The Skp2-SCF E3 ligase regulates Akt ubiquitination, glycolysis, Herceptin sensitivity and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. broadpharm.com [broadpharm.com]
Comparison Guide: Confirming the Specificity of Skp1-F-box Protein Interactions In Vivo
This guide provides a comparative analysis of key experimental methodologies used to investigate the specificity of interactions between Skp1 (S-phase kinase-associated protein 1) and F-box proteins within the cellular environment. The specificity of this interaction is critical as it dictates the substrate selection for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, a central regulator of protein degradation.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate techniques for their research goals.
The SCF complex is a multi-subunit E3 ubiquitin ligase that targets a vast array of cellular proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] It consists of three core components: Skp1, Cullin-1 (Cul1), and the RING-box protein Rbx1.[2][4] The substrate specificity of the complex is conferred by one of dozens of F-box proteins, which act as substrate receptors.[5][6][7] The F-box protein connects to the complex by binding to Skp1 through its defining F-box motif, an approximately 50 amino acid domain.[8][9] Given the large number of F-box proteins in eukaryotes (e.g., ~69 in humans), understanding the rules of engagement between Skp1 and this diverse family of proteins in vivo is fundamental to elucidating the regulation of countless cellular processes.[5]
References
- 1. The role of SCF ubiquitin-ligase complex at the beginning of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCF complex - Wikipedia [en.wikipedia.org]
- 3. Role of SKP1-CUL1-F-Box-Protein (SCF) E3 Ubiquitin Ligases in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Video: Protein Complexes with Interchangeable Parts [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and function of substrate recruitment by F-box proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Competitive Binding Mechanism between Skp1 and Exportin 1 (CRM1) Controls the Localization of a Subset of F-box Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bacterial Skp and SurA Chaperone Functions
For Researchers, Scientists, and Drug Development Professionals
In the complex cellular environment of Gram-negative bacteria, the biogenesis of outer membrane proteins (OMPs) is a critical process, essential for viability, virulence, and antibiotic resistance. This intricate pathway involves the transport of unfolded OMPs across the ATP-depleted periplasm, a hazardous journey where they are prone to aggregation. To ensure safe passage and successful insertion into the outer membrane by the β-barrel assembly machinery (BAM) complex, bacteria employ a network of periplasmic chaperones. Among these, Skp (Seventeen kilodalton protein) and SurA (Survival factor A) are two of the most crucial players. This guide provides an objective, data-driven comparison of their functions, structures, and mechanisms.
Core Functional Comparison: Two Pathways to a Single Goal
In model organisms like Escherichia coli, SurA and Skp represent two parallel, yet functionally distinct, pathways for OMP transport.[1] The current consensus designates the SurA-dependent pathway as the primary route for the majority of OMPs under normal conditions.[1][2][3] The Skp pathway is considered a secondary or backup system, which gains importance under cellular stress or when the SurA pathway is compromised.[1][2]
SurA: The Primary Escort. SurA is considered the principal chaperone, handling the bulk of OMP trafficking.[4] Its deletion leads to a significant reduction in the density of the outer membrane and induces a pronounced envelope stress response.[1][3][4] SurA directly interacts with the BAM complex, facilitating the efficient handover and subsequent folding of OMPs into the outer membrane.[1][5][6]
Skp: The Backup and Rescue System. Skp, often working in concert with the protease/chaperone DegP, plays a crucial role in rescuing OMPs that may have fallen off the primary SurA pathway.[1] While deletion of Skp alone does not significantly impact outer membrane composition under normal growth, its absence in a surA mutant background is lethal, highlighting its essential backup function.[1] Skp can sequester defective or misfolded OMPs and, in some cases, direct them to the DegP protease for degradation.[5][7]
Structural and Mechanistic Differences
The distinct roles of Skp and SurA are rooted in their unique structures and mechanisms for substrate interaction.
-
Skp (Seventeen kilodalton protein): Skp forms a homotrimeric, "jellyfish-like" structure that creates a central cavity.[8][9] This structure encapsulates unfolded OMPs, effectively shielding them from the aqueous periplasm to prevent aggregation.[9][10][11] This "holdase" activity maintains the OMP in a soluble, unfolded state competent for membrane insertion.[10] For larger OMPs that exceed the cavity's capacity, a portion of the substrate remains outside, or multiple Skp trimers can coordinate to protect a single OMP.[10][11]
-
SurA (Survival factor A): In contrast, SurA functions as a monomer under physiological conditions.[5] It possesses a core chaperone domain and two parvulin-like peptidyl-prolyl isomerase (PPIase) domains.[5][12] While the PPIase activity was initially thought to be dispensable, recent studies suggest these domains are important for delivering OMPs to the BAM complex.[5][12] SurA does not form a cage; instead, it binds substrates in a groove located between its core and P1 domains.[4][5] This interaction leads to a significant expansion of the unfolded OMP, a mechanism distinct from Skp's encapsulation and thought to be crucial for efficient delivery to the BAM complex.[4][13]
Substrate Specificity and Binding
SurA exhibits a clear substrate preference, primarily recognizing and binding to peptide motifs enriched in aromatic amino acids, specifically the Ar-X-Ar (Aromatic-any residue-Aromatic) sequence.[5][14] These motifs are particularly abundant in the C-terminal β-strands of OMPs, suggesting SurA may play a key role in recognizing the terminal β-signal required for BAM-mediated insertion.[5]
Skp demonstrates broader substrate specificity and has been shown to bind a wide range of denatured OMPs without the strict sequence preference seen in SurA.[1][11] Its ability to bind and even dissolve aggregated OMPs further distinguishes it from SurA, highlighting its role in quality control and stress response.[13][15]
Synergistic Disaggregase Activity
Recent findings have revealed a remarkable synergistic function between Skp and SurA. While both chaperones possess the ability to disassemble OMP oligomeric aggregates individually, their combined action is significantly more potent than the sum of their independent activities.[13][16] This cooperative disaggregation suggests a higher-order interaction between the two chaperone systems, providing a powerful mechanism to clear potentially toxic protein aggregates under stress conditions.[13][16]
Quantitative Data Summary
| Feature | Skp (Seventeen kilodalton protein) | SurA (Survival factor A) |
| Oligomeric State | Homotrimer[8][9] | Monomer[5] |
| Structure | "Jellyfish-like" with a central cavity[8][9] | Core chaperone domain with two PPIase domains (P1, P2)[5][12] |
| Substrate Binding | Encapsulates unfolded OMPs within its cavity[10][11] | Binds OMPs in a groove, causing substrate expansion[4][5] |
| Substrate Specificity | Broad, binds unfolded OMPs non-specifically[1][11] | Prefers Ar-X-Ar motifs, common in OMPs[5][14] |
| Primary Role | Secondary/backup pathway, rescues OMPs, stress response[1][2] | Primary pathway for bulk OMP transport[1][3][4] |
| Effect of Deletion | Minimal effect on OM density alone; lethal with surA deletion[1][3] | Marked decrease in OM density, severe OM defects[1][3][12] |
| Interaction with BAM | Delivers rescued OMPs to SurA pathway or BAM complex[1] | Direct interaction to deliver OMPs for insertion[1][5][6] |
| Disaggregase Activity | Can disassemble OMP aggregates[13][15] | Can disassemble OMP aggregates; higher affinity for aggregates[5][13] |
| Synergy | Acts synergistically with SurA to disassemble aggregates[13][16] | Acts synergistically with Skp to disassemble aggregates[13][16] |
Visualizing Chaperone Pathways and Workflows
OMP Biogenesis Pathways
References
- 1. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining the roles of the periplasmic chaperones SurA, Skp, and DegP in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. SurA-like and Skp-like Proteins as Important Virulence Determinants of the Gram Negative Bacterial Pathogens [mdpi.com]
- 6. Dynamic interplay between the periplasmic chaperone SurA and the BAM complex in outer membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Role of the Periplasmic Chaperones Skp, SurA, and DegQ in Outer Membrane Protein Biogenesis in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The cavity-chaperone Skp protects its substrate from aggregation but allows independent folding of substrate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. The periplasmic chaperone SurA exploits two features characteristic of integral outer membrane proteins for selective substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Unveiling Skp2's Secrets: A Comparative Guide to Mass Spectrometry-Based Substrate Validation
For researchers, scientists, and drug development professionals, identifying the substrates of the E3 ubiquitin ligase Skp2 is a critical step in understanding its role in cell cycle progression and tumorigenesis. This guide provides an objective comparison of two powerful mass spectrometry-based techniques for validating novel Skp2 substrates: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID). We present supporting data, detailed experimental protocols, and visual workflows to help you navigate the complexities of Skp2 substrate discovery.
S-phase kinase-associated protein 2 (Skp2) is a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a crucial role in regulating the degradation of various tumor suppressor proteins, including p27Kip1 and p21Cip1, thereby promoting cell cycle progression.[1][2] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] Validating the ever-expanding list of Skp2 substrates is paramount for elucidating its biological functions and for the development of targeted cancer therapies.
Methodological Showdown: AP-MS vs. BioID for Skp2 Substrate Discovery
The transient and often low-affinity nature of E3 ligase-substrate interactions presents a significant challenge for their identification.[5] Both AP-MS and BioID have emerged as powerful tools to overcome these hurdles, each with its own set of strengths and limitations.
Affinity Purification-Mass Spectrometry (AP-MS) is a cornerstone technique for studying protein-protein interactions. It relies on the purification of a "bait" protein (in this case, Skp2) along with its interacting "prey" proteins (substrates).[6][7] This method is particularly effective at identifying stable and relatively abundant interactors.
Proximity-Dependent Biotinylation (BioID) offers a complementary approach that captures both stable and transient or proximal proteins. This technique utilizes a promiscuous biotin (B1667282) ligase fused to the bait protein. When expressed in cells, this fusion protein biotinylates nearby proteins, which can then be captured and identified by mass spectrometry.[5][8] This method is advantageous for identifying weak or transient interactions that might be lost during the stringent washing steps of traditional AP-MS.[6][9]
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Proximity-Dependent Biotinylation (BioID) |
| Principle | Co-purification of bait and prey proteins based on stable interactions.[7] | In vivo biotinylation of proximal proteins by a bait-fused promiscuous biotin ligase.[5] |
| Interaction Type | Primarily stable and strong interactions.[6] | Stable, transient, and proximal interactions.[6][9] |
| Cellular Context | Interactions are captured from cell lysates, potentially disrupting cellular organization.[6] | Interactions are captured in a more native cellular environment.[8] |
| False Positives | Can arise from non-specific binding to the affinity matrix or from post-lysis interactions.[7] | Can result from the biotinylation of highly abundant, non-interacting proteins that are in close proximity. |
| Strengths | - Well-established and widely used.- Effective for identifying components of stable complexes. | - Captures transient and weak interactions.- Provides spatial information about the bait protein's microenvironment.[9] |
| Limitations | - May miss transient or weak interactions.- Lysis conditions can disrupt native interactions.[6] | - Requires the creation of a fusion protein, which may affect its function.- Can have a higher background of non-specific biotinylation. |
Known Substrates of Skp2
A growing number of proteins have been identified as substrates of the Skp2-SCF complex. These substrates are involved in a wide range of cellular processes, including cell cycle control, apoptosis, and signal transduction. The following table summarizes some of the well-characterized Skp2 substrates.
| Substrate | Function | Type of Ubiquitination |
| p27Kip1 | Cyclin-dependent kinase inhibitor, cell cycle arrest at G1/S.[1][3] | K48-linked (proteolytic) |
| p21Cip1 | Cyclin-dependent kinase inhibitor, cell cycle arrest.[10] | K48-linked (proteolytic) |
| p57Kip2 | Cyclin-dependent kinase inhibitor.[3] | K48-linked (proteolytic) |
| FOXO1 | Transcription factor involved in apoptosis and cell cycle arrest.[10] | K48-linked (proteolytic) |
| c-Myc | Transcription factor promoting cell proliferation.[3] | K48-linked (proteolytic) |
| Cyclin D1 | Regulates G1/S phase transition.[10] | K48-linked (proteolytic) |
| Cyclin E | Regulates G1/S phase transition.[3] | K48-linked (proteolytic) |
| Akt | Kinase involved in cell survival and proliferation.[2] | K63-linked (non-proteolytic) |
| NBS1 | Component of the MRE11-RAD50-NBS1 DNA repair complex.[2] | K63-linked (non-proteolytic) |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) for Skp2 Interactors
This protocol describes a general workflow for identifying Skp2-interacting proteins using AP-MS.
1. Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Transfect cells with a plasmid encoding FLAG-tagged Skp2 using a suitable transfection reagent.
2. Cell Lysis:
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
4. Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by competing with a 3xFLAG peptide or by using a low pH elution buffer.
5. Sample Preparation for Mass Spectrometry:
-
Precipitate the eluted proteins using trichloroacetic acid (TCA).
-
Resuspend the protein pellet in a denaturing buffer, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
6. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired spectra against a human protein database.
Proximity-Dependent Biotinylation (BioID) for Skp2 Proximity Network
This protocol provides a general workflow for identifying proteins in proximity to Skp2 using BioID.
1. Generation of Stable Cell Line:
-
Clone Skp2 into a vector containing a promiscuous biotin ligase (e.g., BirA) to create a Skp2-BirA fusion construct.
-
Generate a stable cell line (e.g., HEK293 Flp-In T-REx) expressing the Skp2-BirA* fusion protein under an inducible promoter.
2. Biotin Labeling:
-
Induce the expression of the fusion protein (e.g., with tetracycline) for 24 hours.
-
Add biotin to the culture medium to a final concentration of 50 µM and incubate for 16-24 hours.
3. Cell Lysis:
-
Harvest the cells and lyse them in a stringent lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation.
4. Streptavidin Affinity Purification:
-
Incubate the clarified lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) overnight at 4°C.
5. Washing:
-
Wash the beads extensively with a series of stringent wash buffers to remove non-biotinylated proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the bound proteins.
7. Peptide Recovery and Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS as described in the AP-MS protocol.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of Skp2 and the experimental approaches to study its substrates, the following diagrams were generated using Graphviz.
Caption: The Skp2-p27 signaling pathway leading to cell cycle progression.
Caption: The non-proteolytic role of Skp2 in Akt signaling.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Experimental workflow for Proximity-Dependent Biotinylation (BioID).
Conclusion
The validation of novel Skp2 substrates is a dynamic and evolving field. Both AP-MS and BioID are powerful mass spectrometry-based techniques that provide complementary information for mapping the Skp2 interactome. While AP-MS is adept at identifying stable interaction partners, BioID excels at capturing the transient and proximal protein landscape. The choice of methodology will depend on the specific research question and the nature of the expected interactions. By employing these advanced proteomic strategies, researchers can continue to unravel the intricate network of Skp2 substrates, paving the way for a deeper understanding of its role in cancer and the development of novel therapeutic interventions.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioID-based Identification of Skp Cullin F-box (SCF)β-TrCP1/2 E3 Ligase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. researchgate.net [researchgate.net]
- 9. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP2 is an SKP2 deubiquitylase that stabilizes both SKP2 and its substrates - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic comparison of Skp1 gene knockout versus siRNA knockdown
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic outcomes resulting from Skp1 gene knockout versus siRNA-mediated knockdown. S-phase kinase-associated protein 1 (Skp1) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in targeting a wide array of proteins for degradation, thereby regulating essential cellular processes.[1][2][3] Understanding the differential effects of complete gene ablation versus partial gene silencing is crucial for designing experiments and interpreting results in studies targeting Skp1-mediated pathways.
Executive Summary
| Feature | Skp1 Gene Knockout | Skp1 siRNA Knockdown |
| Genetic Modification | Permanent and complete removal of the gene. | Transient and partial reduction of gene expression. |
| Phenotypic Severity | Often results in embryonic lethality, necessitating conditional or tissue-specific models.[4] | Milder, dose-dependent phenotypes, allowing for the study of essential gene functions.[2] |
| Key Phenotypes | Severe developmental defects, cell cycle arrest (G1/S and G2/M), genomic instability, and apoptosis.[1][3][4][5] | Inhibition of cell proliferation, cell cycle arrest (primarily G2/M), reduced colony formation, and apoptosis.[2] |
| Off-Target Effects | Minimal, but potential for compensatory mechanisms to arise. | Possible, requiring careful validation with multiple siRNA sequences. |
| Experimental Utility | Ideal for studying the absolute requirement of a gene in a specific tissue or developmental stage. | Useful for investigating the effects of dose-dependent gene expression and for target validation in therapeutic development. |
Quantitative Data Comparison
The following tables summarize quantitative data from representative studies, highlighting the distinct cellular consequences of reducing or eliminating Skp1 function.
Table 1: Effects on Cell Cycle Progression
| Experimental System | Method | Key Findings | Reference |
| Budding Yeast (S. cerevisiae) | Temperature-sensitive mutants (functional knockout) | skp1-3 mutants: Arrest in G1 phase. skp1-4 mutants: Arrest in G2 phase. | [1][6] |
| Human NSCLC cells (NCI-H1975) | siRNA knockdown | Significant increase in the percentage of cells in the G2/M phase. | [2] |
Table 2: Effects on Cell Proliferation and Viability
| Experimental System | Method | Key Findings | Reference |
| Human NSCLC cells (A549, NCI-H1975) | siRNA knockdown | Significant inhibition of cell growth and proliferation. | [2] |
| Human NSCLC cells (A549, NCI-H1975) | siRNA knockdown | Significant suppression of colony forming activity. | [2] |
| Mouse T-cells | Conditional inactivation (via Cul1-N252 mutant) | Initial lymphoid organ hypoplasia and reduced proliferation, followed by T-cell lymphoma development. | [3][5][7] |
Table 3: Effects on Genomic Stability
| Experimental System | Method | Key Findings | Reference |
| Mouse T-cells | Conditional inactivation (via Cul1-N252 mutant) | Striking karyotype heterogeneity, c-myc amplification, multinucleated cells, centrosome and mitotic spindle abnormalities, and impaired chromosome segregation. | [3][5] |
| Human cells (HEK293T) | Expression of Cul1-N252 mutant | Aberrant phenotypes associated with chromosomal instability, including multinucleated cells, enlarged nuclei, and increased micronucleus formation. | [4] |
Signaling Pathways and Experimental Workflows
Skp1 in the SCF E3 Ubiquitin Ligase Pathway
Skp1 functions as an essential adaptor protein within the SCF complex. It links the Cullin-1 (Cul1) scaffold protein to a substrate-recognizing F-box protein. This complex, along with the RING-box protein 1 (Rbx1), facilitates the ubiquitination of target proteins, marking them for proteasomal degradation. This process is critical for the regulation of numerous cell cycle proteins.
Caption: The SCF E3 Ubiquitin Ligase Pathway involving Skp1.
Experimental Workflow: siRNA Knockdown and Phenotypic Analysis
The following diagram outlines a typical workflow for investigating the effects of Skp1 siRNA knockdown in a cancer cell line.
Caption: Workflow for Skp1 siRNA knockdown and subsequent phenotypic analysis.
Experimental Protocols
Skp1 siRNA Knockdown in Human Cancer Cell Lines
Objective: To transiently reduce the expression of Skp1 in cultured human cancer cells to study its effect on cellular phenotypes.
Materials:
-
Human cancer cell line (e.g., A549, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Skp1-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a final concentration of 20-50 nM of Skp1 siRNA or negative control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh, antibiotic-free complete culture medium to each well.
-
Add the siRNA-lipid complexes dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, proceed with downstream analyses such as Western blotting to confirm knockdown efficiency and phenotypic assays (cell cycle analysis, proliferation assays, etc.).
Conditional Skp1 Inactivation in Mouse T-cells (Conceptual Overview)
As a direct Skp1 knockout is embryonically lethal, a conditional approach is necessary. One published method involves the transgenic expression of a dominant-negative Cul1 mutant (Cul1-N252) that sequesters and inactivates endogenous Skp1 in a tissue-specific manner.[3][5][7]
Principle:
-
Transgene Construction: A transgene is created containing the coding sequence for the Cul1-N252 mutant under the control of a T-cell-specific promoter (e.g., Lck).
-
Generation of Transgenic Mice: The transgene is injected into fertilized mouse oocytes, and the resulting offspring are screened for transgene integration.
-
Phenotypic Analysis: The transgenic mice are monitored for phenotypes related to Skp1 inactivation in the T-cell lineage, such as altered lymphoid organ development, cell proliferation defects, and tumor formation.
-
Analysis of Genomic Instability: T-cells from the transgenic mice are analyzed for chromosomal abnormalities using techniques like spectral karyotyping (SKY) or metaphase spreads.
Western Blot Analysis for Skp1 and Cell Cycle Proteins
Objective: To determine the protein levels of Skp1 and key cell cycle regulators (e.g., p27, Cyclin E) following gene knockout or knockdown.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Skp1, anti-p27, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
Colony Formation Assay
Objective: To assess the long-term proliferative capacity and survival of cells after Skp1 knockdown.
Materials:
-
Transfected cells
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: After 24-48 hours of siRNA transfection, trypsinize and count the cells. Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add methanol (B129727) to fix the colonies for 10-15 minutes.
-
Remove the methanol and add crystal violet solution to stain the colonies for 10-20 minutes.
-
-
Washing and Drying: Gently wash the wells with water until the background is clear and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the number of colonies formed by control cells.
References
- 1. Automated 96-well format high throughput colony formation assay for siRNA library screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Studying chromosome instability in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Genetic Integrity - Mouse Biology Program [mbp.mousebiology.org]
Evaluating the cross-reactivity of different commercial anti-Skp2 antibodies
For researchers, scientists, and drug development professionals, selecting a reliable antibody is critical for accurate and reproducible results. This guide provides an objective comparison of commercially available anti-Skp2 antibodies, supported by experimental data, to aid in the selection of the most suitable antibody for your research needs.
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in cell cycle regulation by targeting various tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation. The overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. Given its significance, the availability of specific and high-quality antibodies is paramount for both basic research and clinical investigations.
This guide summarizes the characteristics and performance of several commercially available anti-Skp2 antibodies in key applications such as Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP). The data presented here is compiled from manufacturer's datasheets, publications, and independent validation studies.
Skp2 Signaling Pathway
The Skp2 signaling pathway is central to the control of the G1/S phase transition of the cell cycle. Various upstream signals can lead to the activation of the SCF-Skp2 complex, which in turn targets key cell cycle inhibitors for degradation, thereby promoting cell proliferation.
Caption: The Skp2 signaling pathway highlighting its activation and downstream targets.
Comparison of Commercial Anti-Skp2 Antibodies
The following table summarizes key information for a selection of commercially available anti-Skp2 antibodies. It is important to note that the performance of an antibody can vary between applications and experimental conditions. The validation data presented here is primarily from the manufacturers, with independent validation noted where available.
| Vendor | Catalog Number | Clonality | Host | Immunogen | Validated Applications | Validation Data/Publications |
| Cell Signaling Technology | 2652 | Monoclonal (D3G5) | Rabbit | Synthetic peptide near the amino-terminus of human Skp2. | WB, IP, IHC, IF | Manufacturer's data, Knockout validation cited by Labome.[1] |
| Abcam | ab183039 | Monoclonal (EPR3305(2)) | Rabbit | Recombinant fragment within Human Skp2. | WB, IHC-P, IF/ICC, Flow Cyt | Manufacturer's data, Cited in multiple publications.[2] |
| Santa Cruz Biotechnology | sc-74477 | Monoclonal (A-2) | Mouse | Full length Skp2 p45 of human origin. | WB, IP, IF, ELISA | Manufacturer's data, Cited in numerous publications.[3] |
| Thermo Fisher Scientific | 32-3300 | Monoclonal (SKP2-8D9) | Mouse | Recombinant full-length human p45SKP2 protein. | WB, ICC/IF, IP, ELISA | Manufacturer's data, Cited in publications reviewed by Labome.[1] |
| Proteintech | 15010-1-AP | Polyclonal | Rabbit | Human SKP2 protein (His-tag). | WB, IHC, IF, IP, ELISA | Manufacturer's data with extensive IHC images in various tissues.[4] |
| Novus Biologicals | NBP2-56192 | Polyclonal | Rabbit | Recombinant protein corresponding to human Skp2. | WB, ICC/IF | Manufacturer's data including genetic strategies validation. |
| Human Protein Atlas | HPA054633 | Polyclonal | Rabbit | Recombinant Protein Epitope Signature Tag (PrEST) antigen. | WB, IHC | Independent validation data available on the Human Protein Atlas website.[5] |
| Human Protein Atlas | HPA051196 | Polyclonal | Rabbit | Recombinant Protein Epitope Signature Tag (PrEST) antigen. | WB, ICC-IF | Independent validation data including siRNA knockdown for WB.[6] |
Disclaimer: This table is not exhaustive and represents a selection of available antibodies. The information is compiled from publicly available resources and is intended for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and perform their own validation experiments.
Experimental Workflow for Antibody Validation
A critical step in any research involving antibodies is to validate their performance in the intended application. The following diagram illustrates a general workflow for antibody validation using Western Blotting as an example.
Caption: A generalized workflow for validating an anti-Skp2 antibody using Western Blot.
Experimental Protocols
Detailed and optimized protocols are essential for reliable and reproducible results. Below are general protocols for key applications. It is strongly recommended to consult the specific datasheet for the antibody you are using for optimal concentrations and conditions.
Western Blotting Protocol for Skp2
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Skp2 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Skp2
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary anti-Skp2 antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes, followed by incubation with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunoprecipitation (IP) Protocol for Skp2
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary anti-Skp2 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose/sepharose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using the same or a different anti-Skp2 antibody.
-
References
- 1. Skp2 antibody | antibody review based on formal publications [labome.com]
- 2. Anti-SKP2 antibody [EPR3305(2)] (ab183039) | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. SKP2 antibody (15010-1-AP) | Proteintech [ptglab.com]
- 5. Anti-SKP2 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. Anti-SKP2 Human Protein Atlas Antibody [atlasantibodies.com]
A Comparative Guide to the E3 Ligase Activity of SCF-Skp2 and Other SCF Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction to SCF E3 Ligases
The SCF complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in targeting a wide array of proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] This process is central to the regulation of numerous cellular processes, most notably the cell cycle.[1] The core of the SCF complex consists of three invariable subunits: Skp1, Cul1, and Rbx1.[2] The specificity of the SCF complex for its substrates is conferred by a variable F-box protein, of which there are approximately 70 in humans.[2] This modularity allows the SCF complex to target a diverse range of proteins for degradation.
Comparative Analysis of SCF-Skp2 and SCF-β-TrCP
SCF-Skp2 and SCF-β-TrCP are among the most extensively studied SCF complexes, each playing critical, yet distinct, roles in cellular regulation. Their comparison highlights the functional diversity achieved through the exchange of the F-box protein subunit.
Data Presentation: Comparison of SCF-Skp2 and SCF-β-TrCP
| Feature | SCF-Skp2 | SCF-β-TrCP (β-TrCP1 and β-TrCP2) | Other Notable SCF Complexes (e.g., SCF-Fbw7) |
| Primary Function | Positive regulator of cell cycle progression, particularly the G1/S transition.[3] | Regulator of multiple signaling pathways, including cell cycle, Wnt, and NF-κB.[4] | Primarily a tumor suppressor, targeting oncoproteins for degradation. |
| Key Substrates | p27Kip1, p21Cip1, p57Kip2, Cyclin E, c-Myc, E2F1.[5] | β-catenin, IκBα, Emi1, Wee1, CDC25A.[4] | Cyclin E, c-Myc, c-Jun, Notch. |
| Substrate Recognition Motif | Recognizes substrates after phosphorylation, often in a Cks1-dependent manner. For p27, phosphorylation on Thr187 is critical. | Recognizes a phosphorylated degron, typically with the consensus sequence DpSGXXpS (where pS is phosphoserine).[6] | Recognizes phosphorylated degrons (phosphodegrons). |
| Regulation of Activity | Cell cycle-dependent expression of Skp2, which is degraded in G1 by the Anaphase-Promoting Complex (APC/C).[7] Activity is also regulated by the accessory protein Cks1.[8] | β-TrCP levels are generally stable throughout the cell cycle, and its activity is primarily regulated by the phosphorylation status of its substrates.[9] | Fbw7 is often mutated or deleted in cancers, leading to stabilization of its oncoprotein substrates. |
| Role in Cancer | Considered an oncoprotein; its overexpression is common in many cancers and correlates with poor prognosis.[10] | Can act as both an oncoprotein and a tumor suppressor depending on the cellular context and the primary substrate being targeted.[9] | Considered a tumor suppressor. |
| Quantitative Kinetic Data (Km, kcat) | Not available in the literature for direct comparison. | Not available in the literature for direct comparison. | Not available in the literature for direct comparison. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase activity. Below are protocols for key experiments used to characterize SCF complexes.
1. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the E3 ligase activity of a specific SCF complex towards a substrate.[11]
-
Objective: To determine if a purified SCF complex can ubiquitinate a specific substrate in vitro.
-
Materials:
-
Purified E1 ubiquitin-activating enzyme.
-
Purified E2 ubiquitin-conjugating enzyme (e.g., UbcH5c).
-
Purified, reconstituted SCF complex (e.g., SCF-Skp2 or SCF-β-TrCP).
-
Purified substrate protein (e.g., p27 for SCF-Skp2, or a phosphopeptide of a β-TrCP substrate).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the substrate and ubiquitin.
-
-
Protocol:
-
Set up the reaction mixture on ice in a total volume of 20-50 µL. A typical reaction would contain:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
SCF complex (e.g., 50-200 nM)
-
Substrate (e.g., 100-500 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
ATP (e.g., 2 mM)
-
Ubiquitination buffer
-
-
Initiate the reaction by adding ATP and incubating at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an antibody against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin conjugates.
-
2. Immunoprecipitation and In Vivo Ubiquitination Assay
This method is used to assess the ubiquitination of a substrate within a cellular context.[12][13]
-
Objective: To determine if a specific substrate is ubiquitinated in vivo in a manner dependent on a particular SCF complex.
-
Materials:
-
Cell lines expressing the proteins of interest.
-
Plasmids for overexpressing tagged versions of the substrate, ubiquitin (e.g., His-tagged Ub), and the F-box protein.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Proteasome inhibitor (e.g., MG132).
-
Antibody against the substrate for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against the substrate and the ubiquitin tag.
-
-
Protocol:
-
Transfect cells with plasmids encoding the tagged substrate, His-ubiquitin, and the F-box protein of interest.
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Pre-clear the cell lysates with protein A/G beads.
-
Immunoprecipitate the substrate protein using a specific antibody.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) to detect the ubiquitinated substrate. A parallel blot with the substrate antibody confirms the immunoprecipitation.
-
Mandatory Visualizations
Diagram of the General SCF E3 Ligase Complex and Ubiquitination Pathway
Caption: General workflow of substrate ubiquitination by the SCF E3 ligase complex.
Diagram of the SCF-Skp2 Signaling Pathway in Cell Cycle Regulation
Caption: Regulation of the G1/S cell cycle transition by the SCF-Skp2 E3 ligase.
References
- 1. Structural basis for a reciprocal regulation between SCF and CSN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCF complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Isolation and characterization of β-transducin repeat-containing protein ligands screened using a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing β-TrCP activity dynamics in live cells with a genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro reconstitution of SCF substrate ubiquitination with purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Skp2-SCF E3 ligase regulates Akt ubiquitination, glycolysis, Herceptin sensitivity and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Function of the Bacterial Chaperone Skp: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial protein folding is paramount. This guide provides a comparative analysis of the in vivo function of the bacterial periplasmic chaperone Skp, with a focus on insights gleaned from genetic mutant studies. We objectively compare the performance of Skp-deficient mutants with wild-type strains and alternative chaperone pathways, supported by experimental data.
The seventeen kilodalton protein (Skp) is a crucial molecular chaperone found in the periplasm of Gram-negative bacteria. Its primary role is to prevent the aggregation of unfolded outer membrane proteins (OMPs) as they traverse the periplasmic space from the inner membrane to the outer membrane. Skp sequesters these OMPs within a cage-like structure, ensuring their safe delivery to the β-barrel assembly machinery (BAM) complex for proper folding and insertion into the outer membrane. Genetic studies involving the deletion of the skp gene, alone or in combination with other chaperone-encoding genes, have been instrumental in elucidating its specific functions and its interplay with other components of the protein folding and quality control network.
Comparative Analysis of Skp Mutant Phenotypes
Genetic deletion of skp results in a range of observable phenotypes that underscore its importance in bacterial physiology, particularly under stress conditions. The severity of these phenotypes can vary between different bacterial species, highlighting species-specific dependencies on particular chaperone pathways.
A key observation is the synthetic lethality or severe growth defects seen in double mutants lacking both Skp and another major periplasmic chaperone, SurA. This indicates that Skp and SurA operate in partially redundant, parallel pathways for OMP biogenesis. While SurA is considered the primary chaperone for many OMPs under normal growth conditions, Skp's role becomes more critical when the SurA pathway is compromised or overwhelmed.
Quantitative Data Summary
The following tables summarize quantitative data from studies on skp genetic mutants, comparing their performance to wild-type strains and other chaperone mutants.
| Table 1: Effect of skp Deletion on Outer Membrane Protein (OMP) Levels | ||
| Organism | OMP | Relative Abundance in Δskp vs. Wild-Type (%) |
| Escherichia coli | OmpA | Reduced levels observed, precise quantification varies. |
| LamB | Decreased levels reported in some studies. | |
| Neisseria meningitidis | PorA (Class 1 porin) | Severely reduced levels. |
| PorB (Class 3 porin) | Severely reduced levels. |
Note: Quantitative data for OMP levels in E. coli Δskp mutants is often presented qualitatively in the literature. The values provided are based on descriptive accounts from multiple studies.
| Table 2: Antibiotic Susceptibility in Acinetobacter baumannii Chaperone Mutants | |||||
| Antibiotic | Wild-Type MIC (µg/mL) | ΔsurA MIC (µg/mL) | Δskp MIC (µg/mL) | ΔdegP MIC (µg/mL) | ΔsurAΔskp MIC (µg/mL) |
| Ciprofloxacin | 16 | 8 | 16 | 16 | 4 |
| Colistin | 0.5 | 0.5 | 0.5 | 0.5 | 0.25 |
| Meropenem | 16 | 8 | 16 | 16 | 4 |
| Tobramycin | >128 | 8 | >128 | >128 | 4 |
Data adapted from studies on Acinetobacter baumannii AB5075.
Signaling Pathways and Experimental Workflows
The biogenesis of OMPs is a multi-step process involving a network of chaperones. The following diagrams illustrate the key pathways and a typical experimental workflow for analyzing OMP assembly.
Caption: OMP Biogenesis Pathways in Gram-Negative Bacteria.
Caption: Workflow for Characterizing Δskp Mutants.
Detailed Experimental Protocols
Analysis of Outer Membrane Protein Profiles by SDS-PAGE
This protocol is used to compare the levels of specific OMPs between wild-type and Δskp mutant strains.
Materials:
-
Bacterial cultures (wild-type and Δskp mutant)
-
Lysis buffer (e.g., 10 mM HEPES, pH 7.4)
-
Sarkosyl (N-lauroylsarcosine) solution (2% w/v)
-
Ultracentrifuge
-
SDS-PAGE sample buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies specific to the OMP of interest (e.g., anti-OmpA, anti-LamB)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Remove unbroken cells by low-speed centrifugation.
-
Add Sarkosyl solution to the supernatant to a final concentration of 1% to selectively solubilize the inner membrane.
-
Incubate for 30 minutes at room temperature.
-
Pellet the outer membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Wash the outer membrane pellet and resuspend in a minimal volume of buffer.
-
Determine the protein concentration of the outer membrane fractions.
-
Mix equal amounts of protein from each sample with SDS-PAGE sample buffer and heat at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against the OMP of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Perform densitometry analysis on the bands to quantify the relative protein levels.
Antibiotic Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of various antibiotics for wild-type and Δskp mutant strains.
Materials:
-
Bacterial cultures
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotics of interest (stock solutions)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum of each strain adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.
In Vivo Crosslinking to Detect Skp-OMP Interactions
This protocol can be used to capture transient interactions between Skp and its OMP substrates within the periplasm.
Materials:
-
Bacterial cultures expressing the proteins of interest
-
Phosphate-buffered saline (PBS)
-
Membrane-permeable crosslinker (e.g., formaldehyde (B43269) or a photo-activatable crosslinker incorporated via an unnatural amino acid)
-
Quenching solution (e.g., Tris-HCl)
-
Lysis buffer with protease inhibitors
-
Antibodies against Skp and the OMP of interest
-
Immunoprecipitation reagents (e.g., Protein A/G beads)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and add the crosslinking agent. Incubate for a specific time (e.g., 30 minutes for formaldehyde) or expose to UV light for photo-crosslinking.
-
Quench the crosslinking reaction.
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform immunoprecipitation using an antibody against Skp (or the OMP).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Reverse the crosslinks (if a reversible crosslinker was used) by heating or chemical treatment.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of the interacting OMP (or Skp).
Conclusion
The use of genetic mutants has been indispensable in validating the in vivo function of the Skp chaperone. The data clearly indicate that while Skp may play a secondary role to SurA under optimal conditions in some bacteria, it is a critical component of a robust OMP biogenesis network, especially under conditions of stress or when the primary chaperone pathway is impaired. The comparative analysis of mutant phenotypes provides a powerful framework for understanding the functional redundancies and specificities within the periplasmic chaperone system. This knowledge is not only fundamental to bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies that target essential protein folding pathways.
Decoding Skp2's Substrate Handshake: A Guide to Mutational Validation
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-protein interactions is paramount. This guide provides a comparative analysis of mutational approaches to validate the substrate recognition domain of Skp2, a key player in cell cycle regulation and a promising target for cancer therapy.
S-phase kinase-associated protein 2 (Skp2) is the substrate recognition component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] It plays a crucial role in the degradation of several cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27).[2] The targeted degradation of p27 is a critical step for the G1/S phase transition, and its dysregulation is a hallmark of many cancers.[2][3] The C-terminal Leucine-Rich Repeat (LRR) domain of Skp2 is primarily responsible for substrate recognition.[4][5] Validating this interaction and identifying key residues involved is essential for the development of targeted therapeutics.
This guide explores various experimental methodologies used to dissect the Skp2-substrate interface, with a focus on mutational analysis. We present comparative data on the effects of specific Skp2 mutations on substrate binding and provide detailed protocols for key validation assays.
Comparative Analysis of Skp2 Mutants
Mutational analysis, particularly site-directed mutagenesis, is a powerful tool to identify critical residues in the Skp2 substrate recognition domain. By altering specific amino acids, researchers can assess their impact on binding affinity and substrate ubiquitination. The following table summarizes the effects of various mutations on Skp2's interaction with its well-characterized substrate, p27.
| Skp2 Mutant | Location | Effect on p27 Binding | Effect on p27 Ubiquitination | Reference |
| Wild-Type (WT) | - | Strong | Efficient | [6] |
| Trp97Ala | F-box domain | Retained | Not specified | [6] |
| Asp98Ala | F-box domain | Retained | Not specified | [6] |
| LRR Domain Deletion | C-terminus | Abolished | Abolished | [5] |
| F79A/I81A/R83A | N-terminus | Abolished (with Cyclin A) | Not specified | [7] |
Visualizing the Skp2-p27 Interaction Pathway
The recognition of p27 by the SCF-Skp2 complex is a multi-step process that often requires the accessory protein Cks1 and phosphorylation of the substrate.[1][8]
Caption: The SCF-Skp2 mediated ubiquitination of p27.
Experimental Protocols for Validation
Accurate validation of Skp2-substrate interactions relies on robust experimental techniques. Below are detailed protocols for commonly used assays.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the SCF-Skp2 complex to ubiquitinate a substrate in a controlled environment.[3][9]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant ubiquitin
-
Recombinant SCF-Skp2 complex (wild-type or mutant)
-
Recombinant substrate (e.g., phosphorylated p27)
-
ATP
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Protocol:
-
Assemble the ubiquitination reaction by combining E1, E2, ubiquitin, the SCF-Skp2 complex, and the substrate in the ubiquitination buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the substrate to detect its ubiquitinated forms (appearing as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm the presence of polyubiquitin (B1169507) chains.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact within a cell.[10][11]
Materials:
-
Cells expressing tagged versions of Skp2 (wild-type or mutant) and the substrate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the tagged protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against both proteins of interest
Protocol:
-
Lyse the cells to release the protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the tagged "bait" protein (e.g., Skp2) to form an antibody-protein complex.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting, probing for both the "bait" (Skp2) and the potential "prey" (substrate) proteins. The presence of the substrate in the eluate indicates an interaction.
Caption: A generalized workflow for Co-Immunoprecipitation.
Alternative and Complementary Validation Methods
Beyond mutational analysis coupled with ubiquitination and Co-IP assays, several other techniques can provide quantitative and qualitative data on Skp2-substrate interactions.
| Technique | Principle | Type of Data | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | Interaction of two proteins in yeast activates a reporter gene.[12][13] | Qualitative (Interaction/No Interaction) | High-throughput screening of libraries. | Prone to false positives and negatives; interactions occur in a non-native environment. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon protein binding to a sensor surface.[14][15] | Quantitative (Kon, Koff, KD) | Real-time kinetics; label-free. | Requires one protein to be immobilized; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of two molecules in solution.[16][17] | Quantitative (KD, ΔH, ΔS, Stoichiometry) | Provides a complete thermodynamic profile of the interaction; label-free. | Requires relatively large amounts of pure protein; not suitable for very high or very low affinity interactions. |
By employing a combination of these mutational and biophysical techniques, researchers can gain a comprehensive understanding of the Skp2 substrate recognition domain. This knowledge is not only fundamental to our understanding of cell cycle control but also provides a solid foundation for the rational design of novel therapeutics targeting the Skp2-p27 axis in cancer.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP2 is an SKP2 deubiquitylase that stabilizes both SKP2 and its substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bi-partite binding of the N-terminus of Skp2 to cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking [mdpi.com]
- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Structural Analysis of Eukaryotic Prefoldin and Bacterial Skp Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
The cellular machinery for protein folding and quality control is essential for maintaining proteostasis. Within this intricate network, molecular chaperones play a pivotal role in preventing protein aggregation and facilitating the correct folding of newly synthesized or stress-denatured proteins. This guide provides a detailed comparative structural and functional analysis of two key chaperone systems: the eukaryotic prefoldin and the bacterial Skp proteins. While sharing a remarkably similar "jellyfish-like" architecture, these chaperones have evolved distinct subunit compositions and substrate specificities, reflecting the different cellular environments and protein folding challenges in eukaryotes and bacteria.
Structural and Functional Comparison
Bacterial Skp, typified by the well-studied Escherichia coli Skp, is a homotrimeric chaperone found in the periplasm of Gram-negative bacteria. In contrast, eukaryotic prefoldin is a heterohexameric complex located in the cytoplasm. The structural and functional characteristics of these two chaperones are summarized in the table below.
| Feature | Bacterial Skp (e.g., E. coli) | Eukaryotic Prefoldin (e.g., Human) |
| Oligomeric State | Homotrimer (three identical subunits) | Heterohexamer (six different subunits: two α-like and four β-like) |
| Subunit Composition | Single type of subunit | PFDN1, PFDN2, PFDN3 (α-like), PFDN4, PFDN5 (α-like), PFDN6 |
| Monomer Molecular Weight | ~17-18 kDa[1][2][3][4] | PFDN3: ~22.6 kDa[5], PFDN5: ~19.5 kDa[6] (others vary) |
| Complex Molecular Weight | ~54 kDa | ~90-100 kDa |
| Cellular Location | Periplasm of Gram-negative bacteria | Cytoplasm |
| Primary Substrates | Unfolded Outer Membrane Proteins (OMPs)[7] | Nascent actin and tubulin polypeptides[8][9] |
| Mechanism of Action | ATP-independent "holdase"; encapsulates unfolded OMPs in a central cavity to prevent aggregation during transit to the outer membrane.[10][11] | ATP-independent co-chaperone; captures and stabilizes unfolded actin and tubulin and delivers them to the cytosolic chaperonin CCT (TRiC) for folding.[12][13] |
| Binding Affinity (Kd) | Nanomolar to picomolar range for OMPs.[14][15] | Not explicitly defined, but forms stable complexes with non-native target proteins.[8][9] |
| Structural Features | "Jellyfish-like" structure with a central cavity formed by three α-helical "tentacles" extending from a β-barrel body. The tentacles are flexible and can expand to accommodate OMPs of varying sizes.[16][17][18] | "Jellyfish-like" structure with a central cavity formed by six coiled-coil "tentacles" extending from a double β-barrel assembly. The tips of the tentacles are involved in substrate binding.[8][19] |
Signaling and Functional Pathways
The distinct roles of bacterial Skp and eukaryotic prefoldin are reflected in their respective functional pathways. Bacterial Skp is a key player in the biogenesis of the outer membrane in Gram-negative bacteria, a critical process for bacterial survival and pathogenesis. Eukaryotic prefoldin, on the other hand, is integral to the formation of the cytoskeleton, a fundamental component of eukaryotic cell structure and function.
Structural Architectures: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the key structural differences between the homotrimeric bacterial Skp and the heterohexameric eukaryotic prefoldin.
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to characterize the structure and function of Skp and prefoldin proteins. Below are detailed methodologies for key experiments.
In Vitro Chaperone Activity Assay (Light Scattering)
This assay measures the ability of a chaperone to prevent the aggregation of a substrate protein upon denaturation and subsequent dilution into a refolding buffer.
Materials:
-
Purified chaperone protein (Skp or prefoldin)
-
Purified substrate protein (e.g., lysozyme (B549824) or denatured OMP for Skp; chemically denatured actin for prefoldin)
-
Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer)
-
Refolding buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
Spectrophotometer or a plate reader capable of measuring light scattering (absorbance at 360 nm or 500 nm)[10][20][21][22]
Procedure:
-
Prepare a stock solution of the substrate protein in denaturation buffer.
-
In a multi-well plate or cuvette, prepare a series of refolding buffers containing different concentrations of the chaperone protein. Include a control with no chaperone.
-
Initiate the aggregation reaction by rapidly diluting the denatured substrate protein into the refolding buffers. The final substrate concentration should be in the low micromolar range.
-
Immediately begin monitoring the increase in light scattering at 360 nm or 500 nm over time at a constant temperature.[10][20][21]
-
Plot the light scattering signal as a function of time for each chaperone concentration. A decrease in the rate and extent of light scattering in the presence of the chaperone indicates chaperone activity.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure content (α-helix, β-sheet, etc.) of the chaperones and to monitor conformational changes upon substrate binding.
Materials:
-
Purified chaperone protein (Skp or prefoldin)
-
CD-compatible buffer (e.g., low concentration of phosphate (B84403) buffer, pH 7.0-8.0, with low salt concentration)
-
Circular dichroism spectropolarimeter
Procedure:
-
Prepare a protein sample in a CD-compatible buffer at a concentration of 0.1-1 mg/mL. The buffer itself should have minimal absorbance in the far-UV region.
-
Record a CD spectrum of the buffer alone (blank).
-
Record the CD spectrum of the protein sample in the far-UV range (typically 190-260 nm).
-
Subtract the buffer spectrum from the protein spectrum to obtain the final CD spectrum of the protein.
-
The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for a Detailed Structural Investigation
NMR spectroscopy provides high-resolution structural information of proteins in solution, allowing for the detailed characterization of their three-dimensional structure and dynamics.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) purified chaperone protein
-
NMR buffer (e.g., phosphate or Tris buffer with a specific pH, containing D₂O)
-
High-field NMR spectrometer
Procedure:
-
Prepare a concentrated (0.1-1 mM) and stable sample of the isotopically labeled protein in the NMR buffer.
-
Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, triple resonance experiments) to assign the chemical shifts of the protein's backbone and side-chain atoms.
-
Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons that are close in space.
-
Use the assigned chemical shifts and NOE-derived distance restraints to calculate and refine the three-dimensional structure of the protein using specialized software.
Conclusion
The comparative analysis of bacterial Skp and eukaryotic prefoldin reveals a fascinating example of evolutionary conservation of a structural motif adapted for distinct cellular functions. While both chaperones possess a "jellyfish-like" architecture to bind and protect unfolded proteins, their differing oligomeric states, subunit compositions, and substrate specificities underscore their adaptation to the unique protein folding landscapes of prokaryotic and eukaryotic cells. A thorough understanding of these differences is not only crucial for fundamental cell biology but also holds potential for the development of novel therapeutic strategies, such as antimicrobial agents targeting the essential OMP biogenesis pathway in bacteria.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. uniprot.org [uniprot.org]
- 3. SKP E. Coli|Chaperone Protein SKP E.Coli Recombinant [novateinbio.com]
- 4. Recombinant E. coli Skp protein (ab97397) | Abcam [abcam.com]
- 5. The Role of Prefoldin and Its Subunits in Tumors and Their Application Prospects in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prospecbio.com [prospecbio.com]
- 7. Affinity of the periplasmic chaperone Skp of Escherichia coli for phospholipids, lipopolysaccharides and non-native outer membrane proteins. Role of Skp in the biogenesis of outer membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective contribution of eukaryotic prefoldin subunits to actin and tubulin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Skp chaperone helps fold soluble proteins in vitro by inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of eukaryotic prefoldin and of its complexes with unfolded actin and the cytosolic chaperonin CCT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of eukaryotic prefoldin and of its complexes with unfolded actin and the cytosolic chaperonin CCT | The EMBO Journal [link.springer.com]
- 14. The trimeric periplasmic chaperone Skp of Escherichia coli forms 1:1 complexes with outer membrane proteins via hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of the periplasmic chaperone Skp suggests functional similarity with cytosolic chaperones despite differing architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prefoldin - Wikipedia [en.wikipedia.org]
- 20. The periplasmic chaperone Skp prevents misfolding of the secretory lipase A from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Chaperone Activity and Substrate Spectrum of Human Small Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy: A Comparative Guide to Skp2 and Other F-box Proteins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of F-box Protein Function in Cellular Proliferation and Substrate Degradation
The F-box protein Skp2, a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, is a well-established regulator of cell cycle progression and a key target in cancer therapy. Its primary role involves targeting tumor suppressor proteins for proteasomal degradation, thereby promoting cell cycle entry and proliferation. However, the existence of a large family of F-box proteins raises questions about potential functional redundancy and compensatory mechanisms in the absence of Skp2. This guide provides a comparative analysis of Skp2 with two other F-box proteins, Fbxw7 and FBXL2, summarizing experimental data on their substrate specificity, functional overlap, and distinct regulatory mechanisms.
Skp2 vs. Fbxw7: Overlapping Substrates, Antagonistic Roles
Skp2 (S-phase kinase-associated protein 2, also known as FBXL1) and Fbxw7 (F-box and WD repeat domain-containing 7) are two of the most extensively studied F-box proteins. While both are crucial for cell cycle regulation, they often exhibit opposing functions, with Skp2 acting as an oncoprotein and Fbxw7 as a tumor suppressor.[1] Their functional interplay is particularly evident in their shared regulation of key oncoproteins, c-Myc and Cyclin E.[2]
Table 1: Comparison of Skp2 and Fbxw7 Substrate Recognition and Degradation
| Feature | SCF-Skp2 | SCF-Fbxw7 |
| Shared Substrates | c-Myc, Cyclin E, p21 | c-Myc, Cyclin E, p21, Notch, c-Jun, Mcl-1 |
| Primary Function | Oncoprotein: Promotes G1/S transition and cell proliferation. | Tumor Suppressor: Induces degradation of oncoproteins. |
| c-Myc Recognition | Phosphorylation-independent, targets the MB2 domain.[2][3] | Dependent on phosphorylation at Threonine-58 and Serine-62 in the MB1 domain.[2][4] |
| Effect of Combined Depletion on c-Myc | Additive delay in c-Myc turnover when both are depleted, indicating independent contribution to degradation.[4] | Additive delay in c-Myc turnover when both are depleted.[4] |
| Cyclin E Recognition | Interacts with free Cyclin E in a phosphorylation-independent manner.[4] | Recognizes Cyclin E phosphorylated on Thr-380.[4] |
| Expression in Cancer | Often overexpressed, associated with poor prognosis.[5] | Frequently mutated or downregulated.[1] |
Skp2 vs. FBXL2: Paralogs with Distinct Functions
FBXL2 (F-box and Leucine-Rich Repeat Protein 2) is a paralog of Skp2. Despite their structural similarities, current research points towards distinct primary functions and substrate specificities, suggesting limited direct functional redundancy under normal physiological conditions.
Table 2: Comparison of Skp2 and FBXL2 Functions
| Feature | SCF-Skp2 | SCF-FBXL2 |
| Primary Substrates | p27, p21, p57, c-Myc, Cyclin E[5] | Cyclin D2, Cyclin D3[6][7] |
| Cell Cycle Regulation | Promotes G1/S transition.[5] | Induces G2/M arrest.[6][7] |
| Substrate Recognition Mechanism | Typically phosphorylation-dependent (e.g., p27).[8] | Phosphorylation-independent (e.g., Cyclin D3).[6] |
| Known Overlap | While another FBXL family member, FBXL12, can bind the Skp2 substrate p21, it leads to its stabilization rather than degradation. | No direct evidence of degrading canonical Skp2 substrates. |
Signaling Pathways
The functional differences between Skp2, Fbxw7, and FBXL2 are rooted in their integration into distinct signaling networks.
References
- 1. Fbxw7 and Skp2 Regulate Stem Cell Switch between Quiescence and Mitotic Division in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emboj.embopress.org [emboj.embopress.org]
- 4. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 6. F box protein FBXL2 exerts human lung tumor suppressor-like activity by ubiquitin-mediated degradation of cyclin D3 resulting in cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Regulatory Role of Skp1 Dimerization on F-box Protein Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of protein-protein interactions within the ubiquitin-proteasome system is paramount for therapeutic innovation. This guide provides a comparative analysis of the monomeric and dimeric states of Skp1, a critical adaptor protein in the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, and its subsequent impact on F-box protein binding.
The prevailing model, supported by substantial experimental evidence, posits that Skp1 can exist in both a monomeric and a dimeric form. The transition between these states serves as a key regulatory mechanism for the assembly and function of the SCF complex. This guide will delve into the experimental validation of Skp1 dimerization and compare the binding affinities and functional implications of each state.
Monomeric vs. Dimeric Skp1: A Comparative Analysis
The functional dichotomy of Skp1 is directly linked to its quaternary structure. While the monomeric form is competent for binding to F-box proteins, the dimeric form autoinhibits this interaction. This section provides a quantitative comparison of these two states.
| Feature | Monomeric Skp1 | Dimeric Skp1 | Supporting Evidence |
| F-box Protein Binding | Competent | Inhibited | Solution NMR studies and mutagenesis have shown that the dimerization interface of Skp1 overlaps with the F-box protein binding site, specifically subsite-1.[1][2][3][4][5][6] |
| Dimerization Status | Prevalent when bound to F-box proteins | Observed for free Skp1 in vitro | Crystal structures of Skp1 in complex with F-box proteins consistently show a monomeric state.[1][2][3][4][5][6][7] In contrast, studies on free Skp1 from Dictyostelium and mammals indicate the formation of a stable homodimer.[1][2][3][4][5][6][7] |
| Dissociation Constant (Kd) for Dimerization | Not Applicable | Dictyostelium Skp1: 2.5 µMGuinea Pig Skp1: 1.1 µM | Determined by sedimentation velocity studies.[1][2][3][4][5][6][7] |
| Dimer Interface Surface Area | Not Applicable | ~750 Ų | Calculated from the solution NMR structure of the Skp1 homodimer.[1][2][3][4][5][6] |
| Functional Implication | Active component of the SCF complex, facilitating substrate ubiquitination.[8][9][10] | Potentially a regulatory or storage form of Skp1, preventing promiscuous F-box protein binding. | The observation that dimerization conceals the F-box binding site suggests a regulatory role.[1][2][3][4][5][6] |
| Engineered Monomer (F97E mutant) | Stable monomer at high concentrations (up to 500 µM) and actively binds F-box proteins.[1][2][5][7] | Not Applicable | Site-directed mutagenesis disrupting the dimer interface restores F-box protein binding.[1][2][5][7] |
Experimental Validation Protocols
Sedimentation Velocity Analytical Ultracentrifugation
This technique is used to determine the hydrodynamic properties of macromolecules in solution, allowing for the characterization of their size, shape, and association state (monomer vs. dimer).
-
Objective: To determine the dissociation constant (Kd) of Skp1 dimerization.
-
Protocol:
-
Purified Skp1 protein is prepared at a range of concentrations.
-
Samples are loaded into an analytical ultracentrifuge.
-
The sedimentation of the protein is monitored over time by detecting changes in absorbance or interference optics.
-
The sedimentation coefficient distribution is analyzed to identify the proportions of monomer and dimer at each concentration.
-
The data is fitted to a monomer-dimer self-association model to calculate the dissociation constant (Kd).
-
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about proteins in solution, enabling the mapping of interaction interfaces.
-
Objective: To determine the three-dimensional structure of the Skp1 dimer and map the dimerization interface.
-
Protocol:
-
A doubly truncated, isotopically labeled (¹⁵N and ¹³C) version of Skp1 (Skp1ΔΔ) is expressed and purified to facilitate NMR studies.[1][2]
-
A series of multidimensional NMR experiments (e.g., HSQC, NOESY) are performed to assign the chemical shifts of the protein's atoms and to identify through-space proximities between protons (Nuclear Overhauser Effects or NOEs).
-
Intermolecular NOEs between the two Skp1 molecules in the dimer are identified to define the contact points at the dimer interface.[4][6]
-
The collected structural restraints are used to calculate the three-dimensional structure of the Skp1 homodimer.
-
Site-Directed Mutagenesis and Binding Assays
This method is used to validate the functional importance of specific amino acid residues identified at the dimer interface.
-
Objective: To confirm that disrupting the dimer interface restores F-box protein binding.
-
Protocol:
-
Computational modeling (e.g., using Rosetta) is used to predict amino acid substitutions that are likely to disrupt the dimer interface.[1][2][5][7] The F97E substitution in Dictyostelium Skp1 was identified as a candidate that would interfere with the hydrophobic core of the interface.[1][2][5][7]
-
Site-directed mutagenesis is performed to introduce the desired mutation (e.g., F97E) into the Skp1 gene.
-
The mutant protein (e.g., Skp1ΔF97E) is expressed and purified.
-
The oligomeric state of the mutant protein is assessed using techniques like size-exclusion chromatography or analytical ultracentrifugation to confirm that it is monomeric.[1][2][5][7]
-
The ability of the monomeric mutant to bind to a model F-box protein (e.g., mammalian Fbs1) is tested using protein-protein interaction assays such as pull-down assays or surface plasmon resonance.[1][2][5][7]
-
Visualizing the Molecular Logic
To further clarify the regulatory mechanism of Skp1 dimerization, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Regulatory model of Skp1 dimerization and its effect on SCF complex assembly.
Caption: Experimental workflow for validating the role of Skp1 dimerization.
References
- 1. Skp1 Dimerization Conceals its F-box Protein Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Skp1 Dimerization Conceals Its F-Box Protein Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of SCF ubiquitin-ligase complex at the beginning of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCF complex - Wikipedia [en.wikipedia.org]
- 10. Role of SKP1-CUL1-F-Box-Protein (SCF) E3 Ubiquitin Ligases in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Skp Protein Disposal for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe and proper disposal of biological materials like S-phase kinase-associated protein (Skp) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the operational and disposal plans for Skp protein waste, grounded in established best practices for recombinant proteins.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) provided by the manufacturer for the specific this compound product in use.
Immediate Safety Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment of the this compound waste must be conducted. The primary considerations include its biological origin, potential bioactivity, and any chemical or biological contaminants. Based on this assessment, the waste should be categorized to determine the appropriate disposal pathway.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound solutions in benign buffers (e.g., PBS, Tris-HCl) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations. |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), or waste containing recombinant DNA (rDNA). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2][3] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
Experimental Protocols for Inactivation of Non-Hazardous this compound Waste
For non-hazardous this compound solutions, inactivation is a recommended precautionary step before drain disposal.
Chemical Inactivation (Bleach Treatment)
-
Preparation: Prepare a 10% bleach solution (sodium hypochlorite).
-
Application: Add the bleach solution to the liquid protein waste to achieve a final concentration of at least 1% bleach.[1] For waste containing recombinant DNA, a final concentration of 10% bleach is often recommended.[3]
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][3]
-
Neutralization (if required): If required by local regulations, neutralize the bleach with a suitable agent like sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation (Autoclaving)
-
Preparation: Collect liquid waste in a leak-proof, autoclavable container. For solid waste, use autoclave bags.[2]
-
Operation: Wet heat in the form of steam autoclaving is the most dependable method for sterilization and decontamination of biohazardous waste.[4] Operate the autoclave at a minimum of 121°C (250°F) for at least 30-60 minutes.[4] The cycle time may need to be longer depending on the volume and nature of the waste to ensure steam penetration.
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, the autoclaved liquid can be disposed of down the drain, and solid waste can typically be disposed of as regular trash.[2]
Quantitative Data for Inactivation Protocols
| Parameter | Chemical Inactivation (Bleach) | Heat Inactivation (Autoclave) |
| Agent | Sodium Hypochlorite (Bleach) | Saturated Steam |
| Final Concentration | 1% - 10% | N/A |
| Temperature | Ambient | ≥ 121°C (250°F) |
| Minimum Contact Time | 30 minutes | 30 - 60 minutes |
| Primary Use | Liquid Waste | Liquid and Solid Biohazardous Waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Skp Protein
This guide provides comprehensive safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle recombinant Skp protein. The protocols outlined below are designed to ensure a safe laboratory environment and maintain the integrity of experimental work. Recombinant this compound, typically expressed in non-pathogenic E. coli strains such as K-12, is classified as a Biosafety Level 1 (BSL-1) agent, as it is not known to consistently cause disease in healthy adult humans.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. Standard laboratory PPE is required to prevent direct contact and minimize contamination risks.
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from potential splashes and contamination.[2][3] |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the protein solution and potential contaminants.[2][4] |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from accidental splashes or aerosols.[2][3] |
Safety Operating Procedures
Adherence to standard laboratory practices is crucial for the safe handling of this compound.
| Procedure Category | Guideline |
| Designated Work Area | Conduct all work in a clean, designated area, such as a laboratory bench. For procedures with a high likelihood of generating aerosols, a biological safety cabinet should be utilized. |
| Aseptic Technique | Employ sterile techniques and equipment to prevent contamination of the protein sample and the surrounding laboratory environment. |
| Personal Hygiene | Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly after handling the protein and before leaving the laboratory.[5] |
| Spill Management | In the event of a small spill, absorb the liquid with an inert material. For larger spills, contain the spill, apply a 10% bleach solution for disinfection, and then clean with absorbent materials. Dispose of all cleanup materials as biohazardous waste.[5] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling recombinant this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound or the genetically modified organisms (GMOs) used for its production must be treated as biohazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | All contaminated solid materials, such as pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated biohazard bag.[6] This bag should then be autoclaved to decontaminate the contents before being disposed of as regular trash, or collected by a licensed biomedical waste disposal service.[7] |
| Liquid Waste | Liquid waste containing this compound or the host microorganisms should be decontaminated prior to disposal. This can be achieved by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes, or by autoclaving.[6] After decontamination, the liquid can be poured down the drain with a copious amount of water. |
| Sharps | Any contaminated sharps, including needles, scalpels, and broken glass, must be placed in a designated puncture-resistant sharps container for proper disposal.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. raybiotech.com [raybiotech.com]
- 5. pnas.org [pnas.org]
- 6. Chapter 3717-1 - Ohio Administrative Code | Ohio Laws [codes.ohio.gov]
- 7. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
